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  • Product: N-Biotinylcaproylaminoethyl Methanethiosulfonate
  • CAS: 353754-95-7

Core Science & Biosynthesis

Foundational

N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-X): Structural Dynamics, Mechanistic Profiling, and Applications in Receptor Topology

Executive Summary For researchers investigating the structural topology, gating mechanisms, and surface expression of membrane proteins, the Substituted Cysteine Accessibility Method (SCAM) remains a foundational techniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating the structural topology, gating mechanisms, and surface expression of membrane proteins, the Substituted Cysteine Accessibility Method (SCAM) remains a foundational technique. At the core of this methodology is N-Biotinylcaproylaminoethyl Methanethiosulfonate (commonly known as MTSEA-Biotin-X or MTSEA-Biotincap ), a bifunctional biochemical probe. This whitepaper provides an in-depth technical analysis of the chemical properties, reaction mechanisms, and self-validating experimental protocols associated with MTSEA-Biotin-X, designed to empower scientists in drug development and molecular biophysics.

Chemical Identity and Structural Properties

MTSEA-Biotin-X is an advanced thiol-reactive reagent engineered to covalently label cysteine residues under mild physiological conditions [1]. The molecule is composed of three critical functional domains:

  • The Methanethiosulfonate (MTS) Reactive Group: Facilitates rapid, highly specific disulfide bond formation with free sulfhydryls.

  • The Aminocaproyl (Hexanoyl) Spacer: An "X" linker that extends the distance between the target protein and the biotin tag. This spacer is critical for reducing steric hindrance, ensuring that the bulky streptavidin/avidin tetramers can bind the biotin moiety even if the target cysteine is partially buried in a protein fold.

  • The Biotin Moiety: Acts as a high-affinity tag for downstream isolation (via streptavidin-agarose pulldown) or visualization (via fluorophore-conjugated streptavidin).

Quantitative Physicochemical Properties

To facilitate experimental design, the core physicochemical properties of MTSEA-Biotin-X are summarized below:

PropertyValue / Description
IUPAC / Chemical Name 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate
Molecular Formula C19H34N4O5S3
Molecular Weight 494.69 g/mol
Spacer Type Aminocaproyl (6-aminohexanoyl)
Solubility Highly soluble in DMSO or DMF
Storage Conditions -20°C, strictly desiccated (moisture-sensitive)
Target Reactivity Ionized Thiolates (-S⁻) at physiological pH

Mechanistic Principles of Thiol Modification

The causality behind the efficacy of MTS reagents lies in their reaction kinetics. MTSEA-Biotin-X reacts specifically with the ionized thiolate anion (-S⁻) rather than the protonated thiol (-SH). Because the typical pKa of a cysteine sulfhydryl is ~8.3, only a small fraction is ionized at physiological pH (7.4). However, the local electrostatic environment within a protein channel (e.g., proximity to basic residues) can significantly lower this pKa, increasing the reaction rate by orders of magnitude [2].

When MTSEA-Biotin-X encounters an accessible thiolate, it undergoes a nucleophilic substitution. The target sulfur attacks the sulfenyl sulfur of the MTS group, forming a stable mixed disulfide bond and releasing methanesulfinic acid as a leaving group. This reaction is highly sensitive to the aqueous accessibility of the substituted cysteine, making it an ideal molecular "dipstick" for probing channel pores.

The Substituted Cysteine Accessibility Method (SCAM)

SCAM leverages the specific reactivity of MTSEA-Biotin-X to map the secondary structures of ion channels. By systematically mutating native amino acids to cysteines and applying MTSEA-Biotin-X, researchers can determine whether a specific residue lines the aqueous pore. If the reagent binds, it physically occludes the pore, altering the channel's electrophysiological properties (e.g., reducing macroscopic current).

scam_workflow N1 1. Site-Directed Mutagenesis (Cysteine Substitution) N2 2. Heterologous Expression (e.g., Xenopus Oocytes) N1->N2 Transfection/Injection N3 3. MTSEA-Biotin-X Application (Thiol Modification) N2->N3 Surface Expression N4 4A. Electrophysiology (Functional Readout) N3->N4 Channel Blockade/Gating Shift N5 4B. Streptavidin Pulldown (Biochemical Isolation) N3->N5 Affinity Purification

Fig 1: SCAM workflow utilizing MTSEA-Biotin-X for ion channel pore mapping and isolation.

Functional Applications in Ion Channel Dynamics

The versatility of MTSEA-Biotin-X is demonstrated across various complex transmembrane systems:

  • GABAA Receptor Gating: In studies of the GABAA receptor, covalent modification of the E155C mutation by MTSEA-Biotin-X significantly reduced spontaneously open leak currents. This provided definitive proof that the β2Thr160 and β2Asp163 regions undergo critical structural rearrangements during channel gating [2].

  • Gap Junction Pore Lining: Single-channel SCAM utilizing MTSEA-Biotin-X successfully mapped the pore-lining domains of Connexin 46 (Cx46) hemichannels, identifying a stretch of seventeen amino acids (D51 through L35) that constitute the aqueous pathway [4].

  • ENaC Translocation and Liddle's Syndrome: MTSEA-Biotin-X has been instrumental in tracking the cAMP-mediated translocation of the Epithelial Na+ Channel (ENaC) to the apical membrane. By tagging surface-expressed channels, researchers proved that Liddle's syndrome mutations disrupt the normal trafficking and retrieval of these channels [3].

enac_pathway cAMP cAMP Elevation (Forskolin/IBMX) PKA PKA Activation cAMP->PKA Allosteric Activation Vesicle Vesicle Trafficking (Intracellular Pool) PKA->Vesicle Phosphorylation Cascade ENaC ENaC Surface Insertion (Apical Membrane) Vesicle->ENaC Exocytosis Labeling MTSEA-Biotin-X Covalent Trapping ENaC->Labeling Extracellular Accessibility

Fig 2: cAMP-mediated ENaC translocation pathway probed via MTSEA-Biotin-X surface labeling.

Experimental Methodology: Self-Validating Protocol for Surface Thiol Labeling

To ensure scientific integrity, any protocol utilizing MTSEA-Biotin-X must account for the rapid hydrolysis of MTS reagents in aqueous solutions and prevent the artifactual labeling of intracellular proteins. The following is a self-validating workflow for surface protein isolation [5].

Step-by-Step Protocol
  • Reagent Preparation: Dissolve MTSEA-Biotin-X in anhydrous DMSO to a stock concentration of 100 mM.

    • Causality: MTS reagents have a half-life of minutes in aqueous buffers. Stock solutions must be completely moisture-free and diluted into the aqueous labeling buffer immediately (< 30 seconds) before application.

  • Cell Washing: Wash adherent cells 3x with ice-cold PBS (pH 7.4) supplemented with 0.1 mM CaCl2 and 1 mM MgCl2.

    • Causality: Ice-cold temperatures arrest endocytosis/exocytosis, ensuring that the surface protein pool remains static during the labeling window.

  • Covalent Labeling: Apply 2 mM MTSEA-Biotin-X in PBS to the cells. Incubate for 15–30 minutes at 4°C.

  • Quenching & Validation Checkpoint: Remove the reagent and wash 3x with PBS containing 10 mM L-cysteine or 1% BSA.

    • Self-Validation System: To prove that labeling is strictly restricted to the cell surface, run a parallel control where cells are pre-treated with a membrane-impermeant blocker (e.g., MTSES) prior to MTSEA-Biotin-X application. If your target protein is truly intracellular, it will remain protected from MTSES and subsequently labeled by MTSEA-Biotin-X only after cell permeabilization. If it is a surface protein, MTSES will block the thiols, resulting in zero biotinylation.

  • Lysis and Pulldown: Lyse cells in RIPA buffer. Centrifuge to remove debris, and incubate the supernatant with Streptavidin-agarose beads for 2 hours at 4°C.

  • Elution: Boil the beads in Laemmli sample buffer containing 100 mM DTT.

    • Causality: DTT reduces the mixed disulfide bond formed by the MTS reagent, cleanly releasing the target protein from the biotin tag for downstream Western Blot analysis.

Comparative Analysis of MTS-Biotin Derivatives

Choosing the correct spacer length is critical. While MTSEA-Biotin-X is the standard for general surface labeling, other variants exist to accommodate different structural constraints [5].

ReagentSpacer LengthMolecular WeightPrimary Application Context
MTSEA-Biotin Short (No extra spacer)381.52 g/mol High-resolution mapping of narrow, highly restricted pore-lining residues.
MTSEA-Biotin-X Medium (Caproyl spacer)494.69 g/mol General cell surface labeling; perfectly balances aqueous accessibility and steric freedom.
MTSEA-Biotin-XX Long (Bis-caproyl spacer)607.70 g/mol Labeling deeply buried or sterically hindered residues; maximizes streptavidin binding affinity.

References

  • Newell, J. G., et al. (2004). Mutation of Glutamate 155 of the GABAA Receptor β2 Subunit Produces a Spontaneously Open Channel. Journal of Biological Chemistry (via NCBI PMC).[Link]

  • Snyder, P. M. (2000). Liddle's syndrome mutations disrupt cAMP-mediated translocation of the epithelial Na+ channel to the cell surface. Journal of Clinical Investigation.[Link]

  • Kronengold, J., et al. (2003). Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels. National Institutes of Health (PMC).[Link]

Exploratory

The Alchemist's Bond: An In-Depth Technical Guide to the Mechanism of Action of Methanethiosulfonate Reagents on Cysteine Residues

For researchers, scientists, and drug development professionals, the precise and selective modification of protein residues is a cornerstone of modern biochemical exploration. Among the chemist's toolkit, methanethiosulf...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and selective modification of protein residues is a cornerstone of modern biochemical exploration. Among the chemist's toolkit, methanethiosulfonate (MTS) reagents have emerged as exceptionally powerful probes for interrogating protein structure and function, with a particular affinity for the sulfhydryl group of cysteine residues. This guide provides a comprehensive exploration of the mechanism of action of MTS reagents, offering in-depth technical insights, field-proven protocols, and a framework for the rational design of experiments.

The Fundamental Chemistry: A Tale of Thiol-Disulfide Exchange

The reactivity of MTS reagents with cysteine residues is rooted in a fundamental and elegant chemical transformation: thiol-disulfide exchange. This reaction is a specific instance of a broader class of nucleophilic substitution reactions.[1] The core of this interaction lies in the nucleophilic attack of a deprotonated cysteine thiol (a thiolate anion) on the electrophilic sulfur atom of the MTS reagent's disulfide bond.[2]

This process can be mechanistically described as an SN2-like reaction, characterized by a backside attack that proceeds through a linear transition state.[2] The result is the formation of a new, stable disulfide bond between the cysteine residue and the alkylthiol group of the MTS reagent, with the concomitant release of methanesulfinate as a leaving group.[3][4]

The specificity of this reaction for cysteine residues under mild physiological conditions is a key advantage of MTS reagents over other sulfhydryl-modifying agents like iodoacetamides or maleimides, which can exhibit off-target reactivity with other nucleophilic residues.[3][4]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_transition SN2-like Transition State cluster_products Products Protein_Cys_SH Protein-Cys-SH Transition_State Protein-Cys-S⁻---S(R)---S-CH₃                |                O Protein_Cys_SH->Transition_State Nucleophilic Attack MTS_Reagent R-S-S-CH₃      ║      O MTS_Reagent->Transition_State Modified_Protein Protein-Cys-S-S-R Transition_State->Modified_Protein Leaving_Group ⁻O-S-CH₃      ║      O Transition_State->Leaving_Group Release of Methanesulfinate

The Reagent Toolkit: A Spectrum of Probes for Diverse Applications

The versatility of MTS chemistry is amplified by the wide array of available reagents, each with unique properties tailored for specific experimental questions. These reagents can be broadly categorized based on their charge, size, and functional reporters.

Reagent Name (Abbreviation)Chemical StructureCharge (at pH 7)Approx. Size (Å)Key Properties & Applications
Methyl Methanethiosulfonate (MMTS) CH₃-S-SO₂-CH₃Neutral~4.5Small, membrane-permeable. Used for reversible cysteine blocking and studying redox regulation.[3]
[2-Aminoethyl] methanethiosulfonate (MTSEA) H₂N-CH₂-CH₂-S-SO₂-CH₃Positive~5.8Positively charged, generally membrane-impermeant, but can exhibit some permeability.[4] Used in SCAM to probe channel accessibility.[3][4]
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) (CH₃)₃N⁺-CH₂-CH₂-S-SO₂-CH₃Positive~6.4Permanently positively charged and membrane-impermeant.[4][5] Ideal for probing the extracellular face of membrane proteins.[4][5]
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) ⁻O₃S-CH₂-CH₂-S-SO₂-CH₃Negative~6.0Negatively charged and membrane-impermeant.[4][6] Used to probe the electrostatic environment of protein channels.[4][6]
Fluorescent MTS Reagents (e.g., MTS-TAMRA) Fluorophore-S-SO₂-CH₃VariesVariesCovalently attach a fluorescent probe to a cysteine for FRET, fluorescence quenching, or localization studies.[5]
Spin-Labeled MTS Reagents (e.g., MTSSL) Nitroxide-S-SO₂-CH₃NeutralVariesIntroduce a paramagnetic spin label for Electron Paramagnetic Resonance (EPR) spectroscopy to measure distances and dynamics.

Note: The size of the MTS reagent can influence its ability to access sterically hindered cysteine residues. The charge and polarity of the R-group dictate the membrane permeability of the reagent, a critical consideration when studying transmembrane proteins.

Substituted-Cysteine Accessibility Method (SCAM): Mapping the Molecular Landscape

One of the most powerful applications of MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM).[4] This technique combines site-directed mutagenesis with chemical modification to provide high-resolution information about protein structure and dynamics.

The core principle of SCAM involves systematically introducing single cysteine mutations into a protein of interest, often in a "cysteine-less" background where all native accessible cysteines have been removed. The accessibility of these engineered cysteines to a panel of MTS reagents with different properties (e.g., charge, size) is then assessed.[4] A functional change in the protein upon modification, such as altered ion channel conductance or receptor activity, serves as a reporter of the reaction.[4]

SCAM_Workflow cluster_prep Protein Preparation cluster_exp MTS Modification Experiment cluster_analysis Data Analysis and Interpretation A Create Cysteine-less Protein Mutant B Introduce Single Cysteine Mutation at Target Site A->B C Express and Purify Mutant Protein B->C E Apply MTS Reagent to Protein Sample C->E D Prepare Fresh MTS Reagent Solution D->E F Monitor Functional Change (e.g., Electrophysiology, Binding Assay) E->F G Determine Rate of Modification F->G H Compare Accessibility to Different MTS Reagents G->H I Infer Structural Information (e.g., Channel Lining, Crevice Depth) H->I

Field-Proven Protocol: A Step-by-Step Guide to SCAM

This protocol provides a generalized framework for a SCAM experiment. The specific concentrations, incubation times, and functional assays will need to be optimized for the protein and system under investigation.

I. Protein Preparation:

  • Site-Directed Mutagenesis: Create a "cysteine-less" version of your target protein by mutating all solvent-accessible, non-essential native cysteine residues to a non-reactive amino acid like serine or alanine. Subsequently, introduce single cysteine mutations at the desired positions to be probed.

  • Protein Expression and Purification: Express the cysteine-mutant proteins in a suitable system (e.g., Xenopus oocytes, mammalian cells, or a cell-free system) and purify if necessary.

II. MTS Reagent Preparation and Application:

  • Reagent Handling: MTS reagents are often hygroscopic and can hydrolyze in aqueous solutions.[3][4] Store them desiccated at -20°C and warm the vial to room temperature before opening to prevent condensation.[3][4]

  • Stock Solutions: Prepare fresh, high-concentration stock solutions of MTS reagents in an anhydrous solvent like DMSO immediately before use.[3]

  • Working Solutions: Dilute the stock solution into the appropriate experimental buffer just prior to application. The final concentration will depend on the reactivity of the specific MTS reagent and the accessibility of the cysteine, but typically ranges from 10 µM to 10 mM.[3][4]

  • Application: Apply the MTS reagent to the protein preparation. For membrane proteins in cellular systems, the choice of a membrane-permeant or -impermeant reagent is critical for probing specific domains.[4]

III. Functional Measurement and Data Analysis:

  • Functional Assay: Monitor a functional output of the protein in real-time or at specific time points after MTS application. This could be ion channel currents, enzyme activity, ligand binding, or a conformational change detected by a spectroscopic method.

  • Rate of Modification: Determine the rate of the reaction by plotting the functional change as a function of time. This rate is a direct measure of the accessibility of the cysteine residue to the MTS reagent.

  • Controls: It is crucial to include appropriate controls, such as the cysteine-less parent protein and unmodified single-cysteine mutants, to ensure that the observed effects are due to the specific modification of the engineered cysteine.

Beyond Accessibility: Fluorescent and Spin Labeling

The utility of MTS reagents extends beyond mapping accessibility. By incorporating fluorescent dyes or spin labels into the MTS scaffold, researchers can gain deeper insights into protein dynamics and interactions.

Fluorescent Labeling with MTS Reagents

Fluorescently labeled MTS reagents allow for the site-specific attachment of a fluorophore to a cysteine residue. This enables a range of powerful biophysical techniques:

  • Fluorescence Resonance Energy Transfer (FRET): By labeling two different sites with a FRET donor and acceptor pair, intramolecular or intermolecular distances can be measured.

  • Conformational Change Detection: Changes in the local environment of the attached fluorophore upon protein conformational changes can lead to alterations in its fluorescence properties (e.g., intensity, lifetime, or emission spectrum).

Protocol for Fluorescent Labeling of a Purified Protein:
  • Protein Preparation: Ensure the purified protein is in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5) and that any non-essential disulfide bonds are reduced with a mild reducing agent like TCEP (which, unlike DTT, does not contain a free thiol that would react with the MTS reagent). Remove the reducing agent prior to labeling.

  • Reagent Preparation: Prepare a stock solution of the fluorescent MTS reagent in an anhydrous solvent like DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the fluorescent MTS reagent to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching: Stop the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to scavenge any unreacted MTS reagent.

  • Purification: Remove the unreacted dye and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the fluorophore at its excitation maximum.[7]

Navigating the Nuances: A Troubleshooting Guide

Even with a robust understanding of the underlying chemistry, experimental challenges can arise. This section provides a framework for troubleshooting common issues encountered when working with MTS reagents.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reactivity - Cysteine residue is not accessible (buried).- Cysteine is oxidized (disulfide bonded).- MTS reagent has hydrolyzed.- Confirm cysteine accessibility with a small, neutral MTS reagent (e.g., MMTS).- Ensure the protein is pre-treated with a reducing agent (and the reducing agent is subsequently removed).- Always use freshly prepared MTS solutions.[3][4]
Non-specific Modification - Off-target reaction with other nucleophilic residues (rare under mild conditions).- Reaction with a native, accessible cysteine.- Optimize reaction pH (typically 7.0-8.0).- Create and test a "cysteine-less" version of your protein.
Protein Precipitation - High concentration of MTS reagent or organic solvent.- Modification alters protein solubility.- Reduce the concentration of the MTS reagent and/or the organic solvent in the final reaction mixture.- Perform the labeling reaction at a lower temperature (4°C).
Inconsistent Results - Incomplete removal of reducing agents.- Variability in MTS reagent preparation.- Instability of the modified protein.- Ensure complete removal of reducing agents (e.g., DTT) before adding MTS reagents.- Standardize the procedure for preparing and handling MTS solutions.- Assess the stability of the modified protein over the time course of the experiment.

Conclusion: A Powerful and Precise Tool for Protein Science

Methanethiosulfonate reagents represent a cornerstone of modern protein chemistry, providing a highly specific and versatile means to probe the structure, function, and dynamics of proteins. Their mechanism of action, a rapid and selective thiol-disulfide exchange with cysteine residues, allows for a wide range of applications, from mapping the architecture of ion channels to detecting conformational changes in real-time. By understanding the fundamental principles of MTS chemistry, carefully selecting the appropriate reagent, and employing robust experimental design and controls, researchers can unlock a wealth of information about the intricate molecular machinery of life.

References

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  • Hahn Lab. (n.d.). Dye Labeling Protocol. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • AMSBIO. (n.d.). PRODUCT: MTS Reagent. Retrieved from [Link]

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  • ResearchGate. (n.d.). Principles of thiol-dependent SN2 reactions. (A) Thiol–disulfide.... Retrieved from [Link]

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  • PubMed. (2013, May 1). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Retrieved from [Link]

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  • BTH. (n.d.). Applying Simulation to the Problem of Detecting Financial Fraud. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

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Foundational

Deciphering Membrane Protein Topology and Dynamics: An Advanced Guide to MTSEA-Biotin Applications

Executive Summary Membrane proteins represent over 60% of current therapeutic targets, yet elucidating their precise topology, pore architecture, and conformational dynamics remains a formidable challenge. In the toolkit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Membrane proteins represent over 60% of current therapeutic targets, yet elucidating their precise topology, pore architecture, and conformational dynamics remains a formidable challenge. In the toolkit of structural biology, the Substituted Cysteine Accessibility Method (SCAM) stands out as a robust biochemical approach for mapping these structures. At the core of SCAM is N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) , a bifunctional, membrane-impermeant reagent that bridges the gap between transient biochemical states and stable structural resolution[1].

This whitepaper provides an in-depth technical analysis of MTSEA-Biotin, detailing the mechanistic rationale behind its reactivity, quantitative kinetics, and self-validating protocols required to deploy it successfully in advanced topological and channel-gating studies.

Chemical Logic and Reaction Kinetics

To design a flawless SCAM experiment, one must first understand the causality of the reagent's chemical properties. MTSEA-Biotin consists of a methanethiosulfonate (MTS) reactive group linked to a biotin moiety via an aliphatic spacer.

Unlike traditional alkylating agents (e.g., maleimides or iodoacetamides) that form irreversible thioether bonds, MTS reagents react via a highly specific disulfide exchange mechanism . They react rapidly with the nucleophilic thiolate anion (S⁻) of accessible cysteines, producing a mixed disulfide bond[2]. This bond is stable under standard physiological and lysis conditions but is fully reversible upon the addition of reducing agents, allowing for the clean elution of labeled proteins from streptavidin matrices[2][3].

Quantitative Data on MTSEA-Biotin Thiol Reactivity

Understanding the physical and kinetic constraints of MTSEA-Biotin is critical for experimental timing and interpretation.

ParameterValue / ConditionCausality / Impact on Experiment
Intrinsic Reactivity ~10⁵ M⁻¹s⁻¹Enables rapid (1–5 min) and complete modification of accessible thiols, allowing researchers to capture transient conformational states[2][3].
Optimal pH 7.0 – 8.5The reaction relies on the deprotonated thiolate anion (S⁻). Higher pH increases the reaction rate but risks rapid hydrolysis of the MTS reagent[2].
Molecular Dimensions 0.75 × 0.80 × 1.85 nmActs as a molecular caliper. It cannot enter channel pores or structural crevices narrower than ~0.8 nm[4].
Membrane Permeability Impermeant (Intact Cells)Confines labeling exclusively to the extracellular space, which is the foundational principle for topological mapping[1][5].
Reversibility Cleaved by DTT / TCEPThe disulfide bond allows for reversible labeling, enabling the elution of pure target proteins from streptavidin supports without boiling[2].

Core Application: Membrane Topology Mapping via SCAM

The primary application of MTSEA-Biotin is mapping the transmembrane topology of complex polytopic proteins. The logic of the assay relies on differential spatial accessibility.

By utilizing intact cells, the membrane-impermeant nature of MTSEA-Biotin ensures that only cysteines exposed to the extracellular aqueous environment are biotinylated[1]. Conversely, when cells are permeabilized (or when using isolated microsomes containing inside-out vesicles), the reagent gains access to the intracellular space, labeling both extracellular and intracellular cysteines[5].

SCAM_Workflow Start Cysteine-less Membrane Protein + Single Cys Mutation Split Cell State? Start->Split Intact Intact Cells (Membrane Impermeable) Split->Intact Assay 1 Perm Permeabilized Cells / Microsomes (Membrane Permeable) Split->Perm Assay 2 LabelExt Labels ONLY Extracellular Cys via MTSEA-Biotin Intact->LabelExt LabelAll Labels BOTH Extracellular & Intracellular Cys Perm->LabelAll PullDown Streptavidin Pulldown & Western Blot LabelExt->PullDown LabelAll->PullDown Topology Determine Topology: Extracellular vs Intracellular PullDown->Topology

Caption: Logical workflow of SCAM using MTSEA-Biotin to determine membrane protein topology.

Advanced Applications: Pore Permeation and Gating Dynamics

Beyond static topology, MTSEA-Biotin is a powerful probe for dynamic channel states and pore architecture.

State-Dependent Accessibility: In an open ion channel, the pore becomes a continuous aqueous conduit. A cysteine engineered into the pore lining will react with MTSEA-Biotin from either side of the membrane, provided the channel is in the open state and the pore diameter exceeds the reagent's width (0.8 nm)[4][6].

For example, in studies of the P2X7 receptor, MTSEA-Biotin only labels deep pore residues (e.g., G345C) when the channel is actively opened by ATP. The irreversible binding of the bulky biotin moiety subsequently blocks the channel, providing simultaneous biochemical and electrophysiological validation of the pore's dilation[4].

Pore_Permeation State Channel State? Closed Closed Channel (Pore Inaccessible) State->Closed Open Open Channel (Ligand/Voltage Gated) State->Open MTSEA1 MTSEA-Biotin Application Closed->MTSEA1 MTSEA2 MTSEA-Biotin Application Open->MTSEA2 NoLabel No Internal Labeling (Steric Block) MTSEA1->NoLabel Pore < 0.8nm Label Internal Pore Cys Labeled (Direct Permeation) MTSEA2->Label Pore > 0.8nm

Caption: State-dependent labeling of pore-lining cysteines by MTSEA-Biotin during channel gating.

Identifying Native Disulfide Bonds: MTSEA-Biotin can also map native intramolecular interactions. If two extracellular cysteines are natively engaged in a disulfide bond (e.g., C54 and C64 in Claudin-2), they will not react with MTSEA-Biotin. Mutating one of these cysteines frees the other, suddenly rendering it accessible to MTSEA-Biotin labeling—a highly elegant, self-validating proof of disulfide pairing[7].

Self-Validating Experimental Protocol: Topological Mapping

To ensure scientific integrity, a SCAM protocol must be designed to prevent false positives (e.g., post-lysis labeling) and false negatives (e.g., inaccessible buried residues). The following workflow incorporates critical controls derived from field-proven methodologies[1][5][8].

Phase 1: Mutagenesis and Expression
  • Background Clearance: Generate a cysteine-less wild-type (CL-WT) construct. Causality: This eliminates background noise, ensuring any biotinylation signal originates exclusively from your engineered residue[8]. Verify that the CL-WT retains wild-type physiological function.

  • Substitution: Introduce single cysteine mutations at predicted intra/extracellular loops.

  • Expression: Transfect the constructs into a suitable cell line (e.g., HEK293, HeLa) and allow 24–48 hours for membrane expression.

Phase 2: Differential Labeling

Condition A: Intact Cells (Extracellular Labeling)

  • Wash cells 3x with ice-cold PBS (pH 7.4) to remove serum proteins that contain competing thiols.

  • Prepare a fresh 1 mM MTSEA-Biotin solution (diluted from a 50 mM DMSO stock into PBS). Causality: MTS reagents hydrolyze rapidly in water (half-life ~12 min at pH 7.0)[9]. The solution must be made immediately before application.

  • Incubate intact cells with 1 mM MTSEA-Biotin for 15–30 minutes at 4°C or room temperature[8].

  • Quenching (Critical Step): Wash cells 3x with ice-cold PBS. Causality:Do NOT use DTT or TCEP to quench the reaction. Because MTSEA-Biotin forms a mixed disulfide bond with the protein, strong reducing agents will cleave the newly formed bond and destroy your biotin tag[2][3]. Rely on rapid washing and the natural hydrolysis of the MTS reagent to stop the reaction.

Condition B: Permeabilized Cells (Total Labeling)

  • Treat a parallel cohort of cells with 0.01% digitonin, or prepare microsomal fractions, to expose intracellular domains[5][8].

  • Apply 1 mM MTSEA-Biotin as in Condition A, followed by the identical washing steps.

Phase 3: Solubilization and Pulldown
  • Lysis: Solubilize cells in RIPA buffer or 1% SDS buffer. Causality: SDS disrupts non-covalent protein-protein interactions (e.g., within multi-subunit complexes like γ-secretase), ensuring that the target protein is isolated based solely on its covalent biotin tag, preventing false positives from co-immunoprecipitation[5].

  • Precipitation: Incubate the cleared lysate with Streptavidin-agarose beads overnight at 4°C.

  • Elution: Wash beads extensively. Elute the biotinylated proteins by boiling in Laemmli buffer containing 100 mM DTT. Causality: DTT reduces the mixed disulfide bond formed by MTSEA-Biotin, cleanly releasing the target protein from the streptavidin matrix for downstream analysis[2].

Phase 4: Detection & Interpretation
  • Resolve eluates via SDS-PAGE and perform Western blotting using a target-specific antibody[10].

  • Logic Matrix:

    • Band in Condition A = Extracellular topology.

    • Band in Condition B, but not A = Intracellular topology.

    • No band in either condition = Residue is buried in the hydrophobic lipid bilayer or engaged in a native disulfide bond[5][7].

References

  • An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin, Benchchem. 2

  • Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis, PMC. 10

  • P2X7 Receptor Channels Allow Direct Permeation of Nanometer-Sized Dyes, PMC.4

  • Claudin-2 pore function requires an intramolecular disulfide bond between two conserved extracellular cysteines, American Physiological Society Journal. 7

  • Membrane topological analysis of the proton-coupled folate transporter (PCFT-SLC46A1) by the substituted cysteine accessibility method, PMC. 8

  • MTS reagents, TTUHSC.3

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method, PMC. 1

  • MTS reagents, Interchim. 9

  • Structure of the Catalytic Pore of γ-Secretase Probed by the Accessibility of Substituted Cysteines, Journal of Neuroscience. 5

  • Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels, PMC. 6

Sources

Exploratory

Reaction kinetics of N-Biotinylcaproylaminoethyl Methanethiosulfonate with sulfhydryl groups

An In-depth Technical Guide to the Reaction Kinetics of N-Biotinylcaproylaminoethyl Methanethiosulfonate with Sulfhydryl Groups For Researchers, Scientists, and Drug Development Professionals Executive Summary N-Biotinyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction Kinetics of N-Biotinylcaproylaminoethyl Methanethiosulfonate with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Biotinylcaproylaminoethyl Methanethiosulfonate, commonly known as MTSEA-Biotin, is a cornerstone reagent for the targeted labeling of sulfhydryl groups in biological molecules. Its utility is anchored in the highly specific and efficient reaction between its methanethiosulfonate (MTS) moiety and the thiol group of cysteine residues. A comprehensive understanding of the kinetics of this reaction is paramount for optimizing experimental design, ensuring reproducible results, and accurately interpreting data in applications ranging from protein structure analysis to the enrichment of thiolated nucleic acids. This guide provides a detailed examination of the reaction mechanism, explores the key parameters governing its kinetics, presents a framework for quantitative analysis, and offers a detailed protocol for determining reaction rates.

The Core Reaction: Mechanism of Thiol-MTS Conjugation

The conjugation of MTSEA-Biotin to a thiol-containing molecule is a specific and robust chemical transformation. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol, the thiolate anion (R-S⁻), acts as the nucleophile.

The thiolate anion attacks the electrophilic sulfur atom of the methanethiosulfonate group in MTSEA-Biotin. This nucleophilic attack results in the formation of a stable disulfide bond between the target molecule and the biotinylating reagent. Methanesulfinic acid is released as a byproduct of this reaction.[1] This reaction is highly specific for sulfhydryl groups under mild physiological conditions.[1]

A key feature of the resulting disulfide linkage is its reversibility. The bond is stable under typical experimental conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1] This reversibility is a significant advantage, enabling applications like the elution of biotinylated molecules from streptavidin affinity matrices.[1]

Caption: Reaction of MTSEA-Biotin with a sulfhydryl group.

Reaction Kinetics: The Rate-Determining Factors

The reaction between MTSEA-Biotin and a sulfhydryl group follows second-order kinetics. The intrinsic reactivity of methanethiosulfonate reagents with thiols is exceptionally high, with second-order rate constants estimated to be on the order of 10⁵ M⁻¹s⁻¹.[1] This high rate allows for the rapid and complete modification of accessible cysteine residues. However, the observed reaction rate is profoundly influenced by several key experimental parameters.

ParameterEffect on Reaction Rate & RationaleOptimal Conditions & Considerations
pH The reaction rate is critically dependent on pH because the reactive species is the nucleophilic thiolate anion (R-S⁻).[1] The concentration of the thiolate anion increases as the pH rises above the pKa of the sulfhydryl group. Therefore, the reaction rate generally increases with pH.The optimal pH range is typically between 7.0 and 8.5.[1] While higher pH values increase the thiolate concentration, they also promote the competing hydrolysis of the MTSEA-Biotin reagent. Most reactions are performed at a physiological pH of ~7.4.[1]
Temperature In line with general chemical principles, the reaction rate increases with temperature.Reactions are commonly conducted at room temperature (20-25°C) for experimental convenience and to preserve the integrity of biological samples.[1]
Accessibility Only solvent-accessible sulfhydryl groups can react with MTSEA-Biotin.[1] Cysteine residues buried within the hydrophobic core of a protein will not be labeled unless the protein is denatured.This property is the foundation of the Substituted-Cysteine Accessibility Method (SCAM), which uses MTS reagents to probe protein structure and conformational changes.[2][3]
Reactant Concentration The reaction rate is directly proportional to the concentrations of both MTSEA-Biotin and the target sulfhydryl group.For protein labeling, molar coupling ratios of MTSEA-Biotin to the target molecule typically range from 10:1 to 40:1 to drive the reaction to completion.[4] However, excessive concentrations can lead to protein precipitation due to over-modification.[4]
Reducing Agents Reagents like DTT or β-mercaptoethanol contain free thiols and will compete with the target molecule for reaction with MTSEA-Biotin. They will also cleave the newly formed disulfide bond.All reducing agents must be thoroughly removed from the sample, typically by dialysis or desalting columns, prior to initiating the biotinylation reaction.[4]

Quantitative Kinetic Analysis

A precise quantitative understanding of the reaction kinetics can be achieved by determining the second-order rate constant (k). The relationship between the reactivity of a thiolate anion and its basicity (pKa) is described by the Brønsted equation:

log kS = log G + β pK

where kS is the second-order rate constant for the reaction of the thiolate anion. Studies on the related compound methyl methanethiosulfonate (MMTS) have shown that the reactivity of the protonated thiol group is negligible compared to that of the thiolate anion.[5] This underscores the critical role of pH in governing the overall observed reaction rate.[5]

Experimental Protocol: Determining the Rate Constant

This protocol outlines a general method for determining the pseudo-first-order and second-order rate constants for the reaction of MTSEA-Biotin with a model sulfhydryl-containing compound, such as N-acetyl-L-cysteine, using a spectrophotometric assay.

Objective

To measure the rate of consumption of free thiols upon reaction with MTSEA-Biotin and calculate the reaction rate constants.

Materials
  • MTSEA-Biotin

  • N-acetyl-L-cysteine (or other model thiol)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (or a series of buffers for pH-dependence studies)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ellman's Reagent (DTNB) stock solution

  • Spectrophotometer capable of reading at 412 nm

Methodology
  • Preparation of Stock Solutions:

    • MTSEA-Biotin: Immediately before use, dissolve MTSEA-Biotin in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). MTSEA-Biotin is susceptible to hydrolysis and should be handled accordingly.[4][6]

    • N-acetyl-L-cysteine: Prepare a stock solution (e.g., 1 mM) in the Reaction Buffer.

    • DTNB: Prepare a working solution of Ellman's Reagent in the Reaction Buffer.

  • Establishing Pseudo-First-Order Conditions:

    • The experiment is designed so that the concentration of MTSEA-Biotin is in large excess (at least 10-fold) over the concentration of the thiol. This simplifies the kinetics, making the reaction rate dependent only on the thiol concentration (pseudo-first-order).

  • Kinetic Run:

    • Equilibrate the N-acetyl-L-cysteine solution and the Reaction Buffer to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

    • Add a defined volume of the N-acetyl-L-cysteine solution to the reaction cuvette containing the Reaction Buffer to achieve the final desired concentration (e.g., 50 µM).

    • Initiate the reaction by adding the MTSEA-Biotin stock solution to achieve the final desired excess concentration (e.g., 500 µM). Mix rapidly.

    • At discrete time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds), withdraw an aliquot of the reaction mixture.

  • Quenching and Detection:

    • Immediately add each aliquot to a separate tube or microplate well containing the DTNB working solution. The DTNB will react instantly with any remaining free thiols, producing a colored product (TNB²⁻) that absorbs at 412 nm. This effectively quenches the primary reaction.

    • Allow the color to develop fully and measure the absorbance at 412 nm (A₄₁₂).

  • Data Analysis:

    • Convert the A₄₁₂ readings to the concentration of free thiol at each time point using a standard curve or the known molar extinction coefficient of TNB²⁻.

    • Plot the natural logarithm of the fraction of remaining thiol (ln([Thiol]t / [Thiol]₀)) against time.

    • The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (krxn) using the following equation: krxn = kobs / [MTSEA-Biotin].

G cluster_prep Preparation cluster_reaction Kinetic Assay cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (MTSEA-Biotin, Thiol, DTNB) setup Set up reaction with excess MTSEA-Biotin prep_reagents->setup initiate Initiate reaction by adding MTSEA-Biotin setup->initiate timepoint Withdraw aliquots at time intervals initiate->timepoint quench Quench aliquots in DTNB solution timepoint->quench read Measure Absorbance at 412 nm quench->read plot Plot ln([Thiol]t/[Thiol]₀) vs. Time read->plot calc_kobs Determine slope = -k_obs plot->calc_kobs calc_k2 Calculate k_rxn = k_obs / [MTSEA-Biotin] calc_kobs->calc_k2

Caption: Workflow for kinetic analysis of MTSEA-Biotin reaction.

Conclusion

The reaction of MTSEA-Biotin with sulfhydryl groups is a rapid and specific conjugation method fundamental to many areas of biological research. The kinetics of this reaction are well-defined and highly dependent on controllable experimental parameters, most notably pH and reactant concentrations. By understanding and manipulating these factors, researchers can ensure efficient and specific labeling of target molecules. The quantitative framework and experimental protocol provided in this guide serve as a robust starting point for the precise characterization and optimization of this essential bioconjugation reaction, empowering scientists in their pursuit of novel discoveries.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin. BenchChem.
  • Mattson, G. H., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
  • Jiang, X., et al. (2004). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. Journal of Biological Chemistry, 279(40), 41837-41848. [Link]

  • Roberts, R. W., & Ja, W. W. (2005). MTSEA-biotinylation reveals the extent of ATP-induced changes in accessibility of the cysteine mutants E52C to G96C. ResearchGate. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: MTSEA-Biotin vs. HPDP. BenchChem.
  • Brocklehurst, K., & Little, G. (1973). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. PubMed. [Link]

  • Wilson, D. J., et al. (2018). Substituted-cysteine accessibility and cross-linking identify an exofacial cleft in the 7th and 8th helices of the proton-coupled folate transporter (SLC46A1). American Journal of Physiology-Cell Physiology, 314(3), C347-C358. [Link]

  • BenchChem. (2025). MTSEA-Biotin Reaction Technical Support Center. BenchChem.
  • Carroll, K. S., et al. (2012). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Chemical Research in Toxicology, 25(9), 1847-1853.
  • BenchChem. (2025). Technical Support Center: Optimizing MTSEA-Biotin Labeling. BenchChem.
  • Karala, A. R., & Ruddock, L. W. (2007). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate. [Link]

  • Duffy, E. E., & Simon, M. D. (2016). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. PMC. [Link]

  • Interchim. MTSEA-Biotin, -X, -XX. Interchim. [Link]

Sources

Foundational

Structural Probing and Surface Mapping with N-Biotinylcaproylaminoethyl Methanethiosulfonate: A Technical Guide

Executive Summary For structural biologists and drug development professionals, mapping the topology, gating mechanisms, and surface expression of membrane proteins is a complex challenge. The Substituted Cysteine Access...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For structural biologists and drug development professionals, mapping the topology, gating mechanisms, and surface expression of membrane proteins is a complex challenge. The Substituted Cysteine Accessibility Method (SCAM) has revolutionized this field by utilizing thiol-reactive probes to determine the aqueous accessibility of specific amino acid residues[1]. Among these probes, N-Biotinylcaproylaminoethyl Methanethiosulfonate (commonly referred to as MTSEA-Biotincap or Biotin-X-MTSEA) stands out as a highly specialized reagent. This whitepaper details the physicochemical properties, mechanistic advantages, and self-validating experimental workflows associated with MTSEA-Biotincap.

Chemical Identity and Physicochemical Properties

To effectively design a SCAM experiment, researchers must first understand the precise molecular dimensions and properties of the probe. N-Biotinylcaproylaminoethyl Methanethiosulfonate is a heterobifunctional reagent featuring a methanethiosulfonate (MTS) reactive group, a 6-carbon caproyl spacer, and a biotin moiety[2].

The fundamental quantitative data for this compound is summarized below:

Table 1: Physicochemical Specifications of MTSEA-Biotincap
PropertySpecification
Chemical Name N-Biotinylcaproylaminoethyl Methanethiosulfonate
Common Synonyms MTSEA-Biotincap, Biotin-X-MTSEA
CAS Number 353754-95-7[3]
Molecular Formula C19H34N4O5S3[4],[3]
Molecular Weight 494.69 g/mol [4],[3]
Reactive Group Methanethiosulfonate (MTS)
Affinity Tag Biotin (Vitamin B7)
Spacer Arm Caproyl (hexanoyl) linker[2]

Mechanistic Grounding: The Role of the Caproyl Linker

The core mechanism of MTSEA-Biotincap relies on the rapid, specific reaction between the MTS group and the ionized sulfhydryl (-S⁻) of a cysteine residue, forming a covalent mixed disulfide bond[5].

The Causality of Experimental Design: Why use MTSEA-Biotincap instead of a standard MTSEA-Biotin without a spacer? When probing ion channels (such as Connexins or the Epithelial Na⁺ Channel, ENaC), engineered cysteines are often buried within shallow pockets or outer vestibules[6],[1]. If a standard, short-chain biotin probe is used, the bulky ~53 kDa streptavidin molecule cannot physically reach the biotin tag due to steric hindrance from the surrounding protein architecture. The inclusion of the 6-carbon caproyl linker (the "X" in Biotin-X) extends the biotin moiety outward into the aqueous environment. This structural choice ensures high-affinity streptavidin binding without compromising the rapid reaction kinetics of the MTS headgroup[1],[2].

G A Membrane Protein (Free -SH) C Mixed Disulfide (Protein-S-S-R-Biotin) A->C Nucleophilic Attack B MTSEA-Biotincap (MTS-Linker-Biotin) B->C Leaves CH3SO2H D Streptavidin Probe (Fluorophore) C->D High-Affinity Binding

Workflow of Substituted Cysteine Accessibility Method (SCAM) using MTSEA-Biotincap.

Experimental Workflow: Self-Validating Surface Expression Assay

A critical application of MTSEA-Biotincap is tracking the translocation of ion channels from intracellular vesicles to the plasma membrane. To ensure data trustworthiness, this protocol incorporates a self-validating internal control (Step 2) to eliminate background noise from constitutively expressed channels.

Protocol: Tracking cAMP-Mediated Ion Channel Translocation

Objective: Quantify the specific insertion of newly trafficked mutant ENaC channels into the apical membrane of epithelial cells[7].

Step 1: Mutagenesis & Expression Engineer a single cysteine substitution in the extracellular domain of the target channel (e.g., the γG536C mutation in ENaC)[7]. Express the mutant channels in a polarized cell model, such as FRT (Fischer Rat Thyroid) epithelia or Xenopus oocytes[6],[7].

Step 2: Constitutive Blockade (The Internal Control) Perfuse the apical membrane with ice-cold buffer containing 10 mM MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate) for 5 minutes[7]. Causality: MTSES is a negatively charged, membrane-impermeable reagent. It covalently modifies and blocks all mutant channels currently residing on the cell surface. By saturating these pre-existing cysteines, you establish a strict "zero-background" baseline. Any subsequent labeling will definitively represent newly translocated channels, validating the assay's temporal accuracy[7].

Step 3: Stimulating Translocation Wash the apical surface thoroughly to remove unreacted MTSES. Apply trafficking agonists (e.g., 200 μM CPT-cAMP, 100 μM IBMX, and 10 μM forskolin) at 37°C for 15 minutes to trigger vesicular fusion and channel insertion[7].

Step 4: Covalent Biotinylation Return the cells to ice to halt further trafficking. Apply 200 μM MTSEA-Biotincap to the apical bath for 10 minutes, repeating once[7]. Causality: Because the original surface channels were blocked in Step 2, MTSEA-Biotincap reacts exclusively with the free cysteines of the newly inserted channels, tagging them with the extended biotin moiety[7].

Step 5: Affinity Detection Wash the cells and incubate with 10 μM NeutrAvidin Alexa Fluor 488 conjugate for 30 minutes[7]. Quantify the epifluorescence to determine the exact proportion of translocated channels.

Comparative Analysis of MTS Reagents

Selecting the correct MTS reagent is dictated by the specific structural question being asked. MTSEA-Biotincap is part of a broader toolkit of methanethiosulfonates, each engineered for distinct spatial and electrostatic profiling[6],[5].

Table 2: Comparative Analysis of Common MTS Reagents in SCAM
ReagentMolecular Weight ( g/mol )Net ChargePrimary Application in SCAM
MTSET 278.2+1Probing electrostatic interactions in the pore; locking channels in high open-state probability (Po)[6].
MTSES 296.3-1Surface blocking; testing charge selectivity of pore residues[6],[7].
MTSEA 171.3+1Accessing highly restricted or narrow pore regions due to its minimal steric bulk[5].
MTSEA-Biotincap 494.69NeutralSteric mapping; affinity purification; tracking membrane surface expression[1],[7].

References

  • "N-Biotinylcaproylaminoethyl Methanethiosulfonate, TRC 10 mg." Fisher Scientific.[Link]

  • Snyder PM, et al. "Gating Induces a Conformational Change in the Outer Vestibule of ENaC." Journal of General Physiology (2000).[Link]

  • Williams DB, et al. "Mutation of Glutamate 155 of the GABAA Receptor β2 Subunit Produces a Spontaneously Open Channel." Journal of Neuroscience / PMC. [Link]

  • Kronengold J, et al. "Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels." Neuropharmacology / PMC. [Link]

  • Snyder PM. "Liddle's syndrome mutations disrupt cAMP-mediated translocation of the epithelial Na+ channel to the cell surface." Journal of Clinical Investigation (2000). [Link]

Sources

Exploratory

Probing Membrane Protein Architecture: An In-Depth Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)

Executive Summary Membrane proteins—encompassing ion channels, transporters, and G-protein-coupled receptors (GPCRs)—are notoriously difficult to study in their native, dynamic states using traditional crystallographic t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Membrane proteins—encompassing ion channels, transporters, and G-protein-coupled receptors (GPCRs)—are notoriously difficult to study in their native, dynamic states using traditional crystallographic techniques. The Substituted Cysteine Accessibility Method (SCAM) provides a powerful, functional approach to map protein topology, identify pore-lining residues, and track state-dependent conformational changes [1[1]]. By leveraging the specific nucleophilic reactivity of engineered cysteine residues with methanethiosulfonate (MTS) reagents, researchers can translate sub-nanometer structural shifts into macroscopic, quantifiable functional readouts.

Core Mechanistic Principles of SCAM

The logic of SCAM is built upon a self-validating experimental framework. Because the native lipid bilayer is a highly hydrophobic environment, the formation of the reactive cysteinyl thiolate anion ( S− ) is optimized only when the residue is exposed to the aqueous interface [2[2]].

The technique requires the generation of a "cys-less" background, wherein all endogenous, solvent-accessible cysteines are mutated (typically to serine or alanine) without compromising wild-type function. Subsequently, single cysteine mutations are systematically "walked" along a target domain. When exposed to water-soluble, sulfhydryl-specific MTS reagents, accessible cysteines undergo a rapid, stoichiometric alkanethiolation, converting the sulfhydryl into a bulky disulfide [3[3]]. If the modified residue lines an ion permeation pathway or a ligand-binding pocket, the steric hindrance or electrostatic repulsion introduced by the MTS adduct will irreversibly alter the protein's function.

SCAM_Workflow A 1. Generate Cys-less Background B 2. Single Cys Substitution A->B Site-Directed Mutagenesis C 3. Express in Model System B->C Transfection/Injection D 4. Baseline Functional Assay (e.g., Patch Clamp) C->D Validation E 5. Apply MTS Reagent (MTSET/MTSES/MTSEA) D->E Perfusion F 6. Measure Functional Alteration E->F Covalent Modification G 7. Map Accessibility & Topology F->G Data Analysis

Logical workflow of the Substituted Cysteine Accessibility Method (SCAM) for membrane proteins.

The MTS Reagent Toolkit: Physicochemical Properties

The selection of the appropriate MTS derivative is the most critical variable in a SCAM experiment. MTS reagents are alkylthiosulfonates that vary significantly in size, charge, and membrane permeability, allowing researchers to probe specific electrostatic microenvironments and determine membrane sidedness [4[4]].

Quantitative Reagent Profiling

To standardize experimental design, the physicochemical properties and relative reactivities of the three foundational MTS reagents are summarized below.

Table 1: Physicochemical Properties of Common MTS Reagents

Reagent Chemical Name Charge (pH 7.4) Membrane Permeability Relative Reactivity* Typical Concentration
MTSET [2-(trimethylammonium)ethyl] methanethiosulfonate +1 (Permanent) Impermeant 2.5x 1.0 mM
MTSES (2-sulfonatoethyl) methanethiosulfonate -1 (Permanent) Impermeant 0.25x 10.0 mM

| MTSEA | 2-aminoethyl methanethiosulfonate | +1 (99%), 0 (1%) | Permeant (as free base) | 1.0x (Baseline) | 2.5 mM |

*Reactivity rates are benchmarked against small sulfhydryl compounds in aqueous solution [3[3]].

The Permeability Caveat

While MTSET and MTSES possess permanent charges that strictly prohibit them from crossing the hydrophobic core of the lipid bilayer, MTSEA is a primary amine (pKa ~10.7). At physiological pH, approximately 1% of MTSEA exists as a neutral free base, allowing it to rapidly cross the membrane and modify intracellular cysteines from the "wrong side" [4[4]].

MTS_Permeability cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTSET MTSET (+) Impermeant Membrane Lipid Bilayer (Hydrophobic Core) MTSET->Membrane Blocked MTSES MTSES (-) Impermeant MTSES->Membrane Blocked MTSEA MTSEA (+/0) Permeant Target Intracellular Cys Target MTSEA->Target Crosses as free base

Permeability profiles of common MTS reagents across the hydrophobic lipid bilayer.

Comprehensive Experimental Methodology

To ensure scientific integrity, a SCAM protocol must be a self-validating system that controls for endogenous reactivity, reagent hydrolysis, and non-covalent artifacts.

Protocol: State-Dependent SCAM Electrophysiology Workflow

Phase 1: Background Validation & Mutagenesis

  • Generate a "Cys-less" Template: Mutate all endogenous, solvent-accessible cysteines to serine or alanine to prevent off-target MTS labeling [2[2]]. Verify that this template retains wild-type electrophysiological characteristics.

  • Single Cysteine Substitution: Introduce a single cysteine at the putative pore-lining or gating region of interest.

Phase 2: Reagent Preparation (Critical Causality Step) 3. Immediate Solubilization: MTS reagents hydrolyze rapidly in aqueous buffers, degrading within minutes. Weigh and dissolve the required MTS powder (e.g., MTSET) in the extracellular electrophysiology buffer immediately prior to application to ensure maximum reactivity [3[3]].

Phase 3: Electrophysiological Recording & Validation 4. Baseline Recording: Establish a whole-cell or excised patch-clamp configuration. Record baseline currents using a standardized voltage-step protocol. 5. Trans-Side Scavenging (Optional but Recommended): If utilizing the membrane-permeant MTSEA, apply a thiol scavenger (e.g., 20 mM free cysteine) to the intracellular (trans) side of the membrane. This scavenges any reagent that crosses the bilayer, strictly isolating the modification to the extracellular face [3[3]]. 6. State-Locked Perfusion: Perfuse the MTS reagent (e.g., 1 mM MTSET for 1-5 minutes) while holding the channel in a specific functional state (e.g., open vs. closed) via ligand application or voltage clamping [5[5]]. 7. Washout & Covalent Verification: Wash out the MTS reagent with standard buffer. A sustained functional alteration confirms covalent modification. Crucial Check: If the effect reverses upon washout without a reducing agent, it indicates a non-covalent, open-channel block artifact—a phenomenon notably observed with MTSES in CFTR channels [6[6]]. 8. DTT Rescue: Perfuse a reducing agent (e.g., Dithiothreitol, DTT) to break the newly formed disulfide bond. Restoration of baseline current definitively proves the functional change was driven by specific cysteine modification rather than non-specific toxicity [3[3]].

Data Interpretation: State-Dependent Accessibility

SCAM is not limited to static topological mapping; it is profoundly useful for tracking dynamic gating mechanisms. By applying MTS reagents exclusively when a protein is forced into an "open" or "closed" state, researchers can calculate state-specific second-order reaction rates.

For example, if an introduced cysteine exhibits a rapid modification rate in the open state but remains unmodified in the closed state, it indicates that the residue is physically buried within a crevice or shielded by a gating mechanism during closure [7[7]]. This differential accessibility is the cornerstone of elucidating the sub-nanometer conformational dynamics of therapeutic targets.

References

  • (PDF)
  • Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™)
  • Source: interchim.
  • Source: mdpi.
  • Source: nih.
  • Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl)
  • Source: jneurosci.

Sources

Foundational

Engineering Cysteine Accessibility: A Comparative Analysis of MTSEA-Biotin and MTSEA-Biotin-CAP

The Architecture of Cysteine Accessibility Probing The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our biophysical understanding of membrane protein topology, ion channel gating, and allosteric mo...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Cysteine Accessibility Probing

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our biophysical understanding of membrane protein topology, ion channel gating, and allosteric modulation[1]. By systematically mutating native amino acids to cysteines and probing them with sulfhydryl-reactive methanethiosulfonate (MTS) reagents, researchers can map the aqueous accessibility of distinct protein microenvironments[2].

Among the most powerful tools in this analytical arsenal are biotinylated MTS reagents, specifically MTSEA-Biotin and its extended-linker counterpart, N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-CAP) [3]. While both molecules share identical thiol-reactive chemistry, their structural divergence dictates their experimental utility. Choosing between them is not a matter of preference, but a calculated biophysical decision based on the steric landscape of the target protein and the desired functional readout[4].

Molecular Anatomy and Physicochemical Divergence

The fundamental mechanistic difference between these two probes lies in the spacer arm connecting the methanethiosulfonate reactive group to the biotin moiety.

  • MTSEA-Biotin (N-Biotinylaminoethyl methanethiosulfonate): Features a minimal ethylamine linker. Its compact size makes it ideal for probing surface-exposed cysteines without inducing massive structural perturbations to the native protein architecture[5].

  • MTSEA-Biotin-CAP: Incorporates an additional 6-carbon aminocaproic acid (caproyl) spacer[6]. This extended architecture increases the molecular weight and significantly lengthens the probe, allowing it to act as a molecular "snorkel" in deep protein cavities.

Table 1: Physicochemical and Structural Comparison
FeatureMTSEA-BiotinMTSEA-Biotin-CAP
Chemical Name N-Biotinylaminoethyl methanethiosulfonateN-Biotinylcaproylaminoethyl methanethiosulfonate
CAS Number 162758-04-5353754-95-7
Molecular Weight 381.5 g/mol 494.69 g/mol
Molecular Formula C13H23N3O4S3C19H34N4O5S3
Spacer Arm Short (Ethylamine only)Extended (6-carbon caproyl + Ethylamine)
Primary Advantage Minimal perturbation of native protein structureOvercomes steric hindrance during streptavidin pull-down
Data synthesized from Cayman Chemical and Santa Cruz Biotechnology specifications[5][6].

The Causality Behind Experimental Choices

As an application scientist, the decision to deploy a short versus a long-chain MTS reagent hinges on two primary biophysical constraints: overcoming steric hindrance during affinity purification and the intentional induction of allosteric conformational changes.

Overcoming Steric Hindrance in Affinity Capture

In a standard SCAM workflow, biotinylated proteins are isolated using streptavidin-agarose beads[7]. Streptavidin is a bulky homotetramer (~52.8 kDa). If an engineered cysteine is located within a deep vestibule or a sterically restricted pore—such as the outer vestibule of the Epithelial Na+ Channel (ENaC)—MTSEA-Biotin may successfully react with the thiol, but the biotin moiety will remain tucked too close to the protein backbone[8]. When streptavidin attempts to bind, it clashes with the surrounding protein architecture, leading to inefficient pull-down and false-negative accessibility data[9].

MTSEA-Biotin-CAP solves this limitation. The 6-carbon caproyl spacer projects the biotin moiety out of the restricted pocket and into the aqueous environment, ensuring unhindered streptavidin binding and high-fidelity protein capture[10].

Steric_Hindrance Cys Buried Cysteine (Target Protein) Probe1 MTSEA-Biotin (Short Spacer) Cys->Probe1 Thiol Labeling Probe2 MTSEA-Biotin-CAP (Long Spacer) Cys->Probe2 Thiol Labeling Bind1 Streptavidin Addition Probe1->Bind1 Biotin Trapped Bind2 Streptavidin Addition Probe2->Bind2 Biotin Exposed Result1 Steric Clash (False Negative) Bind1->Result1 Bulky Tetramer Result2 Successful Binding (Accurate Detection) Bind2->Result2 Spacer Clearance

Fig 1: Impact of spacer length on streptavidin binding and steric hindrance in SCAM workflows.

Probing Allostery via Covalent Agonism

Beyond simple labeling, the physical bulk of MTS reagents can be leveraged to probe channel gating mechanics[11]. Because MTSEA-Biotin-CAP occupies a larger volume, it can mimic the binding of endogenous ligands or allosteric modulators when attached to specific residues.

For instance, in structural studies of the GABAA receptor's benzodiazepine binding site, covalent modification of the γ2T81C mutant with MTSEA-Biotin-CAP resulted in robust increases in GABA-activated currents, effectively acting as a tethered allosteric agonist[4]. In stark contrast, the smaller MTSEA-Biotin failed to induce this allosteric shift, proving that the larger caproyl spacer was necessary to trigger the structural rearrangements associated with channel gating[12].

Covalent_Agonism State1 Resting Receptor (Unmodified Cys) AddMTS MTSEA-Biotin-CAP Binding State1->AddMTS State2 Covalently Modified Cys (Bulky Caproyl Group) AddMTS->State2 Disulfide Formation Effect1 Steric Blockade (Decreased Ion Flow) State2->Effect1 Pore-lining Residue Effect2 Tethered Agonism (Receptor Activation) State2->Effect2 Allosteric Residue

Fig 2: Divergent functional outcomes of covalent modification by bulky MTS reagents.

Self-Validating Experimental Protocol: Competitive SCAM Workflow

To ensure scientific integrity, a SCAM protocol must be self-validating. The following workflow incorporates a competitive masking step to definitively prove that biotinylation is specific to the substituted cysteine and not an artifact of non-specific binding or membrane leakage[13].

Phase 1: Preparation and Mutagenesis

  • Generate single-cysteine mutants of the target membrane protein in a cysteine-less background construct.

  • Express the mutant proteins in a suitable heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Phase 2: Competitive Masking (The Validation Step) 3. Divide the expressing cells into two cohorts: Control and Competition. 4. Incubate the Competition cohort with 10 mM MTSES (a negatively charged, membrane-impermeant MTS reagent) for 15 minutes at room temperature. Causality: This covalently blocks all surface-exposed cysteines, preventing subsequent biotinylation[13]. 5. Wash both cohorts thoroughly with standard extracellular buffer (e.g., ND96 or HBSS) to remove unbound MTSES.

Phase 3: Biotinylation 6. Incubate both cohorts with 2 mM MTSEA-Biotin or MTSEA-Biotin-CAP for 15 minutes. Causality: If the target cysteine is located in a deep binding pocket, MTSEA-Biotin-CAP is strictly chosen to ensure the biotin moiety extends far enough out of the pocket to be recognized by streptavidin[10]. 7. Quench the reaction by adding 100 mM Dithiothreitol (DTT) or washing extensively with buffer containing 1% BSA to neutralize unreacted MTS probes.

Phase 4: Solubilization & Pull-Down 8. Lyse the cells in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), and protease inhibitors. Centrifuge at 16,000 x g for 15 minutes to clear insoluble debris. 9. Incubate the cleared lysate with Streptavidin-agarose beads for 2 hours at 4°C. 10. Wash the beads stringently to remove non-specifically bound proteins, then elute the bound proteins using Laemmli sample buffer heated to 95°C for 5 minutes. 11. Perform SDS-PAGE and Western blotting using target-specific antibodies.

Interpretation of Validation: A strong Western blot band in the Control cohort and a complete absence of a band in the Competition cohort definitively proves that the MTSEA-Biotin(-CAP) labeling was specific to the engineered, surface-exposed cysteine[13].

References

  • Tsukazaki, T., et al. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. PubMed Central (PMC).[Link]

  • Bera, K., et al. A β-Strand in the γ2 Subunit Lines the Benzodiazepine Binding Site of the GABAA Receptor: Structural Rearrangements Detected during Channel Gating. Journal of Neuroscience.[Link]

  • Boileau, A. J., et al. Mutation of Glutamate 155 of the GABAA Receptor β2 Subunit Produces a Spontaneously Open Channel: A Trigger for Channel Activation. Journal of Neuroscience.[Link]

  • Snyder, P. M., et al. Gating Induces a Conformational Change in the Outer Vestibule of ENaC. Journal of General Physiology (Rockefeller University Press).[Link]

  • Zhao, R., et al. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. American Journal of Physiology.[Link]

  • Ennion, S. J., et al. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. Journal of Neuroscience.[Link]

  • Zhou, Y., et al. Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels. PubMed Central (PMC).[Link]

  • Zhang, Y., et al. Functional significance of conserved cysteines in the human organic cation transporter 2. American Journal of Physiology.[Link]

  • Naider, F., et al. Comparison of Experimental Approaches Used to Determine the Structure and Function of the Class D G Protein-Coupled Yeast α-Factor Receptor. MDPI Biomolecules.[Link]

Sources

Exploratory

Advanced Principles of Site-Directed Spin Labeling (SDSL) Using MTS Reagents

Executive Summary and Mechanistic Foundations Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a transformative biophysical technique used to elucidate the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Foundations

Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a transformative biophysical technique used to elucidate the structural dynamics, conformational transitions, and topologies of proteins—particularly challenging targets like integral membrane proteins and intrinsically disordered proteins[1],[2].

The cornerstone of modern SDSL is the use of methanethiosulfonate (MTS) reagents, with MTSSL ((1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) serving as the gold standard[3]. The mechanistic brilliance of MTSSL lies in its highly specific, rapid reaction with the sulfhydryl group of a genetically introduced cysteine residue. This reaction forms a covalent disulfide bridge, yielding a spin-labeled side chain designated as R1 [3].

Causality of Reagent Choice: Why MTSSL? The R1 side chain possesses a molecular volume roughly equivalent to that of a native tryptophan residue[3]. This specific steric profile ensures that the introduction of the paramagnetic nitroxide radical minimally perturbs the native protein fold. Furthermore, the inherent flexibility of the R1 linker allows the nitroxide's rotational correlation time to act as a highly sensitive reporter of its immediate local environment—distinguishing between solvent-exposed loops, buried tertiary contacts, and lipid bilayer interfaces[4].

Quantitative Comparison of Spin Labeling Reagents

While MTSSL is the most ubiquitous reagent, the structural biology toolkit requires distinct chemical properties depending on the experimental question. The following table summarizes the quantitative and physicochemical properties of primary spin labels and MTS derivatives used in SDSL[5],[4],[6].

Reagent / Spin LabelReactive GroupBond FormedLinker FlexibilityPrimary Application
MTSSL (Monofunctional)MethanethiosulfonateDisulfide (Reversible)High (Flexible R1)General SDSL-EPR, local backbone dynamics, solvent accessibility[4].
BSL (Bifunctional)Bis-MethanethiosulfonateTwo DisulfidesRigid (Stereospecific)Precise orientational mapping (e.g., in magnetically-aligned bicelles)[5].
MSL (Maleimide)MaleimideThioether (Irreversible)ModerateLabeling in reducing environments where disulfides would be cleaved[4].
MTSET (Non-spin MTS)MethanethiosulfonateDisulfideN/ASubstituted Cysteine Accessibility Method (SCAM); impermeant pore blocker[6].

The SDSL-EPR Experimental Workflow

The integration of SDSL into a structural biology pipeline requires rigorous biochemical control. Below is the logical progression of the workflow.

SDSL_Workflow Start Target Protein Mut 1. Site-Directed Mutagenesis (Introduce Cys) Start->Mut Pur 2. Expression & Purification (in DTT/TCEP) Mut->Pur Prep 3. Reductant Removal (Desalting) Pur->Prep Label 4. MTS Labeling Reaction (Add MTSSL) Prep->Label Clean 5. Free Label Removal (SEC or Dialysis) Label->Clean EPR 6. EPR Spectroscopy (CW-EPR / DEER) Clean->EPR

Step-by-step workflow of Site-Directed Spin Labeling using MTS reagents.

Self-Validating Protocol: Covalent Attachment of MTSSL

To ensure high-fidelity data, the labeling protocol must be treated as a self-validating system. Every step must contain an internal checkpoint to prevent false positives (e.g., free label masking the protein signal) or false negatives (e.g., failed labeling due to oxidized cysteines).

Step 1: Mutagenesis and Background Clearance

  • Action: Generate a "Cys-less" background by mutating all native, non-disulfide-bonded cysteines to serine or alanine[1],[7]. Subsequently, introduce a single target cysteine via site-directed mutagenesis.

  • Causality: MTS reagents are highly reactive toward any free sulfhydryl. A Cys-less background ensures 100% spatial specificity for the EPR signal[7].

Step 2: Purification under Reducing Conditions

  • Action: Purify the recombinant protein using standard affinity chromatography, maintaining 1–5 mM Dithiothreitol (DTT) or TCEP in all buffers.

  • Causality: Unpaired cysteines are highly prone to spontaneous oxidation, leading to unwanted protein dimerization. Reducing agents keep the target thiol reactive.

Step 3: Reductant Removal (Critical Checkpoint)

  • Action: Immediately prior to labeling, pass the protein through a desalting column (e.g., Sephadex G-25 / PD-10) equilibrated with a reductant-free buffer[6].

  • Causality: MTSSL will preferentially react with free DTT or TCEP in solution rather than the protein. Even trace amounts of reductant will quench the spin label[6].

  • Self-Validation: Perform an Ellman’s reagent (DTNB) assay on the flow-through. The quantified free thiol concentration must stoichiometrically match your measured protein concentration. If it is significantly higher, free reductant is still present.

Step 4: The Labeling Reaction

  • Action: Dissolve MTSSL in anhydrous DMSO or acetonitrile. Add the MTSSL to the protein solution at a 5-to-10-fold molar excess over the protein thiol concentration[6]. Incubate in the dark at 4°C for 4–12 hours (or room temperature for 1–2 hours)[6].

  • Causality: The molar excess drives the pseudo-first-order reaction to completion. Incubation in the dark prevents light-induced degradation of the nitroxide radical.

Step 5: Free Label Removal

  • Action: Remove unreacted MTSSL via Size-Exclusion Chromatography (SEC) or extensive dialysis against the final experimental buffer.

  • Causality: Free, unbound MTSSL tumbles rapidly in solution, producing a massive, sharp, isotropic EPR signal that will completely obscure the broader, dynamically restricted signal of the protein-bound label.

Step 6: Validation of Labeling Efficiency

  • Action: Acquire a Continuous Wave (CW) EPR spectrum of the sample. Perform a double integration of the first-derivative EPR spectrum to calculate the absolute spin concentration, comparing it against a known standard (e.g., TEMPOL)[7].

  • Self-Validation: Calculate the ratio of spin concentration to protein concentration (determined via UV-Vis at 280 nm)[7]. A successful reaction yields a labeling efficiency of >80%. Efficiencies >100% indicate incomplete removal of free label or off-target binding.

Topological Mapping and EPR Spectral Logic

Once the protein is labeled, the EPR lineshape serves as a direct readout of the R1 side chain's rotational mobility. The mobility is dictated by steric hindrance from neighboring atoms and the local secondary structure,[4].

Topology_Logic R1 R1 Side Chain (MTSSL) Buried Buried / Tertiary Contact (Sterically Hindered) R1->Buried Surface Solvent Exposed (Highly Mobile) R1->Surface Helix Alpha-Helix Surface (Anisotropic Motion) R1->Helix Broad Broad EPR Lineshape (Long Correlation Time) Buried->Broad Sharp Sharp EPR Lineshape (Short Correlation Time) Surface->Sharp Periodic Periodic Accessibility (O2 / NiEDTA collisions) Helix->Periodic

Logical correlation between R1 side-chain topology and EPR spectral outputs.

Interpreting the Data
  • Solvent-Exposed Sites: When R1 is located on a highly flexible, solvent-exposed loop, it experiences rapid, isotropic reorientation. This results in sharp EPR spectral peaks with narrow central linewidths[4].

  • Buried Sites: If R1 is buried within the hydrophobic core or at a tight protein-protein interface, its motion is severely restricted. The long rotational correlation time results in a dramatically broadened EPR lineshape[4].

  • Distance Measurements (DEER): Beyond local dynamics, introducing two MTSSL labels allows for Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR) spectroscopy. By measuring the dipolar coupling between the two nitroxide spins, researchers can extract highly precise distance distributions in the 15–80 Å range, capturing distinct conformational states (e.g., open vs. closed ion channel gates)[3].

References

  • Site Directed Spin Labeling | Encyclopedia MDPI. encyclopedia.pub.
  • A bifunctional spin label reports the structural topology of phospholamban in magnetically-aligned bicelles - PMC. nih.gov.
  • Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques - MDPI. mdpi.com.
  • Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC. nih.gov.
  • Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy - Frontiers. frontiersin.org.
  • EPR of Site-Directed Spin-Labeled Proteins. unizar.es.
  • Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-G
  • Texas Red-sulfonamidoethyl methanethiosulfonate | 386229-76-1 | Benchchem. benchchem.com.

Sources

Foundational

Literature review of N-Biotinylcaproylaminoethyl Methanethiosulfonate in ion channel research

Executive Summary For over two decades, the Substituted Cysteine Accessibility Method (SCAM) has been a cornerstone technique for mapping the topology, gating dynamics, and surface trafficking of ion channels. At the hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over two decades, the Substituted Cysteine Accessibility Method (SCAM) has been a cornerstone technique for mapping the topology, gating dynamics, and surface trafficking of ion channels. At the heart of advanced SCAM applications is N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotincap or MTSEA-Biotin-X) . As a Senior Application Scientist, I have seen firsthand how the strategic selection of MTS reagents dictates the success of structural assays. This whitepaper provides an in-depth mechanistic analysis of MTSEA-Biotincap, detailing the causality behind its use, self-validating experimental protocols, and quantitative benchmarks for ion channel research.

Mechanistic Rationale: The Chemistry of MTSEA-Biotincap

To understand why MTSEA-Biotincap is uniquely powerful, we must examine its tripartite molecular architecture and the physical chemistry of its reactivity.

  • The Methanethiosulfonate (MTS) Reactive Group: The MTS moiety undergoes a highly specific, rapid nucleophilic substitution reaction with sulfhydryl groups to form a mixed disulfide bond. Crucially, this reaction is driven by the ionized thiolate anion (S⁻) rather than the protonated thiol (SH). Because the local electrostatic microenvironment of an ion channel pore alters the pKa of a substituted cysteine, the second-order rate constant of MTSEA-Biotincap serves as a direct, quantitative readout of pore electrostatics and conformational state .

  • The Caproyl (Hexanoyl) Linker: This is the critical design feature that separates MTSEA-Biotincap from simpler reagents. The 6-carbon caproyl chain acts as a flexible ~14 Å spacer. When the MTS group binds to a cysteine buried deep within a channel vestibule, the biotin tag must remain accessible to the extracellular space. Without this spacer, the massive size of the avidin/streptavidin tetramer (~66 kDa) would cause severe steric hindrance, preventing affinity binding and yielding false-negative trafficking data.

  • The Biotin Moiety: Provides a high-affinity biochemical tag ( Kd​≈10−15 M) for downstream isolation or fluorescent visualization.

SCAM_Mechanism WT Wild-Type Protein (No free Cys) Mutant Cys-Substituted Mutant WT->Mutant Mutagenesis Thiolate Ionized Thiolate (S⁻) in Pore Mutant->Thiolate Local pKa Disulfide Mixed Disulfide Formation Thiolate->Disulfide Nucleophilic Attack MTS MTSEA-Biotincap Application MTS->Disulfide Covalent Binding Result Steric Blockade & Biotin Tagging Disulfide->Result Functional Readout

Fig 1. Mechanistic pathway of SCAM using MTSEA-Biotincap for steric blockade and tagging.

Application I: Topological Mapping and Pore Sizing

Small MTS reagents (like MTSEA or MTSET) are excellent for probing deep, narrow pore regions but often fail to significantly alter the conductance of large-pore channels, such as Connexin hemichannels. MTSEA-Biotincap, with its large molecular weight (494.7 Da), acts as a "molecular caliper."

In single-channel outside-out patch recordings of Cx46 hemichannels, the application of MTSEA-Biotincap to pore-lining substituted cysteines results in distinct, stepwise reductions in unitary conductance. Because a hemichannel is a hexamer, researchers can observe up to six sequential conductance drops as each subunit is covalently modified, definitively proving both the stoichiometry of the channel and the accessibility of the residue .

Stepwise_Conductance Open Fully Open Pore (0 Subunits Modified) Step1 1st Subunit Modified (Conductance Drop 1) Open->Step1 + MTSEA-Biotincap StepN nth Subunit Modified (Sequential Drops) Step1->StepN Continuous Exposure Blocked Fully Modified Pore (Maximal Blockade) StepN->Blocked Saturation

Fig 3. Stepwise reduction in hemichannel conductance upon sequential MTSEA-Biotincap binding.

Application II: Tracking Surface Expression and Trafficking

A major challenge in ion channel biology is distinguishing between channels residing in the intracellular pool versus those actively inserted into the plasma membrane. MTSEA-Biotincap is highly polar and membrane-impermeant. When applied extracellularly to intact cells expressing a Cys-mutant channel (e.g., the Epithelial Na⁺ Channel, ENaC), it selectively biotinylates only the surface-expressed population.

This mechanism was famously utilized to demonstrate that Liddle's syndrome mutations disrupt the cAMP-mediated translocation of ENaC to the cell surface, fundamentally altering our understanding of renal sodium homeostasis .

Trafficking_Workflow Start Express Cys-Mutant Ion Channel Stim Apply Trafficking Stimulus Start->Stim Label Extracellular Labeling with MTSEA-Biotincap Stim->Label Quench Quench Unreacted Probe & Lyse Cells Label->Quench Pull Streptavidin Affinity Pull-down Quench->Pull Blot Western Blot Quantification Pull->Blot

Fig 2. Workflow for isolating surface-expressed ion channels using MTSEA-Biotincap biotinylation.

Quantitative Data Summaries

To design a robust SCAM experiment, one must select the MTS reagent based on its physicochemical properties. Table 1 outlines the comparative metrics of standard reagents, while Table 2 demonstrates the causal relationship between reagent size and pore occlusion efficacy, using the GABA_A receptor as a model .

Table 1: Physicochemical Properties of Common MTS Reagents
ReagentMolecular Weight (Da)Charge (pH 7.4)Primary Application in SCAM
MTSEA 155.2+1Probing deep, highly restricted pore regions.
MTSET 278.2+1Probing cation-selective pore accessibility.
MTSES 218.2-1Probing anion-selective pore accessibility.
MTSEA-Biotincap 494.7NeutralBulky steric blockade; Affinity tagging/trafficking.
Table 2: Comparative Efficacy of MTS Reagents on GABA_A β2(E155C) Leak Current

Data illustrates the percentage reduction of spontaneously open leak current upon application of 2 mM MTS reagents.

MTS ReagentLeak Current Reduction (%)Mechanistic Implication
MTSES 26.8 ± 7.5%Weakest block; negative charge repulsion or insufficient size.
MTSET 30.5 ± 0.9%Moderate block; positive charge allows binding, but size is sub-optimal.
MTSEA 39.4 ± 1.4%Moderate block; small size allows deep penetration but less physical occlusion.
MTSEA-Biotincap 63.0 ± 1.8%Maximal block; the bulky caproyl-biotin moiety aggressively sterically occludes the pore.

Self-Validating Experimental Protocols

The hallmark of a rigorous SCAM study is the inclusion of intrinsic controls to prevent artifactual data. Below are two field-proven methodologies.

Protocol 1: Single-Channel SCAM for Pore Mapping (Electrophysiology)

Objective: Determine if a target residue lines the aqueous pore.

  • Preparation: Express Wild-Type (WT) and Cys-mutant channels in Xenopus oocytes or HEK293 cells.

  • Recording: Establish an outside-out patch configuration to isolate single-channel currents. Hold at a constant membrane potential (e.g., -50 mV).

  • Reagent Application: Perfuse 100 µM MTSEA-Biotincap (freshly dissolved in anhydrous DMSO, final DMSO <0.1%) into the bath.

  • Self-Validation Checkpoint: The WT channel must show zero change in conductance. This proves that the reagent is not reacting with endogenous cysteines or causing non-specific lipid bilayer effects .

  • Observation: Monitor the mutant channel for irreversible, stepwise reductions in unitary current, indicating covalent modification.

Protocol 2: Surface Biotinylation and Trafficking Assay (Biochemistry)

Objective: Quantify the membrane insertion of ion channels in response to a stimulus.

  • Stimulation: Treat Cys-mutant expressing cells with the trafficking agonist (e.g., cAMP).

  • Labeling: Incubate intact cells with 200 µM MTSEA-Biotincap in a physiological buffer for 15 minutes at 4°C (to halt membrane trafficking during labeling).

  • Critical Causality Step (Quenching): Wash cells 3x with buffer containing 10 mM L-cysteine or DTT . Why? Cell lysis shatters the plasma membrane, exposing the massive intracellular pool of un-trafficked channels. If unreacted MTSEA-Biotincap is not thoroughly quenched prior to lysis, it will label these internal channels post-lysis, completely destroying the spatial resolution of the assay.

  • Lysis & Pull-down: Lyse cells in a mild detergent (e.g., 1% Triton X-100). Incubate the lysate with Streptavidin-agarose beads for 2 hours.

  • Elution & Detection: Boil beads in Laemmli buffer containing high DTT to break the mixed disulfide bond, releasing the channel for Western Blot quantification.

References

  • Bera, A. K., et al. "Mutation of Glutamate 155 of the GABAA Receptor β2 Subunit Produces a Spontaneously Open Channel: A Trigger for Channel Activation." Journal of Neuroscience, 2004.[Link]

  • Kronengold, J., et al. "Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels." Biophysical Journal, 2003.[Link]

  • Snyder, P. M., et al. "Liddle's syndrome mutations disrupt cAMP-mediated translocation of the epithelial Na+ channel to the cell surface." Journal of Clinical Investigation, 2000.[Link]

  • Kellenberger, S., et al. "Gating Induces a Conformational Change in the Outer Vestibule of ENaC." Journal of General Physiology, 2000.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Substituted Cysteine Accessibility Method (SCAM) using N-Biotinylcaproylaminoethyl Methanethiosulfonate

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Principles The Substituted Cysteine Accessibility Method (SCAM) is a powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Principles

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical approach used to map the topology, water accessibility, and conformational dynamics of membrane proteins, channels, and receptors [1]. The assay relies on the targeted mutagenesis of specific residues to cysteine, followed by probing with sulfhydryl-reactive methanethiosulfonate (MTS) reagents.

While standard MTSEA-Biotin is commonly used, N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-CAP) offers a distinct structural advantage. The inclusion of a 6-carbon caproyl spacer extends the biotin moiety away from the protein backbone. This critical modification minimizes steric hindrance when the biotin tag docks into the deep binding pockets of streptavidin tetramers, significantly increasing pull-down efficiency[2].

SCAM_Mechanism P Target Protein (Exposed -SH) R Mixed Disulfide (Protein-S-S-Caproyl-Biotin) P->R Covalent Reaction M MTSEA-Biotin-CAP (MTS-Caproyl-Biotin) M->R S Streptavidin Capture R->S High Affinity Binding

Chemical mechanism of MTSEA-Biotin-CAP labeling and affinity capture.

Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), a SCAM protocol must be designed as a self-validating system . You cannot simply apply a reagent and assume specific labeling. MTS reagents react stoichiometrically with ionized thiolates (accessible cysteines) but hydrolyze rapidly in aqueous environments[1].

Table 1: Quantitative Comparison of MTS Reagents in SCAM Assays

Summarizing the properties of MTS reagents allows researchers to select the correct compound for competition or labeling assays[3].

ReagentWorking Conc.PermeabilityPrimary Application in SCAM
MTSEA-Biotin-CAP 0.2 - 1.0 mMImpermeantEnhanced affinity pull-down of surface cysteines
MTSEA-Biotin 0.5 - 2.0 mMImpermeantStandard surface labeling
MTSET 1.0 - 3.0 mMImpermeantCompetition assay / Covalent steric block
MTSES 3.0 - 10.0 mMImpermeantCompetition assay / Charge introduction
Table 2: Self-Validating Controls

A robust SCAM assay requires internal controls to prove that the labeling is specific, reversible, and topologically accurate [4].

Control TypeExperimental TreatmentExpected OutcomeCausality / Purpose
Negative Control Cys-less mutant backgroundNo biotinylationEnsures endogenous cysteines do not react with the MTS reagent.
Positive Control Digitonin permeabilizationTotal protein biotinylatedValidates that the reagent can react with intracellular cysteines if exposed.
Reversibility DTT elution / post-treatmentLoss of biotinylationConfirms labeling occurred via a reducible mixed disulfide bond.
Competition Pre-treat with MTSES/MTSETReduced biotinylationConfirms both reagents target the exact same spatial coordinate.

Step-by-Step Protocol: Self-Validating SCAM Assay

SCAM_Workflow N1 1. Mutagenesis (Generate Cys-less & Single-Cys Mutants) N2 2. Protein Expression (HEK293 or Oocytes) N1->N2 N3 3. MTS Labeling (MTSEA-Biotin-CAP on Ice) N2->N3 N4 4. Cell Lysis (1% SDS / PBS + Protease Inhibitors) N3->N4 N5 5. Affinity Pull-Down (Streptavidin Agarose Beads) N4->N5 N6 6. Elution & Detection (DTT Cleavage & Western Blot) N5->N6

SCAM Workflow: From mutagenesis to detection of accessible cysteines.

Phase 1: Preparation & Expression
  • Mutagenesis: Generate a "Cys-less" template of your target protein by mutating all endogenous accessible cysteines to serine or alanine. Subsequently, introduce single cysteine mutations at your positions of interest[3].

  • Expression: Transfect the mutant constructs into your model system (e.g., HEK293 cells or Xenopus oocytes). Incubate for 24–48 hours to ensure adequate membrane localization.

Phase 2: In Vivo Labeling

Expert Insight: MTS reagents hydrolyze in minutes. Always dissolve MTSEA-Biotin-CAP in dry DMSO immediately before diluting it into your working buffer [1].

  • Wash Cells: Wash the cells twice with ice-cold 1x PBS.

    • Causality: Serum proteins contain free thiols that will scavenge the MTS reagent. Ice-cold temperatures arrest vesicle trafficking, ensuring you only label steady-state surface proteins [5].

  • Reagent Application: Dilute MTSEA-Biotin-CAP to a final concentration of 0.2 - 1.0 mM in ice-cold PBS. Apply immediately to the cells.

  • Incubation: Incubate on ice for 15–30 minutes under light-shielded conditions.

Phase 3: Quenching & Solubilization
  • Quench: Wash the cells three times with ice-cold 1x PBS to remove unreacted MTSEA-Biotin-CAP.

  • Lysis: Add 500 μL of 1% SDS in PBS containing a protease inhibitor cocktail.

    • Causality: Complete denaturation by SDS is critical. It ensures the biotin-caproyl tag is fully exposed to the streptavidin beads and prevents the co-purification of interacting accessory proteins, which could yield false positives[1].

  • Homogenization: Resuspend the pellet by gentle pipetting and solubilize by rotation at room temperature for 30 minutes. Sonicate briefly to shear DNA and reduce sample viscosity.

Phase 4: Affinity Capture & Elution
  • Clear Lysate: Ultracentrifuge the sample at 12,900 × g for 10 minutes at 4 °C. Transfer the supernatant to a new tube.

  • Pull-Down: Add 30–50 μL of pre-washed Streptavidin agarose beads to the supernatant. Rotate at 4 °C for 2–3 hours.

  • Wash Beads: Pellet the beads (1,000 × g, 1 min) and wash three times with 1% SDS/PBS to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 2x Laemmli sample buffer containing 100 mM Dithiothreitol (DTT). Boil at 95 °C for 5 minutes.

    • Causality: The covalent bond formed by the MTS reagent is a mixed disulfide. High concentrations of DTT reduce this bond, efficiently releasing your target protein into the supernatant while the biotin-caproyl moiety remains tightly bound to the streptavidin bead [6].

  • Detection: Run the eluate on an SDS-PAGE gel and perform a Western Blot using an antibody specific to your target protein (or an engineered epitope tag like FLAG/HA).

Data Interpretation & Troubleshooting

  • Weak or No Signal in the Eluate: If the target protein is present in the whole-cell lysate (input) but absent in the pull-down, the introduced cysteine is likely buried within the hydrophobic core of the protein or sterically shielded by protein-protein interactions.

  • High Background in Cys-less Control: This indicates incomplete mutagenesis of endogenous cysteines, or non-specific sticking of the protein to the agarose beads. To resolve, increase the stringency of the bead washes (e.g., use RIPA buffer with 0.1% SDS and 1% Triton X-100) or pre-clear the lysate with un-conjugated agarose beads.

  • Post-Translational Modifications (PTMs): Be aware that engineered cysteines can undergo spontaneous glutathionylation or other PTMs in the ER/Golgi, which masks the sulfhydryl group from MTS reagents. If a residue appears unexpectedly inaccessible, treat a control sample with a reducing agent (followed by washout) before applying MTSEA-Biotin-CAP[4].

References

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. National Institutes of Health (NIH PMC).[Link]

  • Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. American Journal of Physiology.[Link]

  • Liddle's syndrome mutations disrupt cAMP-mediated translocation of the epithelial Na+ channel to the cell surface. Journal of Clinical Investigation (JCI).[Link]

  • Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. Journal of Neuroscience.[Link]

  • Gating Induces a Conformational Change in the Outer Vestibule of ENaC. Journal of General Physiology.[Link]

Sources

Application

Probing the Cell Surface Landscape: A Guide to Surface Accessibility Assays Using N-Biotinylcaproylaminoethyl Methanethiosulfonate and Streptavidin

Introduction: Unveiling the Cell's Outer Proteome The complement of proteins residing on the cell surface, the surface proteome, represents the cell's primary interface with its external environment. These proteins are p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cell's Outer Proteome

The complement of proteins residing on the cell surface, the surface proteome, represents the cell's primary interface with its external environment. These proteins are pivotal in a multitude of physiological and pathological processes, including cell adhesion, signal transduction, and nutrient transport. Consequently, they are major targets for therapeutic drug development. Understanding the topology, conformational changes, and accessibility of these surface proteins is crucial for deciphering their function.

Surface accessibility assays provide a powerful tool to investigate which proteins, or specific domains of proteins, are exposed to the extracellular space. This application note provides a detailed guide to a robust and widely used method for this purpose: the use of the membrane-impermeable, thiol-reactive reagent N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) in conjunction with the high-affinity biotin-binding protein, streptavidin. This technique, often employed in the Substituted Cysteine Accessibility Method (SCAM), allows for the specific labeling and subsequent detection or isolation of accessible cysteine residues on extracellular domains of membrane proteins.[1][2][3]

This guide will delve into the chemical principles underpinning this assay, provide detailed protocols for its implementation, and offer insights into data interpretation and troubleshooting, equipping researchers with the knowledge to confidently explore the cell surface landscape.

Principle of the Assay: A Two-Step Strategy for Specific Labeling

The MTSEA-Biotin surface accessibility assay is predicated on two highly specific and efficient biochemical interactions: the reaction of the methanethiosulfonate (MTS) group with sulfhydryls, and the near-irreversible binding of biotin to streptavidin.

  • Covalent Labeling of Accessible Cysteines: MTSEA-Biotin is a membrane-impermeant molecule, ensuring that in intact cells, it exclusively labels proteins exposed to the extracellular environment.[4] The core of its reactivity lies in the methanethiosulfonate (MTS) group. This group reacts specifically and rapidly with the sulfhydryl (thiol) group of cysteine residues via a nucleophilic attack from the thiolate anion.[5][6][7] This reaction results in the formation of a stable disulfide bond, covalently attaching the biotin moiety to the protein of interest.[5] The reaction is highly efficient under physiological pH conditions (typically pH 7.0-8.5).[5]

  • High-Affinity Detection with Streptavidin: Biotin forms an exceptionally strong and stable non-covalent bond with streptavidin, a tetrameric protein isolated from Streptomyces avidinii.[8][9] The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[9][10][11] This high affinity allows for the sensitive and specific detection and isolation of biotinylated proteins. Streptavidin can be conjugated to various reporter molecules, such as fluorescent dyes or enzymes like horseradish peroxidase (HRP), facilitating detection through multiple downstream applications.[12][13]

The overall workflow of the assay is depicted below:

MTSEA-Biotin Workflow cluster_0 Cell Surface Labeling cluster_1 Detection/Isolation Intact_Cells Intact Cells with Exposed Cysteine Residues MTSEA_Biotin Add Membrane-Impermeant MTSEA-Biotin Intact_Cells->MTSEA_Biotin Incubation Biotinylated_Cells Cells with Biotinylated Surface Proteins MTSEA_Biotin->Biotinylated_Cells Quenching Quench Unreacted MTSEA-Biotin Biotinylated_Cells->Quenching Lysis Cell Lysis Quenching->Lysis Cell_Lysate Cell Lysate Containing Biotinylated Proteins Lysis->Cell_Lysate Streptavidin_Beads Streptavidin-Agarose Beads Cell_Lysate->Streptavidin_Beads Incubation Streptavidin_HRP Streptavidin-HRP Cell_Lysate->Streptavidin_HRP Direct Western Blot Pull_Down Affinity Pull-Down Streptavidin_Beads->Pull_Down Western_Blot Western Blot Analysis Pull_Down->Western_Blot Detection Detection Streptavidin_HRP->Detection

Caption: Workflow of a typical MTSEA-Biotin surface accessibility assay.

Materials and Reagents

Sourcing high-quality reagents is paramount for the success of this assay.

ReagentRecommended SpecificationsVendor Example
N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) High purity (>95%). Also available with longer linkers (e.g., MTSEA-Biotin-X, MTSEA-Biotin-XX) which may improve streptavidin binding.[14]Biotium, Thermo Fisher Scientific
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) Molecular biology grade, low water content.Sigma-Aldrich, Thermo Fisher Scientific
Phosphate-Buffered Saline (PBS) pH 7.4, sterile-filtered.Gibco, Lonza
Quenching Reagent L-cysteine or 2-Mercaptoethanol (BME).Sigma-Aldrich
Cell Lysis Buffer RIPA buffer or other non-reducing lysis buffer containing protease inhibitors.Cell Signaling Technology, Thermo Fisher Scientific
Streptavidin-Agarose Beads High biotin-binding capacity.Thermo Fisher Scientific (Pierce), Millipore
Streptavidin-HRP Conjugate High sensitivity for Western blotting.Thermo Fisher Scientific, Bio-Rad
Protease Inhibitor Cocktail Broad-spectrum inhibition.Roche, Sigma-Aldrich

Experimental Protocols

The following sections provide detailed step-by-step protocols for cell surface biotinylation and subsequent analysis.

Protocol 1: Cell Surface Biotinylation using MTSEA-Biotin

This protocol outlines the fundamental steps for labeling surface-exposed cysteine residues on live cells.

Critical Considerations Before Starting:

  • Cell Health: Ensure cells are healthy and have a high viability (>95%). Stressed or dying cells may have compromised membrane integrity, leading to non-specific labeling of intracellular proteins.

  • Reagent Preparation: MTSEA-Biotin is susceptible to hydrolysis.[15] Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[15][16] Store the solid reagent desiccated at -20°C.[14][15][16]

  • Buffer Composition: The labeling buffer must be free of thiol-containing reagents (e.g., DTT, BME) as they will compete with the target cysteines for reaction with MTSEA-Biotin.[5]

Step-by-Step Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency in a culture plate.

    • For suspension cells, collect a sufficient number of cells (e.g., 1-5 x 10⁷ cells per condition) by centrifugation.

    • Wash the cells twice with ice-cold PBS to remove any residual media components.

  • MTSEA-Biotin Labeling:

    • Prepare a fresh stock solution of MTSEA-Biotin (e.g., 10 mM) in anhydrous DMSO.

    • Dilute the MTSEA-Biotin stock solution in ice-cold PBS to the desired final concentration. A starting concentration of 0.5-2 mM is often recommended, but this should be optimized for your specific cell type and protein of interest.[2]

    • Add the MTSEA-Biotin labeling solution to the cells, ensuring complete coverage.

    • Incubate on ice for 15-30 minutes with gentle agitation. The incubation time may require optimization.[16]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution containing a free thiol (e.g., 5-10 mM L-cysteine or 10 mM BME in PBS) to the cells.

    • Incubate on ice for 10-15 minutes. This will react with and neutralize any unreacted MTSEA-Biotin.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove the quenching reagent and excess MTSEA-Biotin.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the biotinylated proteins.

Protocol 2: Analysis of Biotinylated Proteins

Once the cell surface proteins are biotinylated, they can be analyzed by various methods.

This method provides a general overview of the biotinylated surface proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and image the blot.

This method allows for the enrichment of biotinylated proteins for subsequent identification or analysis.

  • Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

  • Incubation with Lysate: Add a sufficient amount of the clarified cell lysate to the washed beads.

  • Binding: Incubate the lysate with the beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (at least 3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. The strong biotin-streptavidin interaction often requires harsh elution conditions.[8][9]

  • Analysis: Analyze the eluted proteins by Western blotting with an antibody specific to your protein of interest or by mass spectrometry for proteomic identification.

Analysis_Workflow cluster_WB Direct Western Blot cluster_PD Streptavidin Pull-Down Biotinylated_Lysate Biotinylated Cell Lysate SDS_PAGE SDS-PAGE Biotinylated_Lysate->SDS_PAGE Strep_Beads Incubate with Streptavidin-Agarose Beads Biotinylated_Lysate->Strep_Beads Transfer Transfer to Membrane SDS_PAGE->Transfer Strep_HRP Incubate with Streptavidin-HRP Transfer->Strep_HRP Detection_WB Chemiluminescent Detection Strep_HRP->Detection_WB Wash Wash Beads Strep_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analysis_PD Analyze by Western Blot or Mass Spectrometry Elute->Analysis_PD

Sources

Method

Application Note: Western Blot Detection of Proteins Labeled with N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin)

Introduction & Mechanistic Causality In the fields of structural biology and membrane protein pharmacology, mapping the precise topology and conformational dynamics of proteins in their native cellular environment is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In the fields of structural biology and membrane protein pharmacology, mapping the precise topology and conformational dynamics of proteins in their native cellular environment is a complex challenge. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a gold-standard technique to address this . At the heart of this methodology is N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) , a highly specific, membrane-impermeant, thiol-reactive probe .

As a Senior Application Scientist, I frequently observe researchers failing to detect MTSEA-biotinylated proteins downstream due to a fundamental misunderstanding of the reagent's chemistry. Unlike maleimide or iodoacetyl derivatives that form irreversible thioether bonds, methanethiosulfonate (MTS) reagents react with water-exposed sulfhydryl groups (-SH) via a nucleophilic attack to form a mixed disulfide bond (-S-S-).

The Critical Causality: Because the linkage is a disulfide bond, it is inherently reversible. If you process your labeled samples using standard Western blot protocols—which typically employ Laemmli buffer containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (β-ME)—you will quantitatively cleave the biotin tag off your protein of interest before it even enters the resolving gel. Therefore, strict non-reducing conditions are the absolute mandate for the successful Western blot detection of MTSEA-biotin labeled proteins.

Reaction Mechanism & Structural Stability

The following diagram illustrates the chemical causality of MTSEA-biotin labeling and the divergent outcomes based on your choice of sample preparation conditions.

Mechanism A Target Protein (Free -SH) C Nucleophilic Attack (pH 7.0 - 9.0) A->C B MTSEA-Biotin (CH3-SO2-S-R-Biotin) B->C D Biotinylated Protein (Mixed Disulfide: Protein-S-S-R-Biotin) C->D Rapid Covalent Labeling E Reducing Agents (DTT / β-ME) D->E Incorrect Sample Prep G Non-Reducing Conditions (Intact Tag) D->G Correct Sample Prep F Loss of Biotin Tag (False Negative WB) E->F Cleaves Disulfide Bond H Successful Western Blot Detection G->H Preserves Disulfide Bond

Chemical mechanism of MTSEA-biotin labeling and the critical impact of reducing agents.

Reagent Selection: Comparative Analysis

To ensure experimental integrity, it is vital to select the correct thiol-reactive chemistry for your specific biological question. Use the table below to justify the selection of MTSEA-biotin over other common biotinylation reagents.

Reagent ClassExampleReactive GroupBond FormedReversibilityPrimary Application
Methanethiosulfonate MTSEA-Biotin-SO₂-CH₃Mixed DisulfideYes (DTT/β-ME)SCAM, Cell surface topology, Reversible affinity capture.
Maleimide Maleimide-PEG₂-BiotinMaleimide ringThioetherNo (Irreversible)Stable intracellular labeling, standard reducing Western blots.
Haloacetyl Iodoacetyl-LC-BiotinIodoacetylThioetherNo (Irreversible)Labeling in basic conditions, stable long-term capture.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating specific quenching steps and internal controls, we eliminate the variables that typically cause false positives (post-lysis labeling) or false negatives (disulfide cleavage).

Workflow Step1 1. Live Cell Labeling (MTSEA-Biotin) Step2 2. Quenching (L-Cysteine/NEM) Step1->Step2 Step3 3. Cell Lysis (RIPA + PIs) Step2->Step3 Step4 4. Non-Reducing SDS-PAGE Step3->Step4 Step5 5. Membrane Transfer Step4->Step5 Step6 6. Streptavidin-HRP Detection Step5->Step6

Step-by-step workflow for MTSEA-biotin labeling and non-reducing Western blot detection.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Causality: MTS reagents are highly susceptible to hydrolysis in aqueous solutions.

  • Action: Dissolve MTSEA-biotin in anhydrous DMSO to a stock concentration of 100 mM immediately before use. Do not store aqueous aliquots. Dilute to a working concentration of 1–2 mM in ice-cold PBS (pH 7.4) just seconds before applying to cells.

Step 2: In Vitro Cell Labeling

  • Wash adherent cells 3x with ice-cold PBS to remove serum proteins (which contain competing thiols).

  • Apply the 2 mM MTSEA-biotin solution to the cells.

  • Incubate at 4°C for 30 minutes. Note: 4°C minimizes endocytosis, ensuring only cell-surface exposed cysteines are labeled.

Step 3: Quenching (Critical for Trustworthiness)

  • Causality: If cells are lysed while unreacted MTSEA-biotin is present, the reagent will rapidly label intracellular cysteines that were previously protected by the plasma membrane, destroying the spatial resolution of your assay .

  • Action: Remove the labeling solution and wash cells 2x with PBS containing 20 mM L-cysteine or 10 mM N-ethylmaleimide (NEM) for 10 minutes at 4°C to quench all unreacted MTSEA-biotin.

Step 4: Cell Lysis

  • Lyse cells using a standard RIPA buffer supplemented with protease inhibitors (EDTA-free). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Step 5: Non-Reducing SDS-PAGE

  • Mix the clarified lysate with a Non-Reducing Sample Buffer (e.g., 4x Laemmli buffer strictly lacking DTT or β-ME).

  • Self-Validation Checkpoint: To prove your signal is specific to the MTS-disulfide linkage, take a small aliquot of your sample, add 50 mM DTT, and boil it. Run this "Reduced Control" in an adjacent lane. A true MTSEA-biotin signal will completely disappear in this lane, while endogenously biotinylated proteins (e.g., carboxylases) will remain visible.

  • Do not boil the non-reduced samples aggressively; heat at 37°C for 15 minutes to prevent heat-induced artifactual disulfide scrambling.

  • Resolve on a standard SDS-PAGE gel.

Step 6: Western Blot & Detection

  • Transfer proteins to a PVDF or Nitrocellulose membrane.

  • Block with 5% BSA in TBST for 1 hour (Avoid milk, as it contains endogenous biotin which elevates background).

  • Probe with Streptavidin-HRP (1:5000) for 1 hour at room temperature.

  • Wash 3x with TBST and develop using Enhanced Chemiluminescence (ECL).

Troubleshooting Matrix

When deviations occur, use this mechanistic troubleshooting guide to identify and correct the root cause.

ObservationMechanistic CauseCorrective Action
Complete absence of biotin signal Samples were exposed to reducing agents (DTT/β-ME) during lysis or sample prep, cleaving the disulfide bond.Ensure all buffers are strictly non-reducing. Verify no shared lab reagents have been contaminated with DTT.
High background / Intracellular labeling Failure to quench unreacted MTSEA-biotin prior to membrane disruption (lysis).Implement a rigorous 10-minute wash with 20 mM L-cysteine or 10 mM NEM prior to adding lysis buffer.
Weak overall signal MTSEA-biotin was hydrolyzed prior to application, losing its nucleophilic reactivity.Always reconstitute MTSEA-biotin in anhydrous DMSO immediately before the experiment. Discard unused aqueous solutions.
High non-specific membrane background Blocking buffer contains endogenous biotin (e.g., non-fat dry milk).Switch blocking buffer to 3-5% Bovine Serum Albumin (BSA) in TBST.

References

  • Roberts JA, Vial C, Digby HR, Agboh KC, Wen H, Atterbury-Thomas A, Evans RJ. "Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors." Journal of Neuroscience, 2007. URL:[Link]

  • Zhao R, Min SH, Qiu A, et al. "Role of the fourth transmembrane domain in proton-coupled folate transporter function as assessed by the substituted cysteine accessibility method." American Journal of Physiology-Cell Physiology, 2013. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotincap) in DMSO

Welcome to the Advanced Technical Support Hub for N-Biotinylcaproylaminoethyl Methanethiosulfonate (often referred to as MTSEA-Biotincap or Biotin-X-MTSEA). This compound is a highly specific, thiol-reactive probe utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub for N-Biotinylcaproylaminoethyl Methanethiosulfonate (often referred to as MTSEA-Biotincap or Biotin-X-MTSEA). This compound is a highly specific, thiol-reactive probe utilized extensively for mapping membrane protein topology, identifying surface-exposed cysteine residues, and studying ion channel gating mechanisms .

Despite its utility, researchers frequently report "poor solubility" or "inconsistent labeling" when preparing stock solutions in Dimethyl Sulfoxide (DMSO). As an Application Scientist, I can assure you that true insolubility is rarely the root cause. Instead, the issue almost always stems from moisture-induced hydrolytic degradation or suboptimal solvation thermodynamics associated with the caproyl linker.

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to ensure 100% reagent integrity.

Part 1: Mechanistic FAQs (The "Why" Behind the Protocol)

Q1: Why does my MTSEA-Biotincap appear to precipitate or fail to dissolve completely in standard laboratory DMSO? A1: The apparent "precipitation" is typically not the intact MTSEA-Biotincap, but rather its insoluble degradation byproducts. Methanethiosulfonate (MTS) groups are highly electrophilic and extremely sensitive to moisture . DMSO is strongly hygroscopic; every time a standard bottle of DMSO is opened to the ambient atmosphere, it absorbs water. When MTSEA-Biotincap is introduced to "wet" DMSO, the water molecules act as nucleophiles, attacking the electrophilic sulfur of the MTS group. This hydrolysis cleaves the reactive moiety, generating sulfinic acid and unreactive disulfides that crash out of solution .

Q2: How does the caproyl linker affect the solvation process compared to standard MTSEA-Biotin? A2: N-Biotinylcaproylaminoethyl Methanethiosulfonate contains a 6-carbon caproyl (hexanoyl) spacer designed to reduce steric hindrance between the biotin moiety and the target protein (e.g., ENaC or GABA receptors) . While this long spacer improves streptavidin binding efficiency, it significantly increases the hydrophobicity of the molecule. This increased hydrophobic character means the kinetic rate of solvation in a polar aprotic solvent like DMSO is slower. It requires strict adherence to temperature equilibration and, occasionally, gentle thermal assistance to overcome the activation energy of solvation.

Part 2: Visualizing the Problem and the Solution

The Hydrolytic Degradation Pathway

Understanding the chemical degradation pathway is critical to preventing it. The diagram below illustrates how atmospheric moisture compromises the reagent.

Mechanism H1 Hygroscopic DMSO Absorbs Atmospheric H2O H2 Nucleophilic Attack by H2O on Electrophilic Sulfur H1->H2 H3 Cleavage of MTS Group (Hydrolysis) H2->H3 H4 Formation of Sulfinic Acid & Insoluble Disulfides H3->H4 H5 Loss of Thiol Reactivity (Apparent Insolubility) H4->H5

Hydrolytic degradation pathway of MTS reagents in moisture-compromised DMSO.

The Optimized Solvation Workflow

To prevent degradation and ensure complete dissolution, follow this validated workflow.

Workflow A MTSEA-Biotincap (Solid, -20°C) B Equilibrate to RT (Desiccator, 30 min) A->B C Add Anhydrous DMSO (≤0.005% H2O) B->C D Gentle Vortexing (Optional 30°C bath) C->D E Clear Stock Solution (10-30 mM) D->E

Workflow for anhydrous preparation of MTSEA-Biotincap stock solutions.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each critical juncture, there is a validation checkpoint to ensure the physical and chemical integrity of the MTSEA-Biotincap before proceeding to your biological assays.

Materials Required:
  • MTSEA-Biotincap (stored desiccated at -20°C)

  • Anhydrous DMSO (Amine-free, ≥99.9% purity, packaged under Argon)

  • Argon or Nitrogen gas source

  • Parafilm and desiccator

Step-by-Step Methodology:

Step 1: Thermal Equilibration (Critical) Remove the sealed vial of MTSEA-Biotincap from the -20°C freezer. Do not open it. Place it in a desiccator at room temperature (20-25°C) for exactly 30 minutes.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, guaranteeing rapid hydrolysis upon solvent addition.

  • Validation Checkpoint: Touch the vial. It must be indistinguishable from ambient room temperature. No micro-droplets should be visible on the inner glass.

Step 2: Anhydrous Solvation In a dry environment (preferably a nitrogen-purged glove box or under a dry air stream), open the vial and immediately add the calculated volume of Anhydrous DMSO to achieve a 10 mM to 30 mM stock solution. (Note: Maximum solubility is ~30 mg/mL, or ~60 mM, but targeting 10-30 mM prevents supersaturation risks).

  • Causality: Anhydrous DMSO prevents the nucleophilic attack of water on the methanethiosulfonate group.

  • Validation Checkpoint: The solution should become optically clear within 60 seconds.

Step 3: Kinetic Assistance (If required) If the powder does not dissolve within 60 seconds of gentle vortexing, place the vial in a dry heating block at 30°C for no more than 3 minutes.

  • Causality: The caproyl chain's hydrophobicity can slow solvation kinetics. Mild thermal energy overcomes this barrier without thermally degrading the MTS group.

  • Validation Checkpoint: Hold the vial against a light source. There must be zero particulate matter or cloudiness. Cloudiness indicates either moisture contamination (hydrolysis) or an amine-contaminated DMSO batch.

Step 4: Functional Validation via Ellman’s Assay (Optional but Recommended) Before applying the stock to precious protein samples, validate the MTS reactivity. Mix a 10 µM aliquot of your stock with 10 µM L-cysteine in pH 7.0 buffer. Add Ellman's Reagent (DTNB).

  • Validation Checkpoint: A lack of yellow color (absorbance at 412 nm) confirms that the MTSEA-Biotincap successfully and completely reacted with the free thiols of L-cysteine, proving the MTS group is fully active.

Step 5: Storage and Purging MTS stock solutions in DMSO should ideally be used immediately. If storage is unavoidable, purge the vial headspace with Argon gas, seal tightly, and freeze at -80°C. Avoid more than one freeze-thaw cycle.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Solvation Parameters
ParameterOptimal RangeCritical ThresholdRationale
DMSO Water Content ≤ 0.005%> 0.1%Water acts as a nucleophile, rapidly hydrolyzing the MTS group into unreactive sulfinic acid.
Stock Concentration 10 mM – 30 mM> 60 mM (~30 mg/mL)Exceeding 60 mM approaches the absolute solubility limit, risking spontaneous precipitation.
Solvation Temperature 20°C – 30°C> 40°CTemperatures above 40°C accelerate the thermal degradation of the thiosulfonate bond.
Aqueous Half-Life (pH 7.0) N/A (Keep in DMSO)~10-15 minutesOnce diluted into aqueous buffers for labeling, the reagent hydrolyzes rapidly. Use immediately.
Table 2: Troubleshooting Guide for Solvation Issues
ObservationMechanistic CauseRecommended Corrective Action
White suspension forms immediately upon adding DMSO. The DMSO has absorbed atmospheric moisture, causing instant hydrolysis and precipitation of disulfides.Discard the solution. Procure a fresh, sealed ampoule of Anhydrous, Amine-free DMSO.
Powder clumps and dissolves very slowly (>5 mins). The hydrophobic caproyl linker is resisting solvation at ambient temperature.Apply gentle vortexing and warm the vial in a 30°C dry block for 2-3 minutes. Do not use a water bath.
Solution is clear, but protein labeling efficiency is <10%. The MTS group was hydrolyzed by trace amines in the DMSO or degraded during a freeze-thaw cycle.Ensure DMSO is explicitly "Amine-Free." Prepare fresh stock solutions daily; do not store aqueous dilutions.

Part 5: References

  • Eda, S., et al. (2011). Site-Directed Disulfide Cross-Linking to Probe Conformational Changes of a Transporter during Its Functional Cycle: Escherichia coli AcrB Multidrug Exporter as an Example. Journal of Visualized Experiments. Retrieved from[Link]

  • Interchim. MTS Reagents: Storage, Handling, and Protocols. Technical Data Sheet. Retrieved from [Link]

  • Sheng, S., et al. (2000). Gating Induces a Conformational Change in the Outer Vestibule of ENaC. Journal of General Physiology, 116(6), 781-790. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting MTS-Biotinylation Efficiency

Welcome to the Advanced Technical Support Center for methanethiosulfonate (MTS) reagent applications. As highly specific, sulfhydryl-reactive compounds, MTS reagents (such as MTSEA-biotin) are indispensable for protein t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for methanethiosulfonate (MTS) reagent applications. As highly specific, sulfhydryl-reactive compounds, MTS reagents (such as MTSEA-biotin) are indispensable for protein topology mapping, substituted cysteine accessibility methods (SCAM), and 4-thiouridine (s4U) RNA metabolic labeling[1][2].

However, achieving high biotinylation efficiency requires strict control over reaction thermodynamics and buffer chemistry. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure robust experimental outcomes.

Diagnostic Workflow for Low Biotinylation Efficiency

When troubleshooting low signal or poor enrichment, systematic isolation of variables is critical. The following diagnostic tree maps the most common points of failure in MTS-thiol conjugation.

Troubleshooting Start Issue: Low Biotinylation Signal Q1 Were reducing agents (DTT/BME) completely removed? Start->Q1 A1_No Desalt sample prior to labeling Q1->A1_No No Q2 Was MTSEA-Biotin prepared fresh in anhydrous solvent? Q1->Q2 Yes A2_No Reagent hydrolyzed. Prepare fresh in DMSO/DMF Q2->A2_No No Q3 Are target thiols sterically accessible? Q2->Q3 Yes A3_No Denature protein or increase incubation time Q3->A3_No No Success Optimal Biotinylation Efficiency Achieved Q3->Success Yes

Logical troubleshooting tree for diagnosing and resolving low MTS-biotinylation efficiency.

Frequently Asked Questions (Mechanistic Insights)

Q: Why must MTSEA-biotin be prepared immediately before use? A: MTS reagents are highly electrophilic. While this drives their rapid reaction with thiols (intrinsic rate constants of ~10⁵ M⁻¹s⁻¹), it also makes them highly susceptible to nucleophilic attack by water[3][4]. Hydrolysis irreversibly cleaves the methanethiosulfonate group, rendering the reagent inactive. Stock solutions must be prepared in anhydrous DMSO or DMF and used immediately to prevent degradation[5].

Q: Why is MTS-biotin recommended over HPDP-biotin for s4U RNA labeling? A: HPDP-biotin relies on a 2-pyridylthio-activated disulfide exchange, which is thermodynamically slower. MTS-biotin reacts significantly faster with s4U, achieving >95% conversion to the mixed disulfide within five minutes[5][6]. This rapid kinetic profile prevents the length bias often seen in RNA enrichment protocols using HPDP-biotin, leading to higher, more uniform yields[3][6].

Q: Can I leave a low concentration of DTT or TCEP in my buffer to keep cysteines reduced during labeling? A: Absolutely not. Reducing agents like DTT, β-mercaptoethanol (BME), and TCEP will directly compete with your target thiols for the MTS reagent[3][5]. Furthermore, because MTS labeling forms a reversible disulfide bond, any residual reducing agent will actively cleave the newly formed biotin linkage, destroying your signal[3][6].

Troubleshooting Guide: Resolving Specific Issues

Issue 1: Low or No Biotinylation Signal
  • Cause A: Reagent Hydrolysis.

    • Causality: Water in the stock solvent or prolonged storage in aqueous buffer destroys the reactive MTS group[5].

    • Solution: Store MTSEA-biotin desiccated at -20°C[5]. Reconstitute only in high-quality, anhydrous DMSO or DMF immediately before adding it to the aqueous protein/RNA sample[2][5].

  • Cause B: Suboptimal pH.

    • Causality: The reaction relies on the nucleophilic thiolate anion (S⁻). If the pH is too low (< 6.5), thiols remain protonated (SH) and unreactive. If the pH is too high (> 8.5), competitive hydrolysis of the MTS reagent outpaces the labeling reaction[3].

    • Solution: Strictly buffer the reaction between pH 7.0 and 7.5 (e.g., using 20 mM HEPES or PBS)[2][3].

  • Cause C: Steric Hindrance (Inaccessible Thiols).

    • Causality: Cysteine residues buried in the hydrophobic core of a folded protein cannot physically interact with the bulky MTSEA-biotin molecule[1].

    • Solution: If functional conformation is not required, denature the protein using 4-8 M urea or 1% SDS prior to labeling. If native structure must be maintained, increase the molar excess of the reagent and extend the incubation time.

Issue 2: Protein Precipitation / High Background
  • Cause: Over-modification.

    • Causality: Attaching too many hydrophobic biotin moieties alters the protein's isoelectric point and native folding, driving aggregation and precipitation[7].

    • Solution: Titrate the molar coupling ratio. Reduce the MTS-biotin to protein ratio from 20:1 down to 5:1 or 10:1[7].

Quantitative Parameters for Optimization

To achieve stoichiometric modification without compromising sample integrity, adhere to the thermodynamic and kinetic boundaries outlined below:

ParameterOptimal RangeConsequence of DeviationMechanistic Causality
Buffer pH 7.0 – 7.5Low: Poor yield.High: Reagent hydrolysis.Rate depends on thiolate anion (S⁻) concentration. High pH increases S⁻ but also OH⁻, driving competitive hydrolysis[3].
Molar Ratio 10:1 to 40:1 (MTS:Target)Low: Incomplete labeling.High: Precipitation / Background.Excess reagent ensures pseudo-first-order kinetics for rapid labeling but risks altering protein solubility[7].
Reaction Time 5 – 30 minutesShort: Incomplete labeling.Long: Increased off-target effects.MTS intrinsic reactivity is ~10⁵ M⁻¹s⁻¹. Accessible thiols react in seconds; longer times only serve buried thiols or s4U[3][4].
Temperature Room Temp (20-25°C)Cold (4°C): Slower kinetics.Hot (>37°C): Rapid hydrolysis.Thermal energy accelerates both the desired disulfide exchange and the undesired aqueous hydrolysis of the MTS group.

Self-Validating Standard Operating Procedure (SOP)

A robust protocol must be self-validating—meaning it contains built-in checkpoints to verify success before proceeding to time-consuming downstream assays (like mass spectrometry or streptavidin pulldowns).

Protocol: Site-Specific Biotinylation of Proteins/s4U-RNA

Step 1: Reduction of Disulfide Bonds

  • Incubate the sample with 10 mM DTT for 30 minutes at 37°C to expose free thiols.

  • Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay on a 2 µL aliquot to quantify total free sulfhydryls.

Step 2: Strict Desalting (Critical Step)

  • Pass the reduced sample through a pre-equilibrated desalting column (e.g., Zeba Spin) or perform thorough dialysis against a thiol-free buffer (e.g., 50 mM PBS, 10 mM EDTA, pH 7.0)[7].

  • Validation Checkpoint: Measure A280 (for proteins) or A260 (for RNA) to confirm sample recovery. Perform a second Ellman’s assay on the flow-through buffer to confirm the complete absence of DTT.

Step 3: Reagent Preparation & Labeling

  • Dissolve MTSEA-biotin in anhydrous DMSO to a stock concentration of 10 mg/mL[3]. Do this immediately before use.

  • Add the MTS-biotin to the sample at a 20:1 molar excess. For s4U-RNA, ensure a final concentration of ~16.4 µM MTSEA-biotin and 20% DMF/DMSO[2].

  • Incubate in the dark at room temperature for 30 minutes with gentle rotation[2][3].

  • Validation Checkpoint (For RNA): Spike the reaction with an in vitro transcribed s4U-RNA ladder. This acts as an internal positive control to independently verify that the MTS chemistry was active during the enrichment phase[2].

Step 4: Quenching & Cleanup

  • Quench unreacted MTS-biotin by adding a buffer containing 100 mM glycine or 50 mM Tris-HCl[3]. Alternatively, remove excess reagent via a second desalting column or RNA precipitation[7].

  • Validation Checkpoint (For Proteins): Run a small aliquot on a non-reducing SDS-PAGE gel followed by a Western blot probed with Streptavidin-HRP. A strong band confirms successful covalent biotinylation prior to any affinity purification steps.

References

  • Current time information in Illes Balears, ES. Google Search.
  • MTSEA-Biotin Reaction Technical Support Center - Benchchem. Benchchem.
  • Technical Support Center: Optimizing MTSEA-Biotin Labeling - Benchchem. Benchchem.
  • An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin - Benchchem. Benchchem.
  • A Head-to-Head Comparison of MTSEA-Biotin and... - Benchchem. Benchchem.
  • MTS reagents. TTUHSC.
  • An Umpolung approach for the site-selective and site-specific chemical modification of proteins. White Rose University Consortium.
  • CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science. RSC Books.
  • Tracking distinct RNA populations using efficient and reversible covalent chemistry. PMC - NIH.
  • A “Tag-and-Modify” Approach to Site-Selective Protein Modification. ACS Publications.
  • Confirming Site-Specific Protein Modification by... Benchchem.
  • E-GEOD-60988 - Tracking distinct RNA populations using efficient... OmicsDI.
  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol.
  • Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. PMC - NIH.
  • Developing a Novel Cell Surface RNA Detecting Method via RNA Metabolic Labeling. VTechWorks.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Non-Specific Binding of N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-CM)

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-CM). As a Senior Application Scientist, I've designe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-CM). As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the mechanisms behind non-specific binding and how to mitigate it effectively. This guide is structured to help you diagnose and resolve common issues, ensuring the integrity and reliability of your experimental results.

Understanding the Challenge: Specific vs. Non-Specific Binding

N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-reactive biotinylating reagent that specifically targets cysteine residues in proteins and other molecules.[1][2] The methanethiosulfonate (MTS) group reacts with a thiol to form a stable disulfide bond, effectively tagging the molecule with biotin.[1] This specificity is crucial for applications like identifying protein-protein interactions, labeling cell surface proteins, and purifying specific targets.

However, the high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) means that even minor non-specific binding can lead to significant background noise, obscuring your true signal. Non-specific binding can arise from several factors, including hydrophobic or electrostatic interactions between the biotinylating reagent or the biotinylated molecule and other cellular components or experimental surfaces.[3][4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during biotinylation experiments using Biotin-CM and provides actionable solutions.

Q1: I'm seeing high background in my Western blot/ELISA after biotinylation and streptavidin-based detection. What's the most likely cause?

High background is a frequent issue and can stem from several sources. The most common culprits are excess, unreacted Biotin-CM, and non-specific binding of the biotinylated protein or the streptavidin conjugate to surfaces or other proteins.

Core Causality:
  • Excess Reagent: Unreacted Biotin-CM can non-specifically associate with various surfaces and proteins, leading to a diffuse background signal.[7]

  • Hydrophobic and Electrostatic Interactions: Both the biotinylated protein and the streptavidin-HRP conjugate can adhere non-specifically to blotting membranes or microplate wells through hydrophobic or electrostatic forces.[3][4]

  • Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin, leading to false-positive bands.[8][9][10]

Troubleshooting Workflow:

start High Background Observed excess_reagent Issue: Excess Biotin-CM? start->excess_reagent remove_excess Solution: Remove Unreacted Reagent (Size-Exclusion Chromatography/Dialysis) excess_reagent->remove_excess Yes insufficient_blocking Issue: Insufficient Blocking? excess_reagent->insufficient_blocking No remove_excess->insufficient_blocking optimize_blocking Solution: Optimize Blocking Buffer (BSA, Casein, Detergents) insufficient_blocking->optimize_blocking Yes endogenous_biotin Issue: Endogenous Biotin? insufficient_blocking->endogenous_biotin No optimize_blocking->endogenous_biotin block_endogenous Solution: Use Avidin/Biotin Blocking Kit endogenous_biotin->block_endogenous Yes stringency Issue: Low Wash Stringency? endogenous_biotin->stringency No block_endogenous->stringency optimize_washes Solution: Increase Wash Stringency (Higher Salt, Detergent) stringency->optimize_washes Yes result Reduced Background stringency->result No optimize_washes->result

Caption: Troubleshooting workflow for high background signals.

Q2: My protein of interest precipitates after labeling with Biotin-CM. Why is this happening and how can I prevent it?

Protein precipitation post-biotinylation is typically a sign of over-modification.

Core Causality:
  • Altered Physicochemical Properties: The attachment of multiple bulky and hydrophobic biotin molecules can significantly alter the protein's isoelectric point and overall solubility, leading to aggregation and precipitation.[11]

Solutions:
  • Reduce the Molar Ratio of Biotin-CM: The most direct solution is to decrease the molar excess of Biotin-CM relative to your protein. Start with a lower ratio (e.g., 10:1 or 5:1) and empirically determine the optimal concentration that provides sufficient labeling without causing precipitation.[11]

  • Optimize Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of labeling.[11]

  • Buffer Composition: Ensure the pH of your labeling buffer is within the optimal range for the reaction (typically pH 7.0-8.5) and that your protein is stable in this buffer.[1][11]

ParameterRecommended Starting PointRationale
Molar Ratio (Biotin:Protein) 20:1 (can be lowered to 5:1 or less)Reduces the likelihood of over-modification and subsequent precipitation.[11]
Incubation Time 30 minutes to 2 hoursShorter times can limit the extent of labeling.[11]
Temperature Room Temperature (or 4°C)Lower temperatures slow down the reaction rate.[11]
pH 7.0 - 8.5Ensures efficient reaction with thiol groups while maintaining protein stability.[1][11]
Q3: I am performing a pull-down experiment with streptavidin beads, but I have a high number of non-specific proteins in my eluate. How can I improve specificity?

Non-specific binding to streptavidin beads is a common challenge in affinity purification.

Core Causality:
  • Bead Surface Interactions: Proteins can non-specifically adhere to the bead matrix itself through hydrophobic or electrostatic interactions.[3]

  • Unoccupied Biotin Binding Sites: If the biotinylated protein does not saturate the streptavidin on the beads, these free sites can bind to endogenously biotinylated proteins from your lysate.[12]

Step-by-Step Protocol for Reducing Non-Specific Binding to Streptavidin Beads:
  • Pre-clear the Lysate: Before adding your biotinylated sample, incubate your cell or tissue lysate with streptavidin beads for 1 hour at 4°C. This will deplete the lysate of proteins that non-specifically bind to the beads.

  • Block the Beads: After immobilizing your biotinylated protein, wash the beads with a solution containing free biotin (e.g., 10-50 µM) to block any unoccupied biotin-binding sites on the streptavidin.[12]

  • Optimize Wash Buffers: Increase the stringency of your wash steps to disrupt weak, non-specific interactions.[7][12]

    • Increase Salt Concentration: Use a high-salt wash buffer (e.g., up to 1 M NaCl) to disrupt electrostatic interactions.[7][13][14]

    • Include Detergents: Add a non-ionic detergent like Tween-20 or Triton X-100 (0.05% - 1%) to your wash buffers to minimize hydrophobic interactions.[3][5]

  • Use Blocking Agents: Include a blocking protein like Bovine Serum Albumin (BSA) in your binding and wash buffers to reduce non-specific protein adherence to the beads.[3][5]

start Start Pull-Down preclear 1. Pre-clear Lysate (with streptavidin beads) start->preclear bind 2. Bind Biotinylated Protein to Fresh Beads preclear->bind block_beads 3. Block Unoccupied Sites (Free Biotin Wash) bind->block_beads wash 4. Stringent Washes (High Salt, Detergent) block_beads->wash elute 5. Elute Specific Binders wash->elute end Clean Eluate elute->end

Caption: Optimized workflow for a high-specificity pull-down experiment.

Q4: How do I effectively remove unreacted Biotin-CM after the labeling reaction?

Removing excess Biotin-CM is critical to prevent it from interfering with downstream applications.

Core Causality:
  • Reagent Carryover: Small molecule reagents like Biotin-CM can be carried over into subsequent steps, where they can non-specifically bind to detection reagents or surfaces, causing high background.[7]

Recommended Methods for Removal:
MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (e.g., PD-10 desalting columns) Separates molecules based on size. The larger, biotinylated protein elutes first, while the smaller, unreacted Biotin-CM is retained.Fast, efficient, and maintains protein in a suitable buffer.[11][15]May result in some sample dilution.
Dialysis Uses a semi-permeable membrane to allow small molecules (Biotin-CM) to diffuse out into a larger volume of buffer, while retaining the larger protein.Gentle on the protein and can handle larger sample volumes.[15]Time-consuming (can take several hours to overnight).
Phenol:Chloroform Extraction and Ethanol Precipitation Primarily used for nucleic acids, this method can also remove unreacted reagent from RNA samples.Effective for RNA purification.[7]Not suitable for proteins as it will cause denaturation.

Key Experimental Protocols

Protocol 1: General Protein Labeling with Biotin-CM
  • Buffer Preparation: Prepare a labeling buffer free of thiol-containing reagents (e.g., 50 mM PBS, 10 mM EDTA, pH 7.0-7.5).[11]

  • Sample Preparation: Thoroughly desalt or dialyze your protein sample into the labeling buffer to remove any interfering substances like DTT or β-mercaptoethanol.[1][7] Adjust the protein concentration to 1-2 mg/mL.[11]

  • Biotin-CM Stock Solution: Immediately before use, dissolve Biotin-CM powder in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[7][11]

  • Labeling Reaction: Add the freshly prepared Biotin-CM stock solution to the protein solution to achieve the desired molar coupling ratio (e.g., 20:1).

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.[11]

  • Purification: Remove excess, unreacted Biotin-CM using a desalting column or dialysis.[11][15]

Protocol 2: Blocking Non-Specific Binding in Western Blots
  • Membrane Transfer: After SDS-PAGE, transfer your proteins to a PVDF or nitrocellulose membrane.

  • Blocking Step: Incubate the membrane in a blocking buffer for at least 1 hour at room temperature.

    • Recommended Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

    • Note on Milk: Avoid using non-fat dry milk as a blocking agent in biotin-streptavidin systems, as it contains endogenous biotin that can cause high background.[8]

  • Primary Antibody Incubation (if applicable): If you are detecting a biotinylated protein with an antibody, perform this step as per your standard protocol.

  • Streptavidin-HRP Incubation: Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer (e.g., 1:1000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST (e.g., 3 x 10-minute washes) to remove unbound streptavidin-HRP.

  • Detection: Proceed with your chemiluminescent substrate for detection.

References

  • BenchChem. (2025). MTSEA-Biotin Reaction Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Optimizing MTSEA-Biotin Labeling.
  • BenchChem. (2025). An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin.
  • Biotium. (n.d.). MTSEA biotin-XX.
  • Clark, R. K., Tani, Y., & Damjanov, I. (1986). Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper. Journal of Histochemistry & Cytochemistry, 34(11), 1509-1512.
  • HistoSure. (n.d.). FAQ – Why do I have high background or non-specific staining?.
  • Jena Bioscience. (2023). Biotin Protein Labeling Kit.
  • Life Technologies. (n.d.). MTSEA biotin-X.
  • Navare, A. T., et al. (2016). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Methods in Molecular Biology, 1355, 147-160.
  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • ResearchGate. (2014). How can I reduce non-specific binding of proteins on my streptavidin beads?.
  • ResearchGate. (2023).
  • Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin.
  • Taylor & Francis Online. (2019). A Simple Method for Non-Denaturing Purification of Biotin-Tagged Proteins Through Competitive Elution with Free Biotin.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • Vector Labor
  • WuXi AppTec. (2024).
  • . (2025). How to Block Streptavidin Magnetic Beads for Optimal Assay Performance.

Sources

Optimization

Optimal pH range for N-Biotinylcaproylaminoethyl Methanethiosulfonate reactivity

Welcome to the Technical Support Center for N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-X). This guide is designed for researchers, structural biologists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-X). This guide is designed for researchers, structural biologists, and drug development professionals to troubleshoot labeling assays, understand reaction kinetics, and implement highly reproducible, causality-driven protocols.

Core Principles & FAQs

Q: What is the optimal pH range for MTSEA-Biotin-X reactivity, and what is the underlying chemical mechanism? A: The reaction rate is highly pH-dependent, and the optimal range is strictly between [1]. The chemical mechanism relies on the concentration of the nucleophilic thiolate anion (R-S⁻)[1]. Because the pKa of a typical cysteine sulfhydryl is ~8.3, increasing the pH deprotonates more thiols, accelerating the reaction. However, at pH levels above 8.5, base-catalyzed hydrolysis of the methanethiosulfonate (MTS) group becomes a dominant competing reaction, rapidly degrading the reagent[1]. We recommend a physiological pH of 7.4 to perfectly balance (~10⁵ M⁻¹s⁻¹) with reagent stability[1][2].

Q: Why did my labeling experiment yield no biotinylated protein, even though my target protein has accessible cysteines? A: The most common culprit is the presence of reducing agents (e.g., DTT, TCEP, or β-mercaptoethanol) in the reaction buffer. These agents contain competing thiols or phosphines that will rapidly react with MTSEA-Biotin-X. Furthermore, because MTSEA-Biotin-X forms a with the target cysteine, any residual reducing agent will immediately cleave the newly formed linkage[1][3]. Ensure all reducing agents are completely removed via dialysis or desalting prior to labeling.

Q: How can I build a self-validating control to prove my labeling is specific to free thiols? A: To ensure trustworthiness in your assay, implement a negative control using a rapid, irreversible thiol-blocking agent. Pre-incubate your control sample with or N-ethylmaleimide (NEM) before applying MTSEA-Biotin-X[4][5]. If your protocol is truly specific, the pre-blocked sample will show zero biotinylation. Any residual signal definitively points to non-specific binding or incomplete washing.

Mechanistic Logic & Workflows

Mechanism A Protein-SH (Inactive Thiol) B Protein-S⁻ (Reactive Thiolate) A->B pH 7.0 - 8.5 (Deprotonation) D Protein-S-S-Biotin (Labeled Target) B->D Nucleophilic Attack C MTSEA-Biotin-X C->D Mixed Disulfide Formation E Hydrolyzed Reagent (Inactive) C->E pH > 8.5 (Rapid Hydrolysis)

pH-dependent mechanistic logic of MTSEA-Biotin-X thiol modification and competing hydrolysis.

Quantitative Data Summaries

Table 1: Reaction Kinetics & Optimization Parameters

Parameter Optimal Range / Value Mechanistic Impact
Reaction pH 7.0 – 8.5 Balances thiolate anion formation (R-S⁻) with MTS stability[1].
Reagent Half-life ~12 min at pH 7.0 Hydrolysis rate increases exponentially at highly alkaline pH[2].
Intrinsic Reactivity ~10⁵ M⁻¹s⁻¹ Enables rapid, complete modification of accessible cysteines[1][2].

| Temperature | 20°C – 25°C (RT) | Maintains biological sample stability while ensuring rapid kinetics[1]. |

Table 2: Chemical Properties of MTSEA-Biotin Variants [1]

Property MTSEA-Biotin MTSEA-Biotin-X
Molecular Weight 381.53 g/mol 494.68 g/mol
Spacer Arm Length Short (Ethylamine) Extended (Caproylaminoethyl)
Target Residue Cysteine (Sulfhydryl) Cysteine (Sulfhydryl)

| Reversibility | Yes (via DTT/TCEP) | Yes (via DTT/TCEP) |

Step-by-Step Methodology: Cell Surface Protein Biotinylation

This protocol is designed with causality at every step to ensure maximum yield and reproducibility.

Step 1: Reagent Preparation (Time-sensitive)

  • Action: Immediately before use, dissolve MTSEA-Biotin-X in anhydrous DMSO to create a 10 mg/mL stock solution[1].

  • Causality: MTS reagents are highly susceptible to aqueous hydrolysis[6]. Using anhydrous DMSO prevents premature degradation. Never store aqueous stock solutions.

Step 2: Cell Preparation & Washing

  • Action: Wash cultured cells twice with ice-cold Phosphate-Buffered Saline (PBS), strictly adjusted to pH 7.4[1].

  • Causality: Washing removes extracellular proteins and media components (like serum) that contain competing thiols. Ice-cold temperatures halt endocytosis, ensuring only surface-exposed proteins are targeted.

Step 3: Labeling Reaction

  • Action: Dilute the MTSEA-Biotin-X stock into ice-cold PBS (pH 7.4) to a final concentration of 0.5 - 1.0 mg/mL. Add to cells and incubate for 30 minutes at room temperature with gentle agitation[1].

  • Causality: The pH of 7.4 ensures a sufficient population of reactive thiolate anions while minimizing MTS hydrolysis[1].

Step 4: Reaction Quenching

  • Action: Wash cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine or 50 mM Tris-HCl, pH 7.4)[1].

  • Causality: Primary amines in Tris or glycine can help scavenge unreacted reagent, but extensive washing is the primary mechanism for removing excess MTSEA-Biotin-X to prevent post-lysis intracellular labeling.

Step 5: Lysis and Affinity Capture

  • Action: Lyse cells in a non-reducing buffer containing protease inhibitors. Isolate biotinylated proteins using Streptavidin-agarose beads.

  • Causality: Non-reducing conditions are critical. Any presence of DTT or TCEP at this stage will cleave the newly formed mixed-disulfide bond, causing total loss of the biotin label.

Step 6: Reversible Elution

  • Action: Elute captured proteins by incubating the beads with 50-100 mM DTT or TCEP for 30 minutes at 37°C[1].

  • Causality: The reducing agent selectively cleaves the disulfide bond, releasing the native, unmodified target protein from the streptavidin matrix for downstream analysis[3].

G A 1. Cell Preparation (Wash with ice-cold PBS, pH 7.4) B 2. MTSEA-Biotin-X Labeling (Incubate 30 min, RT) A->B Add Reagent C 3. Reaction Quenching (100 mM Glycine or 50 mM Tris) B->C Stop Reaction D 4. Cell Lysis & Extraction (Non-reducing conditions) C->D Solubilize E 5. Streptavidin Affinity Capture (Isolate biotinylated targets) D->E Isolate targets F 6. Reversible Elution (Cleave disulfide with DTT/TCEP) E->F Recover proteins

Workflow for reversible cell surface protein biotinylation using MTSEA-Biotin-X.

Sources

Troubleshooting

Technical Support Center: Minimizing Disulfide Bond Interference During MTS Labeling

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) labeling. MTS reagents are indispensable tools for the Substituted Cysteine Accessibility Method (SCAM) and Site-Directed Spin Labeling (SDSL).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) labeling. MTS reagents are indispensable tools for the Substituted Cysteine Accessibility Method (SCAM) and Site-Directed Spin Labeling (SDSL). However, the presence of endogenous disulfide bonds—and the reducing agents required to break them—creates a complex biochemical interference loop.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting logic to help you achieve high-fidelity cysteine labeling.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: The Reductant Paradox: Why do the reagents used to expose my target cysteine prevent it from being labeled? A: MTS reagents react specifically and rapidly with 1[1]. If your engineered cysteine has formed a spontaneous intermolecular or intramolecular disulfide bond, it must be reduced prior to labeling. However, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are highly reactive nucleophiles. If even trace amounts of these reductants remain in your buffer, they will 2[2] before it can reach your protein.

Q2: The TCEP Trap vs. DTT: Which reducing agent minimizes downstream interference? A: While TCEP is often praised for being odorless and stable over a wide pH range, it poses a unique risk known as the "TCEP Trap." TCEP is a nucleophilic phosphine that can form3[3]. DTT, conversely, relies on thiol chemistry. Although DTT is highly reactive with MTS, its lower affinity for the protein surface means it can be more reliably and completely removed via standard gravity-flow desalting columns. For MTS labeling, DTT is generally preferred provided a strict desalting step is employed.

Q3: The Glutathionylation Ghost: My SCAM results show zero labeling, but the crystal structure proves the residue is surface-exposed. What is happening? A: In SCAM, a lack of labeling is traditionally interpreted as the residue being buried in the hydrophobic core. However, engineered cysteines can undergo spontaneous4[4]. This post-translational modification physically blocks the sulfhydryl group, rendering it inaccessible to MTS reagents and creating a false negative. To resolve this, you must treat the protein with a reducing agent to strip the glutathione before attempting the MTS label.

Q4: Can MTS reagents themselves induce unwanted disulfide bonds? A: Yes. Reagents like S-Methyl methanethiosulfonate (MMTS) are used to trap proteins in their natural thiol-disulfide state, but 5[5] if the local structural environment forces two transiently freed cysteines into close proximity. Maintaining a low protein concentration during labeling mitigates this risk.

Part 2: Quantitative Reference Data

Table 1: Reducing Agent Dynamics in MTS Workflows
Reducing AgentMechanismRisk of MTS QuenchingRecommended Removal Method
DTT Thiol-disulfide exchangeExtremely HighPD-10 Desalting Column or Dialysis
TCEP Nucleophilic phosphineHigh (Forms adducts)Desalting Column + Scavenger (e.g., PEG-azide)
BME Thiol-disulfide exchangeHighExtensive Dialysis (Difficult to remove fully)
Solid-Phase TCEP Immobilized phosphineZero (Remains on resin)Simple centrifugation/filtration
Table 2: Common MTS Reagents & Hydrolysis Rates
ReagentCharge IntroducedMembrane PermeabilityHalf-life in Buffer (pH 7.0, 20°C)
MTSEA Positive (+1)Permeant~15 minutes
MTSET Positive (+1)Impermeant~10 minutes
MTSES Negative (-1)Impermeant~20 minutes
MTSL (Spin Label) Neutral (0)Permeant> 2 hours

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol utilizes a Self-Validating Checkpoint using Ellman's Reagent (DTNB). This ensures causality: you will mathematically prove that the disulfide is reduced and the interfering reductant is gone before wasting expensive MTS reagents.

Protocol: High-Fidelity Reduction, Desalting, and MTS Labeling

Step 1: Controlled Reduction

  • Concentrate your purified single-cysteine mutant protein to 50–100 µM in a degassed labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add DTT to a final concentration of 1 mM (a 10- to 20-fold molar excess).

  • Incubate for 30 minutes at room temperature with gentle nutation to break any spontaneous disulfides or glutathionylation events.

Step 2: Strict Desalting

  • Equilibrate a PD-10 desalting column with 25 mL of degassed labeling buffer. Note: Degassing prevents spontaneous re-oxidation of the newly freed cysteines.

  • Load the protein-DTT mixture onto the column and elute according to the manufacturer's gravity-flow protocol.

Step 3: The DTNB Self-Validation Checkpoint (Critical)

  • Take a 10 µL aliquot of your desalted protein and add it to 90 µL of DTNB solution (0.1 mM in reaction buffer).

  • Measure absorbance at 412 nm. Calculate the molar concentration of free thiols using the extinction coefficient of TNB ( ϵ=14,150 M−1cm−1 ).

  • Causality Check: Divide the free thiol concentration by your total protein concentration (determined via A280 or BCA assay).

    • Ratio ≈ 1.0: Success. You have exactly one free cysteine per protein molecule. The DTT is gone. Proceed to Step 4.

    • Ratio >> 1.0: Failure. DTT is still present in the buffer. If you add MTS now, it will be immediately quenched. You must repeat the desalting step.

    • Ratio ≈ 0: Failure. The protein re-oxidized, or the initial reduction failed.

Step 4: MTS Labeling and Quenching

  • Reconstitute the MTS reagent (e.g., MTSL or MTSEA) in anhydrous DMSO immediately before use. MTS reagents hydrolyze rapidly in water.

  • Add the MTS reagent to the validated protein solution at a 10-fold molar excess.

  • Incubate in the dark for 1 hour at room temperature.

  • Quench the reaction by adding 2 mM BME or free cysteine, then remove the excess label via a second pass through a fresh desalting column.

Part 4: Workflows and Diagnostics

The following diagrams map the logical progression of the labeling workflow and the troubleshooting steps required when interference occurs.

G N1 Engineered Cys Protein (Oxidized State) N2 Reduce with 10x DTT (Cleaves Disulfides) N1->N2 N3 Desalting Column (Removes Reductant) N2->N3 N4 DTNB Assay Checkpoint (Self-Validation) N3->N4 N5 Add MTS Reagent (Specific -SH Labeling) N4->N5 Confirms free -SH & no DTT N6 Quench & Purify (Removes Excess MTS) N5->N6

Caption: Workflow for MTS labeling minimizing disulfide interference.

G Err Issue: Zero or Low MTS Labeling Q1 Was DTT/TCEP fully removed prior to MTS? Err->Q1 A1 MTS quenched by reductant. Repeat desalting. Q1->A1 No Q2 Is the target Cys glutathionylated? Q1->Q2 Yes A2 Pre-reduce mixed disulfides before labeling. Q2->A2 Yes Q3 Is the MTS reagent freshly prepared? Q2->Q3 No A3 Hydrolyzed MTS is inactive. Reconstitute in dry DMSO. Q3->A3 No

Caption: Troubleshooting logic tree for resolving low MTS labeling efficiency.

References

  • The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application in Probing Biomolecular Dynamics. Benchchem. 2

  • MTS reagents: Charged MTS Reagents. Interchim / TTUHSC. 1

  • Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. PMC / NIH. 4

  • Texas Red-sulfonamidoethyl methanethiosulfonate | 386229-76-1. Benchchem. 3

  • Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate. 5

Sources

Optimization

Analyzing false negatives in cysteine accessibility scanning

Welcome to the Technical Support Center for Chemoproteomics and Structural Biology. As a Senior Application Scientist, I frequently consult with researchers who are troubleshooting "missing" cysteines in their datasets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemoproteomics and Structural Biology. As a Senior Application Scientist, I frequently consult with researchers who are troubleshooting "missing" cysteines in their datasets.

A false negative in cysteine accessibility scanning—where a residue is structurally solvent-exposed but fails to react with a probe—can severely disrupt structural mapping, Substituted Cysteine Accessibility Method (SCAM) assays, and covalent drug discovery pipelines. This guide is engineered to dissect the physical, chemical, and analytical causalities behind these dropouts and provides self-validating protocols to rescue your data.

Diagnostic Workflow

G Start Suspected False Negative Q1 Is the protein natively folded and active? Start->Q1 Q2 Steric Hindrance? (Bulky vs small probes) Q1->Q2 Yes A1 Use in vivo perfusion or live-cell labeling Q1->A1 No Q3 Low Nucleophilicity? (pKa > 8.5) Q2->Q3 No A2 Use IA-alkyne instead of IA-desthiobiotin Q2->A2 Yes Q4 Endogenous Modification? (Oxidation/Nitrosylation) Q3->Q4 No A3 Perform pH titration (pH 7.0 to 8.5) Q3->A3 Yes Q5 MS/MS Detection Issue? (Peptide length/ionization) Q4->Q5 No A4 Include TCEP/DTT reduction control Q4->A4 Yes A5 Use parallel digestion (Trypsin + Chymotrypsin) Q5->A5 Yes

Diagnostic decision tree for isolating and resolving cysteine accessibility false negatives.

FAQ & Troubleshooting Modules

Q1: My target cysteine is clearly surface-exposed in the crystal structure, but it shows zero reactivity in my isoTOP-ABPP assay. Why? A: This is a classic manifestation of either steric hindrance or chemical bias induced by the lysate preparation.

  • Causality: Many traditional protocols utilize bulky biotinylated reagents (e.g., IA-desthiobiotin). If the cysteine resides in a narrow cleft or a tight allosteric pocket, the steric bulk of the probe prevents the electrophilic warhead from reaching the thiolate[1]. Furthermore, processing effects like postmortem homogenization can collapse active-site energetics or depolarize membranes. This systematically suppresses the labeling of metabolically active targets (like ATP-dependent ligases), leading to predictable false negatives[2].

  • Solution: Switch to a minimalized, cell-permeable probe like iodoacetamide-alkyne (IA-alkyne). Labeling in vivo or in live cell culture preserves native protein reactivity and avoids the false negatives associated with bulky probes and dead-cell artifacts[1].

Q2: I am using a small probe (IA-alkyne), but I am still missing known functional cysteines. Could the local microenvironment be the issue? A: Yes. The intrinsic nucleophilicity of a cysteine is strictly dictated by its pKa.

  • Causality: While the pKa of a free cysteine thiol is ~8.5, the local protein microenvironment can shift this anywhere from 3.5 to over 10. If a cysteine is surrounded by hydrophobic residues or negatively charged amino acids (which repel the thiolate anion), its pKa increases. At physiological pH (7.4), a high-pKa cysteine remains protonated (thiol, -SH) rather than forming the highly reactive thiolate anion (-S⁻). Computational models predicting reactivity from NMR structures have shown false negative rates up to 50% because they often fail to account for these dynamic microenvironment shifts[3].

  • Solution: Perform a pH-titration labeling experiment (see Protocol 2). By conducting parallel labeling at pH 7.0, 7.5, and 8.5, you can artificially deprotonate high-pKa cysteines, confirming their presence and solvent accessibility.

Q3: How do endogenous modifications cause false negatives in cysteine scanning? A: Cysteines are highly redox-active. A false negative frequently occurs when the residue is already "occupied" by a biological modification.

  • Causality: In live cells, reactive cysteines are prone to S-nitrosylation, S-glutathionylation, or oxidation to sulfenic acid (-SOH) or disulfide bonds. An electrophilic probe like iodoacetamide cannot react with an oxidized cysteine. If you lyse cells without controlling the redox state, ambient oxygen can rapidly induce artifactual disulfides.

  • Solution: Implement a Reversible Reduction Control Protocol . First, block all free thiols with a non-clickable alkylating agent (e.g., N-ethylmaleimide, NEM). Then, reduce reversible modifications with TCEP or DTT, and label the newly liberated thiols with your clickable probe. This definitively proves whether the cysteine was inaccessible or simply oxidized.

Q4: We are using Data-Dependent Acquisition (DDA) mass spectrometry. Could the MS method itself be dropping the peptide? A: Absolutely. Analytical dropout is a major source of false negatives in chemoproteomics.

  • Causality: DDA methods select the most abundant precursor ions for fragmentation. In complex lysates, low-abundance cysteine-containing peptides are outcompeted by highly abundant background peptides. A benchmark study analyzing 86 isoTOP-ABPP samples in DDA mode quantified 6,157 cysteines, but only 14 were consistently quantified across all ligands due to the semi-stochastic nature of DDA[4].

  • Solution: Transition to Data-Independent Acquisition (DIA-ABPP). DIA systematically fragments all peptides within defined m/z windows, drastically reducing missing values and false negatives in replicate samples[4].

Quantitative Data Presentation

Table 1: Comparison of Cysteine-Reactive Probes and False Negative Risks

Probe TypeSteric BulkCell PermeabilityFalse Negative Risk FactorPrimary Application
Biotin-PEG-IA HighNo (Lysate only)High (Steric clash, dead-cell artifacts)Surface mapping of purified proteins
IA-Desthiobiotin ModerateNoModerate (Steric hindrance)Standard lysate ABPP
IA-Alkyne LowYesLow (Captures native state)Live-cell isoTOP-ABPP
MTSET LowMembrane ImpermeantLow (for extracellular sites)SCAM for ion channels[5]

Experimental Protocols

Protocol 1: Self-Validating Live-Cell Cysteine Labeling (Rescuing Lysate Bias)

Objective: Prevent false negatives caused by homogenization-induced conformational collapse and postmortem oxidation.

  • In Vivo Labeling: Treat live cells in culture (or perform in vivo perfusion) with 100 µM IA-alkyne for 1 hour at 37°C.

    • Causality: Labeling in the metabolically active state ensures ATP-dependent ligases and membrane proteins remain in their native conformations, preventing processing-induced false negatives[2].

  • Quenching & Lysis: Wash cells with cold PBS to remove excess probe. Lyse in denaturing buffer (8M Urea, 1% SDS, 50 mM HEPES pH 8.0) containing 10 mM TCEP to prevent post-lysis oxidation.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Use 1 mM CuSO4, 100 µM TBTA, and 1 mM TCEP.

  • Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and enrich on streptavidin agarose. Perform on-bead digestion using Trypsin.

    • Self-Validation Step: If the target peptide is unusually long (>45 amino acids) or short (<6 amino acids), split the sample and perform a parallel digestion with Chymotrypsin. This ensures the false negative isn't simply a mass spectrometry ionization failure.

Protocol 2: pH-Titration SCAM (Rescuing High-pKa Cysteines)

Objective: Differentiate between a buried cysteine and an exposed, high-pKa cysteine in membrane proteins.

  • Mutagenesis: Generate the single-cysteine mutant of your target protein in a Cys-less background.

  • Buffer Preparation: Prepare three identical labeling buffers adjusted to pH 7.0, 7.5, and 8.5 using a broad-range buffer system (e.g., 50 mM Tris/HEPES/MES).

  • Labeling: Incubate the intact protein/cells with a charged sulfhydryl reagent (e.g., MTSET or MBB). Hydrophilic reagents assure that only residues accessible to the aqueous environment are modified[5].

  • Readout: Measure accessibility via functional readout (e.g., patch-clamp for channels) or mass spectrometry. A massive jump in labeling efficiency at pH 8.5 confirms the residue is solvent-exposed but possesses a perturbed pKa.

References

  • Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry | Journal of the American Chemical Society. acs.org. 4

  • An in vivo assay identifies changes in residue accessibility on mechanosensitive channel gating | PNAS. pnas.org. 5

  • Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC. nih.gov. 1

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - ChemRxiv. chemrxiv.org. 3

  • Chemical Bias in Cysteine-Reactive Probe Profiling: In Vivo Perfusion versus Postmortem Lysis and Cells | Scilit. scilit.com.2

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: N-Biotinylcaproylaminoethyl Methanethiosulfonate vs. Maleimide-Biotin

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine-Reactive Probe For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues on proteins is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine-Reactive Probe

For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues on proteins is a cornerstone technique for elucidating protein structure, function, and interactions. The choice of a thiol-reactive biotinylation reagent is critical and hinges on the specific experimental goals, particularly the need for reversible or permanent labeling. This guide provides an in-depth, objective comparison of two prominent thiol-reactive compounds: N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-MTS) and Maleimide-Biotin. By examining their mechanisms, stability, and practical applications, supported by experimental insights, this document will empower you to make an informed decision for your research needs.

The Chemistry of Cysteine-Specific Biotinylation

Both Biotin-MTS and Maleimide-Biotin are designed to target the free sulfhydryl group (-SH) of cysteine residues, which are often less abundant on protein surfaces than primary amines (lysine residues), allowing for more site-specific labeling.[1] However, the fundamental chemistry governing their reactions and the nature of the resulting covalent bond differ significantly, dictating their respective applications.

N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-MTS)

Biotin-MTS belongs to the methanethiosulfonate (MTS) class of reagents. These compounds react rapidly and specifically with sulfhydryl groups to form a disulfide bond (-S-S-).[2][3] This reaction is, crucially, a reversible process.

  • Mechanism of Action: The MTS reagent undergoes a disulfide exchange with the cysteine's thiol group. This process is highly efficient and specific, converting the cysteine sulfhydryl into a mixed disulfide with the biotin-containing moiety.[3][4] The reaction is favorable under mild conditions and proceeds quickly.[3][5]

Maleimide-Biotin

Maleimide-based reagents are another popular choice for thiol-reactive biotinylation.[6] They react with sulfhydryl groups via a Michael addition reaction to form a stable, covalent thioether bond.[7][8]

  • Mechanism of Action: The maleimide group contains a double bond that is highly susceptible to nucleophilic attack by the thiolate anion (-S⁻) of a cysteine residue. This reaction occurs optimally within a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic, but side reactions with amines are minimized.[9][10] The resulting thioether linkage is generally considered permanent under physiological conditions.[7]

Core Performance Parameter Showdown: Biotin-MTS vs. Maleimide-Biotin

The choice between these two reagents is not arbitrary and should be guided by a clear understanding of their distinct performance characteristics.

FeatureN-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-MTS)Maleimide-Biotin
Reactive Group Methanethiosulfonate (MTS)Maleimide
Target Free sulfhydryl groups (-SH)Free sulfhydryl groups (-SH)
Bond Formed Disulfide Bond (-S-S-)Thioether Bond (-S-C-)
Reversibility Reversible: Cleavable with reducing agents (e.g., DTT, TCEP, β-mercaptoethanol).[2]Effectively Irreversible: The thioether bond is highly stable.[7][8]
Optimal Reaction pH Mildly acidic to neutral (e.g., 6.5-7.5)[2]Neutral (6.5-7.5)[7][9]
Reaction Speed Very rapid, often completing in minutes.[3][5]Rapid, typically completing within 1-2 hours at room temperature.[1]
Specificity Highly specific for sulfhydryl groups.[3][4]Highly specific for sulfhydryls at pH 6.5-7.5.[9] Reactivity with amines increases at pH > 7.5.[8][9]
Stability of Reagent Susceptible to hydrolysis; should be prepared fresh in anhydrous solvent (DMSO/DMF).[3][5]Susceptible to hydrolysis, especially at pH > 7.5.[11][12] Stock solutions should be prepared fresh in anhydrous solvent.[7][10]
Stability of Conjugate Stable, but designed to be cleavable.Generally stable, but can undergo a retro-Michael reaction, leading to deconjugation over time, particularly in the presence of other thiols.[13][14][15]
Primary Applications Cysteine accessibility mapping, studying S-nitrosylation, reversible protein capture and release, labeling of 4-thiouridine (s4U)-containing RNA.[2][16][17]Stable protein labeling for detection (Western blotting, ELISA), protein immobilization, pull-down assays, and creating antibody-drug conjugates (ADCs).[7][]

Visualizing the Reaction Mechanisms

To fully grasp the functional differences, it is essential to visualize the chemical transformations at the heart of each biotinylation strategy.

Biotin-MTS Reaction Workflow

The reaction of Biotin-MTS with a protein cysteine results in a cleavable disulfide linkage, a key feature for applications requiring sample recovery.

cluster_0 Reactants cluster_1 Product Protein_SH Protein-SH (Cysteine Residue) Product Protein-S-S-Biotin (Cleavable Disulfide Bond) Protein_SH->Product + Biotin-MTS Biotin_MTS Biotin-MTS

Caption: Biotin-MTS forms a reversible disulfide bond with a cysteine thiol.

Maleimide-Biotin Reaction Workflow

In contrast, Maleimide-Biotin forms a stable thioether bond, creating a permanent label ideal for detection and immobilization assays.

cluster_0 Reactants cluster_1 Product Protein_SH Protein-SH (Cysteine Residue) Product Protein-S-Thioether-Biotin (Stable Bond) Protein_SH->Product + Maleimide-Biotin (pH 6.5-7.5) Maleimide_Biotin Maleimide-Biotin

Caption: Maleimide-Biotin forms a stable thioether bond with a cysteine thiol.

Experimental Protocols: A Practical Guide

The success of any biotinylation experiment relies on a robust and well-controlled protocol. Below are detailed, step-by-step methodologies for using both Biotin-MTS and Maleimide-Biotin.

Protocol 1: Reversible Biotinylation using Biotin-MTS

This protocol is designed for applications where the subsequent release of the biotinylated protein from a streptavidin matrix is desired.

A. Materials

  • Protein sample containing free cysteine(s)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of any thiol-containing reagents.

  • N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-MTS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (for protein pre-treatment, if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching/Elution Buffer: PBS containing 50-100 mM Dithiothreitol (DTT) or β-mercaptoethanol.

  • Desalting column or dialysis cassette for purification.

B. Experimental Workflow

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Causality: It is critical to remove any extraneous thiols (like DTT) from the protein solution, as they will compete with the protein's cysteines for reaction with the Biotin-MTS.

    • If cysteines are in disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the MTS reagent.[8]

  • Biotin-MTS Stock Solution Preparation:

    • Immediately before use, dissolve Biotin-MTS in anhydrous DMF or DMSO to a concentration of 10-20 mM.[5]

    • Causality: MTS reagents are susceptible to hydrolysis in aqueous solutions.[3] Preparing the stock solution fresh in an anhydrous solvent is paramount to ensure maximum reactivity.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the Biotin-MTS stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.[5]

  • Removal of Excess Reagent:

    • Remove non-reacted Biotin-MTS using a desalting column or dialysis against the Reaction Buffer.[2]

    • Causality: This step is crucial to prevent the free biotin reagent from binding to streptavidin in downstream applications, which would compete with the biotinylated protein.

  • Downstream Application & Elution:

    • The biotinylated protein can now be used for affinity purification on streptavidin resin.

    • To release the protein, incubate the resin with the Quenching/Elution Buffer for 30-60 minutes at room temperature to cleave the disulfide bond.

Protocol 2: Permanent Biotinylation using Maleimide-Biotin

This protocol is suitable for applications requiring a stable, long-lasting biotin tag, such as Western blotting, ELISA, or protein immobilization.

A. Materials

  • Protein sample containing free cysteine(s)

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, free of any thiol-containing reagents.[7]

  • Maleimide-Biotin (e.g., Biotin-PEG-Maleimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (if needed): TCEP

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine.

  • Desalting column or dialysis cassette for purification.

B. Experimental Workflow

  • Protein Preparation:

    • Follow the same procedure as in Protocol 1, Step 1. Ensure the final buffer is within the optimal pH range of 6.5-7.5.

    • Causality: Maintaining the pH is critical for maleimide chemistry. Below pH 6.5, the reaction is slow; above 7.5, the maleimide group is prone to hydrolysis and can react non-specifically with amines.[9][10]

  • Maleimide-Biotin Stock Solution Preparation:

    • Immediately before use, dissolve the Maleimide-Biotin reagent in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.[7]

    • Causality: Like MTS reagents, maleimides hydrolyze in aqueous solutions.[11] Using a fresh solution in a dry solvent preserves the reactive integrity of the maleimide group.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the protein solution.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7][8]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching reagent (e.g., β-mercaptoethanol) to a final concentration of ~10-20 mM to react with and consume any excess Maleimide-Biotin. Incubate for 15-30 minutes.

    • Causality: Quenching ensures that downstream reagents containing free thiols are not inadvertently labeled.

  • Removal of Excess Reagent:

    • Remove non-reacted and quenched Maleimide-Biotin using a desalting column or dialysis.[19]

Choosing the Right Reagent for Your Application

The decision between Biotin-MTS and Maleimide-Biotin should be application-driven.

  • Choose N-Biotinylcaproylaminoethyl Methanethiosulfonate (Biotin-MTS) when:

    • You need to reversibly capture and release your protein from a streptavidin matrix. This is ideal for affinity purification where you need to recover the native, unlabeled protein for further analysis.

    • You are performing cysteine accessibility studies , where the reversible nature allows for probing and then removing the label.

    • You are studying dynamic post-translational modifications like S-nitrosylation using a "biotin-switch" assay.[2]

    • You are labeling and enriching 4-thiouridine (s4U)-containing RNA, where MTS reagents have shown higher efficiency and less bias than other disulfide reagents.[16][17]

  • Choose Maleimide-Biotin when:

    • You require a stable, permanent tag for detection in assays like Western blotting, ELISA, or immunofluorescence where the tag does not need to be removed.

    • You are immobilizing a protein onto a streptavidin-coated surface for interaction studies (e.g., surface plasmon resonance).

    • You are performing pull-down assays to identify protein binding partners, and the stability of the bait protein's tag is paramount.[7]

    • The experimental endpoint does not require the recovery of the protein in its unlabeled form.

Conclusion

Both N-Biotinylcaproylaminoethyl Methanethiosulfonate and Maleimide-Biotin are powerful tools for the site-specific biotinylation of cysteine residues. The fundamental difference lies in the bond they form: Biotin-MTS creates a cleavable disulfide bond, offering reversibility, while Maleimide-Biotin forms a stable thioether bond for permanent labeling. By understanding the distinct chemical mechanisms, reaction parameters, and stability profiles outlined in this guide, researchers can confidently select the optimal reagent to advance their scientific objectives, ensuring data integrity and experimental success.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: MTSEA-Biotin vs. HPDP.

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Protein Biotinylation with Biotin-PEG11-Maleimide.

  • BenchChem. (2025). A Comparative Analysis of Amine-Reactive vs. Thiol-Reactive Biotinylation: A Guide for Researchers.

  • BenchChem. (2025). Application Notes and Protocols: Biotin-PEG6-Maleimide Bioconjugation for Proteins.

  • AAT Bioquest. (2022). Biotin C2 maleimide.

  • Thermo Fisher Scientific. (2012). Biotinylation and Haptenylation Reagents—Section 4.2.

  • Fisher Scientific. Maleimide-PEG11-Biotin.

  • BenchChem. (2025). Application Notes and Protocols for Thiol-Maleimide Reaction with Mal-Cyclohexyl-PEG3-Biotin.

  • Duffy, E. E., et al. (2015). Tracking distinct RNA populations using efficient and reversible covalent chemistry. PMC.

  • AAT Bioquest. Biotin Labeling Molecules and Their Biological Applications.

  • Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University.

  • Duffy, E. E., & Simon, M. D. (2016). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. PMC.

  • BenchChem. (2025). How to prevent hydrolysis of the maleimide group during labeling.

  • Interchim. Biotin-C2-maleimide.

  • Toronto Research Chemicals. MTS reagents.

  • BOC Sciences. Biotinylation Reagents in Antibody-Drug Conjugates.

  • BenchChem. (2025). how to prevent hydrolysis of maleimide group in solution.

  • BenchChem. (2025). MTSEA-Biotin Reaction Technical Support Center.

  • BenchChem. (2025). Troubleshooting low biotinylation efficiency with maleimide reagents.

  • Duffy, E. E., & Simon, M. D. (2018). Enriching s 4 U-RNA Using Methane Thiosulfonate (MTS) Chemistry. ResearchGate.

  • Fisher Scientific. Label transfer reagents.

  • SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.

  • Pugliese, R., et al. (2020). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate.

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Comparative

Precision in Redox Proteomics: The Strategic Advantages of MTS Reagents Over Iodoacetamide for Cysteine Mapping

In the landscape of high-resolution mass spectrometry (MS) and redox proteomics, the precise mapping of cysteine modifications is a cornerstone of deciphering cellular signaling and drug target engagement. For decades, i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of high-resolution mass spectrometry (MS) and redox proteomics, the precise mapping of cysteine modifications is a cornerstone of deciphering cellular signaling and drug target engagement. For decades, iodoacetamide (IAA) has served as the default alkylating agent in bottom-up proteomics. However, as the field has advanced toward mapping dynamic, reversible post-translational modifications (PTMs) like S-nitrosylation and S-glutathionylation, the limitations of IAA have become a significant bottleneck.

This guide provides an objective, data-backed comparison of Methanethiosulfonate (MTS) reagents—specifically Methyl methanethiosulfonate (MMTS)—against traditional iodoacetamide. By analyzing their distinct reaction mechanisms, we will demonstrate why MMTS is fundamentally superior for high-fidelity cysteine mapping and redox proteomics.

The Chemistry of Cysteine Modification: Mechanism & Causality

The choice of alkylating agent dictates the integrity of your downstream data. The fundamental divergence between IAA and MMTS lies in their reaction mechanisms, which directly influence their specificity and reversibility.

  • Iodoacetamide (IAA): Operates via a classic SN2 nucleophilic substitution . The nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon of IAA, displacing the iodine atom to form a stable, irreversible thioether bond (S-carboxamidomethylcysteine)[1]. Because this relies on basic nucleophilic attack, any sufficiently strong nucleophile in the protein (such as deprotonated primary amines) can also react, leading to off-target effects.

  • MTS Reagents (MMTS): Operates via a thiol-disulfide exchange . The cysteine thiol attacks the sulfur atom of the methanethiosulfonate group, releasing methanesulfinic acid and forming a mixed disulfide bond (S-methylthiocysteine)[1]. This mechanism is inherently restricted to thiols, granting MMTS an exceptionally high degree of specificity.

G Cys Free Cysteine Thiol (-SH) IAA Iodoacetamide (IAA) SN2 Nucleophilic Substitution Cys->IAA MMTS MMTS (MTS Reagent) Thiol-Disulfide Exchange Cys->MMTS IAA_Prod S-carboxamidomethylcysteine (Irreversible Thioether) IAA->IAA_Prod MMTS_Prod S-methylthiocysteine (Reversible Disulfide) MMTS->MMTS_Prod OffTarget Off-Target Alkylation (Lys, His, Met, N-term) IAA_Prod->OffTarget High Conc/pH Redox Redox Proteomics & Differential Mapping MMTS_Prod->Redox Selective Reduction

Reaction pathways and outcomes of cysteine modification by IAA versus MMTS.

The Pitfalls of Iodoacetamide in High-Resolution Proteomics

While IAA is effective for standard protein denaturation, its use in sensitive quantitative workflows introduces severe data artifacts.

Massive Unspecific Side Effects

Because IAA relies on an SN2 mechanism, it is prone to off-target alkylation at higher concentrations or slightly alkaline pH (where amines become deprotonated)[1]. IAA frequently alkylates lysine, histidine, and the N-terminus[1]. More critically, iodine-containing reagents cause massive unspecific side effects on methionine residues. The formation of carbamidomethylated methionine side chains results in a prominent neutral loss during ESI ionization and MS/MS fragmentation, decreasing the identification rates of methionine-containing peptides by up to 9-fold[2].

False-Positive Ubiquitination Artifacts

In ubiquitination mapping, MS identifies ubiquitinated lysines via a 114.04 Da mass shift corresponding to a tryptic diglycine remnant. However, IAA can generate 2-acetamidoacetamide on lysine residues, which produces an identical 114.04 Da mass shift[3]. This artifact leads to critical false-positive identifications in ubiquitination studies—a risk entirely eliminated by using thiol-specific MMTS.

The Strategic Advantages of MMTS

The transition to MMTS is driven by two primary analytical advantages: Absolute Specificity and Controlled Reversibility .

Because the S-methylthiocysteine bond formed by MMTS is a mixed disulfide, it can be selectively cleaved by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1],[4]. This reversibility is the foundational principle of "replacement strategies" or differential alkylation workflows, such as the Biotin Switch Technique (BST), which are impossible to perform with irreversible IAA[5],[6].

Table 1: Chemical & Performance Metrics Comparison
FeatureMethanethiosulfonate (MMTS)Iodoacetamide (IAA)
Reaction Mechanism Thiol-disulfide exchange[1]SN2 Nucleophilic Substitution[1]
Modification Type S-methylthiocysteine (Reversible)[1]S-carboxamidomethylcysteine (Irreversible)[1]
Specificity Extremely high for thiols[1]High for thiols; prone to off-target reactions[1]
Common Off-Targets None significant[1]Lysine, Histidine, Methionine, N-terminus[1],[2]
Ubiquitination Artifacts Zero risk[3]High risk (Generates 114.04 Da Lysine adduct)[3]
Primary Application Redox proteomics, differential alkylation[1],[4]Standard bottom-up proteomics[1]

Self-Validating Experimental Protocol: The Biotin Switch Technique

To map reversibly oxidized cysteines (e.g., S-nitrosylation), researchers utilize MMTS in a differential alkylation workflow. The following protocol is designed as a self-validating system, ensuring that downstream MS signals are strictly derived from endogenously oxidized sites.

BST Step1 1. Block Free Thiols (MMTS) State1 Free -SH blocked Oxidized -SNO intact Step1->State1 Step2 2. Selectively Reduce (Ascorbate) State2 -SNO converted back to -SH Step2->State2 Step3 3. Label Free Thiols (Biotin-HPDP / iodoTMT) State3 Stable Tagged Cysteine Step3->State3 Step4 4. Enrich & Analyze (LC-MS/MS) State1->Step2 State2->Step3 State3->Step4

Workflow of the Biotin Switch Technique utilizing MMTS for reversible blocking.

Step-by-Step Methodology

Step 1: Cell Lysis and Primary Alkylation (Blocking)

  • Action: Lyse cells in a denaturing buffer (e.g., 8M Urea, 1% SDS) containing 20–50 mM MMTS[1],[4].

  • Causality: Denaturation exposes buried cysteines. MMTS rapidly blocks all free endogenous thiols via thiol-disulfide exchange. Unlike IAA, MMTS will not over-alkylate lysines or N-termini even at these high concentrations, preserving the proteome's integrity for tryptic digestion.

Step 2: Reagent Removal (Desalting)

  • Action: Perform cold acetone precipitation (-20°C) or use a rapid spin-column to remove unreacted MMTS[4].

  • Causality: This is a critical self-validating step. Any residual MMTS left in the buffer will compete with downstream labeling reagents, leading to false-negative quantification of the oxidized sites.

Step 3: Selective Reduction

  • Action: Resuspend the protein pellet and treat with 1–50 mM sodium ascorbate (for S-nitrosylation)[5],[6].

  • Causality: Ascorbate selectively reduces S-nitrosothiols (-SNO) back to free thiols while leaving the MMTS-derived S-methylthiocysteine disulfides completely intact[6].

  • Validation Control: A parallel sample processed without ascorbate must be run to validate that subsequent labeling is entirely dependent on the specific reduction of the target modification.

Step 4: Isotopic/Affinity Labeling

  • Action: Add a thiol-reactive tag, such as Biotin-HPDP or iodoTMT reagents[5],[7].

  • Causality: The newly liberated thiols react with the tag. Using iodoTMT allows for multiplexed quantitative mass spectrometry of the specific redox-modified cysteines[7].

Step 5: Enrichment and LC-MS/MS Analysis

  • Action: Enrich tagged proteins using streptavidin or anti-TMT resin, digest with trypsin, and analyze via LC-MS/MS[8],[7].

  • Causality: Enrichment drastically reduces sample complexity, allowing the mass spectrometer to dedicate sequencing time exclusively to the low-abundance redox-modified peptides, thereby increasing sensitivity.

Summary of Quantitative Impact on MS Workflows

The empirical data strongly supports transitioning away from IAA when mapping complex PTMs or performing quantitative redox proteomics.

Table 2: Impact on Mass Spectrometry Workflows
Analytical ChallengeIodoacetamide (IAA) ImpactMMTS Impact
Methionine Oxidation High (Up to 40% artifactual modification)[2]Minimal (< 5%)[2]
Peptide Identification Rate Decreased due to neutral loss during ESI[2]Preserved due to high specificity[1],[2]
Redox State Mapping Incompatible (Irreversible blocking)[1]Enables multiplexed mapping (e.g., iodoTMT)[4],[7]

By leveraging the specific thiol-disulfide exchange chemistry of MTS reagents, researchers can eliminate the pervasive artifacts associated with iodoacetamide, ensuring that the mass shifts observed in the mass spectrometer reflect true biological phenomena rather than sample preparation errors.

References

  • BenchChem.
  • ResearchGate. "Modifications of cysteine residues with alkylating agents used in proteomics".
  • PMC.
  • Frontiers.
  • AHA Journals.
  • RSC Publishing.
  • ThermoFisher.
  • PMC. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents". Nih.gov.

Sources

Validation

Validating membrane topology models using N-Biotinylcaproylaminoethyl Methanethiosulfonate

Validating Membrane Topology Models: A Comparative Guide to MTSEA-Biotincap and SCAM Defining the precise transmembrane topology of ion channels, transporters, and receptors is the foundational step in structural biology...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Membrane Topology Models: A Comparative Guide to MTSEA-Biotincap and SCAM

Defining the precise transmembrane topology of ion channels, transporters, and receptors is the foundational step in structural biology and targeted drug design. The Substituted Cysteine Accessibility Method (SCAM) has revolutionized this field by allowing researchers to map protein architecture at single-amino-acid resolution[1]. Central to the success of SCAM is the strategic selection of thiol-reactive probes.

This guide evaluates the performance of N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotincap) against alternative topological mapping strategies, providing a self-validating experimental framework for researchers and application scientists.

The Mechanistic Advantage of MTSEA-Biotincap

MTSEA-Biotincap is a highly water-soluble, membrane-impermeant methanethiosulfonate (MTS) reagent[2]. When applied to intact cells, it selectively reacts with the sulfhydryl groups of extracellularly exposed cysteine residues to form a mixed disulfide bond.

Causality in Probe Design: Why use the "caproyl" (aminocaproic acid) extended version rather than standard MTSEA-Biotin? The extended spacer arm (approximately 14 Å) significantly reduces steric hindrance between the target protein and the bulky streptavidin beads used for downstream pull-downs[3]. More importantly, this extended reach allows the biotin moiety to access cysteines buried deep within narrow aqueous crevices or outer vestibules of channels—such as the Epithelial Na+ Channel (ENaC) and Connexin hemichannels—that shorter probes simply cannot reach[2][3].

Head-to-Head Comparison: MTSEA-Biotincap vs. Alternatives

To objectively assess MTSEA-Biotincap, we must compare it to alternative methods such as Maleimide-Biotin labeling[4] and traditional Protease Protection Assays.

Table 1: Comparative Performance of Topology Validation Methods

FeatureMTSEA-Biotincap (SCAM)Maleimide-Biotin (e.g., MPB)Protease Protection Assay
Reaction Chemistry Mixed disulfide formation (Reversible)Thioether formation (Irreversible)Enzymatic peptide bond cleavage
Membrane Permeability Strictly impermeant (Ideal for topology)Variable (Often partially permeant)Impermeant (Bulky enzyme)
Spatial Resolution Single amino acid resolutionSingle amino acid resolutionLow (Domain/Loop-level only)
Steric Hindrance Low (Caproyl spacer aids deep access)Moderate to HighVery High (Requires highly exposed loops)
Validation Capability High (Reversible with DTT/TCEP)Moderate (Irreversible)Low (Relies purely on loss of signal)

Analysis: While Maleimide-Biotin forms an irreversible thioether bond, its variable membrane permeability can lead to false positives by labeling intracellular residues[5]. Protease protection lacks single-amino-acid resolution and is highly susceptible to steric shielding. MTSEA-Biotincap offers strict membrane impermeability and single-residue precision, making it the gold standard for SCAM[6][7].

Self-Validating Experimental Protocol

A robust topological model cannot rely on a single "loss of signal" event. An unlabeled cysteine in an intact cell might simply be sterically buried or unreactive, rather than intracellular[6]. The following protocol establishes a self-validating logical system using MTSES (a negatively charged, impermeant thiol blocker) and digitonin permeabilization to definitively prove membrane sidedness.

Step-by-Step SCAM Methodology
  • Mutagenesis & Expression: Generate a "Cys-less" background of your target protein to eliminate native background signal. Introduce single cysteine mutations at predicted intra- and extracellular loops[6]. Express the mutants in a suitable model (e.g., HeLa cells or Xenopus oocytes)[8].

  • Condition A (Intact Labeling): Wash cells with physiological buffer. Incubate intact cells with 0.5 - 1.0 mM MTSEA-Biotincap for 15-30 minutes at room temperature to label extracellular domains[2].

  • Condition B (Permeabilized Labeling): Permeabilize a separate cohort of cells with 50 µg/mL digitonin for 5 minutes. Label with MTSEA-Biotincap. This serves as a positive control for protein expression and inherent cysteine reactivity[1].

  • Condition C (MTSES Blockade - The Validation Step): Pre-treat intact cells with 3 mM MTSES for 30 minutes. MTSES blocks extracellular cysteines without biotinylating them. Next, permeabilize the cells with digitonin and label with MTSEA-Biotincap[6].

  • Washing & Lysis: Wash extensively with cold physiological buffer to remove unreacted probe. Do not use DTT or β-mercaptoethanol here, as they will reduce the MTSEA-Biotincap disulfide bond. Lyse cells in 1% NP-40 lysis buffer[6].

  • Pull-down & Detection: Isolate biotinylated proteins using streptavidin-agarose beads. Elute using reducing agents (which break the mixed disulfide) and resolve via SDS-PAGE and Western Blotting using a target-specific antibody[9].

SCAM_Workflow N1 1. Cys-less Background N2 2. Single Cys Insertion N1->N2 N3 3. Cell Expression N2->N3 N4 4. MTSEA-Biotincap Labeling N3->N4 N5 5. Streptavidin Pull-down N4->N5 N6 6. Western Blotting N5->N6

Caption: Workflow of the Substituted Cysteine Accessibility Method (SCAM).

Data Interpretation and Logical Causality

The causality of the MTSES block is what makes this system trustworthy. If a residue is truly intracellular, it will not be labeled in Condition A, will be labeled in Condition B, and will still be labeled in Condition C (because the impermeant MTSES could not reach it to block it prior to permeabilization)[6].

Topology_Logic Start Target Protein with Single Cys Cond1 Intact Cells + MTSEA-Biotincap Start->Cond1 Cond2 Permeabilized Cells + MTSEA-Biotincap Start->Cond2 Cond3 1. Intact + MTSES (Block) 2. Permeabilize 3. MTSEA-Biotincap Start->Cond3 Res1 Extracellular Cys: Labeled Intracellular Cys: Unlabeled Cond1->Res1 Res2 Extracellular Cys: Labeled Intracellular Cys: Labeled Cond2->Res2 Res3 Extracellular Cys: Blocked Intracellular Cys: Labeled Cond3->Res3

Caption: Self-validating logic for assigning membrane topology using MTSEA-Biotincap and MTSES.

Table 2: Quantitative Labeling Efficiency & Topological Deduction (Representative Model Data) (Synthesized from established PCFT and ENaC topological studies)[2][6]

Mutant PositionCondition A: Intact Cell LabelingCondition B: Permeabilized LabelingCondition C: MTSES Block + PermeabilizedDeduced Topology
Cys-less (Control) 0%0%0%N/A (Background)
Residue X (Loop 1) 98%100%< 5%Extracellular
Residue Y (Loop 2) < 5%95%92%Intracellular
Residue Z (Buried) < 5%< 5%< 5%Transmembrane Domain

Conclusion

By combining the steric advantages of the caproyl spacer with a rigorous, self-validating blocking protocol, MTSEA-Biotincap provides unambiguous, high-resolution data for membrane protein topology. It effectively bridges the gap between functional assays and structural biology, ensuring that your topological models are built on verifiable, causal evidence[3][10].

References

  • Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation, American Journal of Physiology,[Link]

  • Determination of external loop topology in the serotonin transporter by site-directed chemical labeling, PubMed,[Link]

  • Membrane topological analysis of the proton-coupled folate transporter (PCFT-SLC46A1) by the substituted cysteine accessibility method, PubMed Central (PMC),[Link]

  • Role of the fourth transmembrane domain in proton-coupled folate transporter function as assessed by the substituted cysteine accessibility method, American Journal of Physiology,[Link]

  • Probing the membrane topology of a subunit of the mitochondrial protein translocase, Tim44, with biotin maleimide, PubMed,[Link]

  • Pore-Lining Residues Identified by Single Channel SCAM Studies in Cx46 Hemichannels, PubMed Central (PMC),[Link]

  • Membrane Topology and Insertion of Membrane Proteins: Search for Topogenic Signals, PubMed Central (PMC),[Link]

  • Gating Induces a Conformational Change in the Outer Vestibule of ENaC, Journal of General Physiology,[Link]

  • Liddle's syndrome mutations disrupt cAMP-mediated translocation of the epithelial Na+ channel to the cell surface, Journal of Clinical Investigation,[Link]

Sources

Comparative

Cross-reactivity analysis of N-Biotinylcaproylaminoethyl Methanethiosulfonate

Cross-Reactivity Analysis and Performance Comparison of N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) As a Senior Application Scientist specializing in structural biology and membrane protein topology,...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Analysis and Performance Comparison of N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin)

As a Senior Application Scientist specializing in structural biology and membrane protein topology, I frequently guide research teams in selecting the optimal biochemical "scalpel" for their assays. When mapping pore dimensions, determining transmembrane topology, or monitoring real-time conformational changes, the choice of a thiol-reactive probe dictates the fidelity of your data.

N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin) has emerged as the gold standard for the Substituted Cysteine Accessibility Method (SCAM) [1]. This guide provides an objective, data-driven comparison of MTSEA-Biotin against traditional alternatives like maleimides and iodoacetamides, explaining the chemical causality behind its superior cross-reactivity profile and providing self-validating protocols for your workflows.

Mechanistic Causality & Cross-Reactivity Profile

To understand why MTSEA-Biotin outperforms traditional alkylating agents in precision mapping, we must examine the reaction chemistry.

The Causality of Specificity: MTSEA-Biotin reacts via a nucleophilic attack by a protein thiolate anion (RS⁻) on the sulfonyl sulfur of the methanethiosulfonate (MTS) group. This forms a mixed disulfide bond and releases methanesulfinic acid. The causality of its extreme specificity lies in this leaving group: methanesulfinic acid rapidly decomposes into low-molecular-weight volatile products, driving the reaction forward and preventing reverse reactions [2].

Cross-Reactivity Analysis:

  • Maleimides: While widely used, maleimides form irreversible thioether bonds and are prone to cross-reactivity. At a pH > 8.0, the maleimide ring can undergo hydrolysis (ring-opening) or cross-react with primary amines (e.g., lysine residues), leading to false-positive labeling.

  • Iodoacetamides: These reagents are notoriously slow and light-sensitive. More critically, they exhibit high cross-reactivity with histidine, tyrosine, and methionine residues, severely compromising spatial resolution in topology studies.

  • MTSEA-Biotin: MTS reagents are strictly thiol-selective. They do not cross-react with amines or other nucleophilic side chains under physiological conditions (pH 6.5–8.5). Furthermore, MTSEA-Biotin is highly polar and membrane-impermeable in intact cells, ensuring that only extracellular/surface-exposed cysteines are labeled [3].

ReactionPathways Protein Protein-SH (Target Thiol) MTSEA MTSEA-Biotin (Methanethiosulfonate) Protein->MTSEA pH 6.5-8.5 Highly Specific Maleimide Maleimide-Biotin Protein->Maleimide pH 6.5-7.5 Risk of Amine Cross-reactivity Disulfide Mixed Disulfide Bond (Reversible) MTSEA->Disulfide - Methanesulfinic Acid Thioether Thioether Bond (Irreversible) Maleimide->Thioether Cleavage DTT / TCEP Reduction Disulfide->Cleavage Cleavage Regenerated Regenerated Protein-SH Cleavage->Regenerated

Caption: Reaction pathways of MTSEA-Biotin vs. Maleimide-Biotin highlighting reversibility and specificity.

Comparative Performance Data

When designing a SCAM experiment, the choice of reagent impacts the functional readout. The tables below summarize the chemical properties and field-proven experimental outcomes of these reagents.

Table 1: Chemical & Functional Comparison

FeatureMTSEA-BiotinMaleimide-BiotinIodoacetamide-Biotin
Reactive Group Methanethiosulfonate (MTS)MaleimideIodoacetamide
Target Specificity Strictly Sulfhydryls (-SH)Sulfhydryls (Amines at pH > 8.0)Sulfhydryls (His, Tyr, Met)
Reaction Rate Extremely Rapid (~10⁵ M⁻¹ sec⁻¹)Moderate to RapidSlow
Bond Formed Mixed DisulfideThioetherThioether
Reversibility Yes (Cleavable by DTT/TCEP)No (Irreversible)No (Irreversible)
Membrane Permeability Impermeable (Intact cells)Variable (Often permeable)Permeable

Table 2: Experimental Outcomes in Target Protein Labeling

Target ProteinExperimental ContextMTSEA-Biotin Performance vs. AlternativesReference
GABA-A Receptor SCAM mapping of the agonist binding site.Successfully identified α1F64, R66, and S68 as accessible residues lining the binding pocket without background cross-reactivity.[1]
Glucagon Receptor Topology and cysteine accessibility mapping.Confirmed extracellular cysteines are natively disulfide-bonded (no intact labeling); successfully labeled intracellular Cys171 only in permeabilized microsomes. Maleimide-Biotin failed to provide this spatial resolution.[4]
Yeast Ste2 Receptor Cytoplasmic region mapping for G-protein interaction.Accurately mapped TMD boundaries; cleanly differentiated membrane-buried vs. solvent-accessible residues due to strict membrane impermeability.[5]

Substituted Cysteine Accessibility Method (SCAM) Workflow

The true power of MTSEA-Biotin is realized in SCAM. By expressing mutant receptors where target residues are systematically replaced with cysteines, researchers can probe the water-accessibility of specific domains.

SCAMWorkflow Mutagenesis 1. Cys-Scanning Mutagenesis (Target Residues Mutated to Cys) Expression 2. Receptor Expression (Intact Cells) Mutagenesis->Expression Split Expression->Split Intact Intact Cells (Membrane Impermeable) Split->Intact Permeabilized Microsomes / Permeabilized (Membrane Permeable) Split->Permeabilized LabelIntact 3a. MTSEA-Biotin Labeling (Extracellular Cys Only) Intact->LabelIntact LabelPerm 3b. MTSEA-Biotin Labeling (Intra- & Extracellular Cys) Permeabilized->LabelPerm PullDown 4. Streptavidin Affinity Purification LabelIntact->PullDown LabelPerm->PullDown Analysis 5. Western Blot (Topology & Accessibility Readout) PullDown->Analysis

Caption: Substituted Cysteine Accessibility Method (SCAM) workflow using MTSEA-Biotin for topology mapping.

Self-Validating Experimental Protocol: Cell Surface Thiol Labeling

To ensure scientific integrity, a protocol must be self-validating. This methodology incorporates internal controls to verify that labeling is strictly dependent on free thiols and membrane integrity [3].

Materials Required:

  • MTSEA-Biotin (Prepare a 100 mM stock in anhydrous DMSO immediately before use; MTS reagents hydrolyze rapidly in aqueous buffers).

  • Labeling Buffer: PBS (pH 7.4) containing 1 mM MgCl₂ and 0.1 mM CaCl₂.

  • Quenching Buffer: PBS containing 10 mM L-cysteine or 1% BSA.

  • Streptavidin-agarose beads.

Step-by-Step Methodology:

  • Cell Preparation & Control Setup:

    • Wash HEK293 cells (expressing your Cys-mutant receptor) three times with ice-cold Labeling Buffer.

    • Self-Validation Control 1 (Thiol Specificity): Pre-treat one well with 10 mM DTT for 15 minutes, followed by extensive washing. This reduces all surface disulfides, creating a "maximum accessibility" baseline.

    • Self-Validation Control 2 (Membrane Integrity): Permeabilize one well with 0.1% Triton X-100 to serve as a positive control for intracellular labeling.

  • MTSEA-Biotin Labeling:

    • Dilute the MTSEA-Biotin stock into ice-cold Labeling Buffer to a final concentration of 1 mM.

    • Apply immediately to the cells and incubate at 4°C for 15 minutes. Causality note: 4°C is critical to halt endocytosis, ensuring only surface proteins are labeled.

  • Quenching the Reaction:

    • Remove the labeling solution and immediately wash the cells three times with Quenching Buffer (10 mM L-cysteine) to neutralize any unreacted MTSEA-Biotin.

  • Lysis and Affinity Purification:

    • Lyse the cells using RIPA buffer supplemented with protease inhibitors.

    • Centrifuge at 20,000 × g for 15 minutes to clear the lysate.

    • Incubate the supernatant with Streptavidin-agarose beads overnight at 4°C with gentle rotation.

  • Elution via Disulfide Cleavage:

    • Wash the beads extensively.

    • Elute the captured proteins by boiling the beads in Laemmli sample buffer containing 100 mM DTT for 5 minutes. Causality note: Because MTSEA-Biotin forms a mixed disulfide bond, DTT cleaves the bond, leaving the biotin tag on the bead and eluting your unmodified target protein for clean Western Blot analysis.

References

  • Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand Journal of Neuroscience URL:[Link]

  • Structural Mechanisms Underlying Benzodiazepine Modulation of the GABA A Receptor Journal of Neuroscience URL:[Link]

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method Bio-protocol / PMC URL:[Link]

  • Mutational and Cysteine Scanning Analysis of the Glucagon Receptor N-terminal Domain Journal of Biological Chemistry / NIH URL:[Link]

  • Accessibility of Cys residues substituted into the cytoplasmic regions of the α-factor receptor identifies the intracellular residues that are available for G protein interaction Biochemistry / PMC URL:[Link]

Validation

A Researcher's Guide to Reproducible Protein Accessibility Studies: A Comparative Analysis of N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTS-biotin) and its Alternatives

In the intricate world of protein structural biology, the Substituted Cysteine Accessibility Method (SCAM) stands as a powerful technique to map the solvent-exposed surfaces of proteins, particularly within transmembrane...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of protein structural biology, the Substituted Cysteine Accessibility Method (SCAM) stands as a powerful technique to map the solvent-exposed surfaces of proteins, particularly within transmembrane domains and channel pores.[1][2] The success and, critically, the reproducibility of SCAM experiments hinge on the choice of thiol-reactive probes. This guide provides an in-depth comparison of a widely used reagent, N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTS-biotin), with its alternatives, offering experimental insights and protocols to empower researchers in generating robust and reliable data.

At its core, SCAM involves systematically introducing cysteine residues into a protein of interest and then probing their accessibility to membrane-impermeant or -permeant thiol-reactive reagents.[1][3] Modification of an introduced cysteine provides evidence of its exposure to the aqueous environment, offering valuable structural information. MTS-biotin, a member of the methanethiosulfonate (MTS) family of reagents, has gained popularity due to the high-affinity interaction between biotin and streptavidin, which facilitates sensitive detection.

The Chemistry of Cysteine Modification: MTS-biotin in Focus

MTS reagents react with the sulfhydryl group of cysteine via a thiol-disulfide exchange mechanism, forming a disulfide bond.[4][5] This reaction is highly specific for thiols under mild conditions. The biotin moiety of MTS-biotin allows for subsequent detection using streptavidin conjugated to enzymes (like HRP for Western blotting) or fluorophores.

Protein_Cys Protein-SH (Cysteine) Transition_State Transition State Protein_Cys->Transition_State MTS_Biotin Biotin-S-S-CH3 (MTS-biotin) MTS_Biotin->Transition_State Labeled_Protein Protein-S-S-Biotin (Biotinylated Protein) Transition_State->Labeled_Protein Byproduct CH3-SH (Methanethiol) Transition_State->Byproduct caption Reaction of MTS-biotin with a cysteine residue.

Caption: Covalent modification of a protein cysteine by MTS-biotin.

A Comparative Analysis of Thiol-Reactive Probes

While MTS-biotin is a powerful tool, it is not without its limitations. A careful consideration of its properties alongside those of alternative reagents is crucial for experimental design.

FeatureN-Biotinylcaproylaminoethyl Methanethiosulfonate (MTS-biotin)Maleimide-BiotinIodoacetamide-Biotin
Reaction Mechanism Thiol-disulfide exchangeMichael additionNucleophilic substitution (SN2)
Reaction pH Optimal at pH 6.5-7.5Optimal at pH 6.5-7.5Optimal at pH 7.5-8.5
Bond Stability Reversible with reducing agents (e.g., DTT, BME)Stable thioether bondStable thioether bond
Specificity High for thiolsHigh for thiols, but can react with amines at higher pHHigh for thiols, but can react with other nucleophiles (His, Met, Lys) at higher pH and concentrations
Reaction Rate RapidGenerally slower than MTS reagentsGenerally slower than MTS reagents
Potential Issues Susceptible to hydrolysis, potential for dimerizationHydrolysis of maleimide group can occur, especially at higher pHLight sensitive, potential for off-target reactions

Data-Driven Insights:

  • Reactivity and Stability: MTS reagents are known for their rapid reaction rates, with intrinsic reactivity on the order of 10^5 M⁻¹s⁻¹.[4][5] However, they are also susceptible to hydrolysis in aqueous solutions, which can impact labeling efficiency and reproducibility.[4] The half-life of some MTS reagents at pH 7.0 and 20°C can be as short as 11-12 minutes.[4] Therefore, it is imperative to use freshly prepared solutions for each experiment. Maleimides also exhibit pH-dependent hydrolysis, while iodoacetamides are known to be light-sensitive.

  • Specificity and Side Reactions: While all three classes of reagents show high specificity for thiols, off-target reactions can occur, particularly with iodoacetamides at alkaline pH.[6] A recently identified side reaction for MTS reagents is the formation of label-dimers, which can interfere with the desired labeling of the protein.[7] This dimerization can occur within hours, even at low concentrations of the MTS reagent.[7]

  • Reversibility: The disulfide bond formed by MTS-biotin is readily reversible with reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME).[4][5] This can be an advantage for certain applications, such as eluting the labeled protein from a streptavidin column. However, it also means that reducing agents must be excluded from buffers during the labeling and detection steps. The thioether bonds formed by maleimides and iodoacetamides are stable and not easily cleaved.

Achieving Reproducibility: A Self-Validating Experimental Workflow

Ensuring the reproducibility of SCAM data requires a meticulously planned and executed experimental workflow with integrated controls.

cluster_prep Preparation cluster_labeling Labeling cluster_detection Detection & Analysis Cys_Mutant Generate Cysteine Mutant Label_Cells Label Cells/Membranes with MTS-biotin Cys_Mutant->Label_Cells WT_Control Prepare Wild-Type (Cys-less) Control WT_Control->Label_Cells Reagent_Prep Prepare Fresh MTS-biotin Solution Reagent_Prep->Label_Cells Quench Quench Reaction Label_Cells->Quench Lysis Cell Lysis Quench->Lysis Pull_down Streptavidin Pull-down Lysis->Pull_down SDS_PAGE SDS-PAGE & Western Blot Pull_down->SDS_PAGE Quantification Quantification of Labeling SDS_PAGE->Quantification caption SCAM Workflow using MTS-biotin.

Caption: A robust workflow for SCAM experiments using MTS-biotin.

Detailed Experimental Protocol: SCAM with MTS-biotin

This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and temperatures is essential for each specific protein and experimental system.

  • Cell Culture and Transfection:

    • Culture cells expressing the cysteine-substituted protein of interest and a wild-type (cysteine-less) control.

    • Ensure consistent cell density and passage number to minimize biological variability.

  • Preparation of MTS-biotin:

    • Dissolve MTS-biotin in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[8] Store aliquots at -20°C, desiccated.

    • Crucially, prepare a fresh working solution of MTS-biotin in the appropriate reaction buffer immediately before each experiment. [4][8] Do not store aqueous solutions of MTS-biotin.

  • Labeling Reaction:

    • Wash cells twice with a pre-chilled, thiol-free buffer (e.g., PBS, pH 7.2-7.4).

    • Incubate cells with the freshly prepared MTS-biotin working solution (typically 0.1-1 mM) for a defined period (e.g., 1-15 minutes) at 4°C or on ice to minimize membrane trafficking.

    • Include a "no reagent" control for both mutant and wild-type cells.

  • Quenching the Reaction:

    • Remove the MTS-biotin solution and wash the cells three times with ice-cold quenching buffer (e.g., PBS containing 5-10 mM L-cysteine or glutathione) to react with and neutralize any excess MTS-biotin.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.

  • Streptavidin Affinity Purification:

    • Incubate the cleared lysates with streptavidin-agarose or magnetic beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. If reversibility is desired, elution can be performed with a buffer containing a reducing agent like DTT.

    • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Detect the biotinylated protein using a streptavidin-HRP conjugate and an appropriate chemiluminescent substrate.

Key Controls for Data Validation and Reproducibility:
  • Wild-Type (Cysteine-less) Control: This is essential to assess the level of non-specific labeling.

  • "No Reagent" Control: This accounts for any background signal from the detection system.

  • Positive Control: A protein known to be accessible and labeled by MTS-biotin can validate the activity of the reagent and the overall workflow.

  • Competition Assay: Pre-incubation with a non-biotinylated, membrane-impermeant MTS reagent (e.g., MTSES) should block subsequent labeling with MTS-biotin if the cysteine is truly accessible from the extracellular space.[9]

Troubleshooting and Mitigating Variability

ProblemPossible Cause(s)Recommended Solution(s)
Low or no labeling signal Inactive MTS-biotin (hydrolysis)Prepare fresh working solutions immediately before use. Store stock solutions properly (desiccated at -20°C).
Presence of reducing agents in buffersEnsure all buffers used during labeling and detection are free of DTT, BME, or other thiols.
Inaccessible cysteine residueThe introduced cysteine may not be solvent-exposed.
High background/non-specific labeling Excess MTS-biotinOptimize the concentration of MTS-biotin and the incubation time. Ensure thorough quenching and washing steps.
Non-specific binding to streptavidin beadsBlock the beads before incubation with the lysate. Increase the stringency of the wash buffers (e.g., higher salt concentration).
Inconsistent results between experiments Variability in reagent preparationAlways prepare fresh MTS-biotin solutions.
Biological variabilityMaintain consistent cell culture conditions (passage number, confluency).
Incomplete quenchingEnsure the quenching step is sufficient to neutralize all unreacted MTS-biotin.

Conclusion: Best Practices for Reliable SCAM Data

The reproducibility of SCAM data using MTS-biotin is achievable with a thorough understanding of the reagent's chemistry and a commitment to rigorous experimental design. The key to success lies in the consistent and careful handling of the thiol-reactive probes, the inclusion of a comprehensive set of controls, and the optimization of the protocol for the specific biological system under investigation.

While MTS-biotin offers the significant advantage of sensitive detection, researchers should not overlook alternative reagents like maleimide- and iodoacetamide-biotin, which may offer greater stability in certain applications. By critically evaluating the strengths and weaknesses of each class of reagent and implementing a self-validating experimental workflow, scientists can confidently generate high-quality, reproducible data that advances our understanding of protein structure and function.

References

  • Jass, J., et al. (2026). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins.
  • Jass, J., et al. (2026). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins.
  • Uptima. (n.d.). MTS reagents. Interchim.
  • Duffy, E. E., & Simon, M. D. (2016). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. Current protocols in chemical biology, 8(4), 234–250.
  • Klüsener, M. H., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 15(1), 297–308.
  • Interchim. (n.d.). MTS reagents.
  • BenchChem. (2025).
  • Clinical Proteomic Tumor Analysis Consortium. (2013). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring–based measurements of proteins in plasma.
  • FluoProbes. (n.d.). Fluorescent MTS. Interchim.
  • EasyChair. (2024). The Cyberpsychology of Deception: a Mini Review of the Psychological Factors Influencing Scam Compliance.
  • Howarth, M., et al. (2005). Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin.
  • Thermo Fisher Scientific. (n.d.). Label transfer reagents.
  • Karlin, A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, Chapter 6, Unit 6.10.
  • EasyChair. (2024). The Cyberpsychology of Deception: a Mini Review of the Psychological Factors Influencing Scam Compliance.
  • Tomita, T., et al. (2017). SCAM analysis using labeling competitors.
  • BenchChem. (2025). MTSEA-Biotin Reaction Technical Support Center.
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  • Duffy, E. E. (2018). Measuring Transcriptional Dynamics Using MTS Chemistry. Yale University.
  • Mock, D. M., et al. (2002). Biotin-protein bond: instability and structural modification to provide stability for in vivo applications. Methods in enzymology, 353, 305–314.
  • Vector Laboratories. (n.d.).
  • Lu, W., & Deutsch, C. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in molecular biology (Clifton, N.J.), 1615, 105–128.
  • BenchChem. (2025). Application Notes and Protocols for Antibody Labeling with Biotin-PEG11-Maleimide.
  • BenchChem. (2025). Stability issues with biotin sodium solutions and storage.
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  • Jayakar, S. S., & Zhou, M. (2025). Substituted cysteine modification and protection indicates selective interactions of the anesthetic photolabel pTFD-di-iPr-BnOH with α+/β– and α+/γ– transmembrane subunit interfaces of synaptic GABAA receptors. PloS one, 20(11), e0302992.
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  • Toyama, T., et al. (2015). A Biotin-PEAC5-maleimide labeling assay to detect electrophiles. The Journal of toxicological sciences, 40(3), 421–428.
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Comparative

Quantitative Comparison of Biotin Labeling Efficiency Among MTS Derivatives: A Technical Guide

Introduction to MTS-Mediated Thiol Biotinylation Methanethiosulfonate (MTS) derivatives are indispensable chemical biology tools used for the covalent, reversible biotinylation of free thiol groups, primarily targeting c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to MTS-Mediated Thiol Biotinylation

Methanethiosulfonate (MTS) derivatives are indispensable chemical biology tools used for the covalent, reversible biotinylation of free thiol groups, primarily targeting cysteine residues in proteins and thiolated nucleic acids (e.g., 4-thiouridine). Compared to traditional maleimide or iodoacetamide chemistries, MTS reagents offer a unique combination of extremely rapid reaction kinetics and complete reversibility under mild reducing conditions 1. This guide provides a quantitative comparison of MTS-biotin derivatives, exploring the mechanistic causality behind their efficiency and outlining self-validating experimental protocols for membrane protein mapping and RNA enrichment.

Mechanistic Causality & Reagent Design

MTS-biotin derivatives react with ionized thiolates ( RS− ) via a highly efficient disulfide exchange mechanism. The MTS group selectively targets the free sulfhydryl, forming a robust mixed disulfide bond while releasing methanesulfinic acid, a byproduct that rapidly decomposes 2.

Spacer Arm Causality: The biotin-binding pocket of avidin and streptavidin is buried approximately 9 Å below the protein surface 3. If a target molecule is labeled with a standard zero-length MTSEA-Biotin, steric hindrance can severely limit streptavidin capture efficiency. To resolve this, derivatives like MTSEA-Biotin-X and MTSEA-Biotin-XX incorporate 6-aminocaproic acid linkers. By extending the spacer length up to ~24 Å, these derivatives overcome steric barriers, allowing deep-pocket binding and maximizing pull-down yields [[4]]().

MTS_Mechanism Target Target Molecule (-SH) Disulfide Mixed Disulfide (Target-S-S-R-Biotin) Target->Disulfide + MTS-Biotin MTS MTS-Biotin (R-S-SO2-CH3) MTS->Disulfide Byproduct Methanesulfinic Acid (CH3SO2H) MTS->Byproduct Leaving Group

Reaction mechanism of MTS-biotin derivatives forming a reversible disulfide bond with thiols.

Quantitative Comparison of Labeling Efficiency

The intrinsic reactivity of MTS reagents with thiols is exceptionally high, operating at second-order rate constants on the order of 105M−1s−1 2. This allows for complete modification of accessible cysteines within minutes.

Table 1: Chemical Properties & Steric Considerations
ReagentMolecular WeightSpacer LengthMembrane PermeabilityPrimary Application
MTSEA-Biotin 381.53 g/mol ~10 ÅImpermeant (Intact Cells)Surface mapping, SCAM
MTSEA-Biotin-X 494.68 g/mol ~17 ÅImpermeantEnhanced steric capture
MTSEA-Biotin-XX 607.70 g/mol ~24 ÅImpermeantDeep-pocket capture, s4U RNA
Table 2: Kinetic & Yield Comparison (s4U RNA Enrichment)

In metabolic RNA labeling, MTSEA-Biotin-XX quantitatively outperforms traditional HPDP-Biotin. HPDP relies on a slower pyridyldithiol exchange that exhibits a severe "length bias," artificially enriching longer RNA transcripts 5. MTSEA-Biotin-XX largely alleviates this bias, leading to a highly accurate representation of the labeled RNA population 6.

ParameterMTSEA-Biotin-XXHPDP-Biotin
Reaction Time 30 minutes2 - 4 hours
Reaction Kinetics Rapid ( 105M−1s−1 )Slow
Transcript Length Bias MinimalHigh (Favors long transcripts)
Yield Efficiency >95% conversionModerate
Elution Reversibility Yes (via DTT/TCEP)Yes (via DTT/TCEP)

Experimental Protocols (Self-Validating Systems)

Application Scientist Insight: MTS reagents hydrolyze rapidly in aqueous buffers. Always prepare your MTSEA-biotin stock solutions in anhydrous DMSO or DMF immediately prior to use. Furthermore, ensure your sample is completely free of reducing agents (DTT, TCEP, β -mercaptoethanol), as these will actively compete for the reagent and cleave the newly formed disulfide bonds 1.

Protocol A: Substituted Cysteine Accessibility Method (SCAM)

Causality: Because MTSEA-Biotin is membrane-impermeant, it only labels extracellular cysteines in intact cells. By pre-incubating cells with charged, impermeant competitors (like positively charged MTSET or negatively charged MTSES), researchers can probe the physical and electrostatic restrictions of a protein pore. If MTSET blocks MTSEA-Biotin labeling, the cysteine is in an open aqueous environment. If it fails to block, the residue is located in a restricted or electrostatically repulsive pocket [[7]]().

Validation Control: Parallelly process a wild-type (cysteine-less) protein construct to establish the baseline background noise of endogenous extracellular cysteines 8.

Step-by-Step Methodology:

  • Preparation: Express single-Cys mutants in intact cells. Wash cells gently with a thiol-free buffer (e.g., 1x PBS, pH 7.4).

  • Competition (Optional): Pre-incubate cells with 2 mM MTSET or MTSES for 30 minutes on ice, shielded from light.

  • Labeling: Dissolve MTSEA-Biotin in anhydrous DMSO. Dilute to a final concentration of 1 mM in PBS and immediately apply to the cells. Incubate for 30 minutes on ice.

  • Quenching & Lysis: Wash cells 3x with PBS to remove unreacted reagent. Lyse the cells using a standard non-reducing lysis buffer.

  • Enrichment & Detection: Incubate the lysate with streptavidin-agarose beads. Elute the captured proteins by boiling in Laemmli buffer containing 100 mM DTT, and analyze via Western Blot.

SCAM_Workflow Step1 Express Single-Cys Mutant in Intact Cells Step2 Pre-incubate with MTSET/MTSES (Charged Competitor) Step1->Step2 Step3 Label with MTSEA-Biotin (Neutral Probe) Step2->Step3 Outcome1 No Biotinylation: Cys is in open aqueous space Step3->Outcome1 Competitor Blocked Cys Outcome2 Biotinylation Retained: Cys is in restricted pore Step3->Outcome2 Competitor Excluded

Logical workflow of the Substituted Cysteine Accessibility Method (SCAM) competition assay.

Protocol B: High-Efficiency s4U-RNA Enrichment using MTSEA-Biotin-XX

Causality: The extended ~24 Å spacer of MTSEA-Biotin-XX ensures that bulky, sterically demanding RNA transcripts do not clash with the streptavidin bead surface, maximizing recovery yields and preventing length-bias artifacts [[6]]().

Validation Control: Spike the reaction with an in vitro transcribed s4U-labeled RNA ladder (positive control) and an unlabeled RNA ladder (negative control) to quantitatively monitor enrichment efficiency and non-specific background binding.

Step-by-Step Methodology:

  • Reagent Prep: Dilute solid MTSEA-Biotin-XX in dry DMF to 1 mg/mL (1.64 mM).

  • Reaction Setup: Mix 2–5 μg of s4U-labeled RNA with 20 mM HEPES (pH 7.4). Add the MTSEA-Biotin-XX stock to achieve a final concentration of 16.4 μM (ensuring the final DMF concentration is 20%).

  • Incubation: Incubate the mixture at room temperature in the dark for 30 minutes with gentle rotation.

  • Purification: Remove unreacted MTS-biotin by applying the sample to an RNeasy column or performing a phenol-chloroform extraction.

  • Enrichment: Bind the purified, biotinylated RNA to streptavidin magnetic beads for 1 hour. Wash stringently with high-salt buffer to remove non-specific RNA.

  • Elution: Elute the enriched s4U-RNA by resuspending the beads in a buffer containing 100 mM DTT to reduce the disulfide bond, releasing the label-free RNA for downstream sequencing or RT-qPCR.

References

  • [5] BenchChem. A Head-to-Head Comparison of Thiol-Reactive Biotinylation Reagents: MTSEA-Biotin vs. HPDP. Available at: 5

  • [1] BenchChem. An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin. Available at:1

  • [6] NIH PMC. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. Available at:6

  • [7] Journal of Neuroscience. Structure of the Catalytic Pore of γ-Secretase Probed by the Accessibility of Substituted Cysteines. Available at:7

  • [8] NIH PMC. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Available at: 8

  • [2] TTUHSC. MTS reagents. Available at:2

  • [3] G-Biosciences. Biotin Labeling: Key Points to Selecting Your Biotin Agent. Available at: 3

  • [4] Biocompare. MTSEA Biotin-XX from Biotium, Inc. Available at: 4

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Biotinylcaproylaminoethyl Methanethiosulfonate (MTSEA-Biotin-X)

Welcome, researchers and innovators. Your work in advancing drug development and scientific understanding is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. Your work in advancing drug development and scientific understanding is paramount. My role is to ensure that your groundbreaking research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-tested safety and handling protocols for N-Biotinylcaproylaminoethyl Methanethiosulfonate, commonly known as MTSEA-Biotin-X. This is not a generic checklist; it is a dynamic, risk-based framework designed to protect you, your colleagues, and the integrity of your work.

Section 1: Hazard Assessment - The 'Why' Behind the Precaution

Understanding the reactivity and hazard profile of MTSEA-Biotin-X is the foundation of a robust safety plan. We must consider not only its documented properties but also infer risks from its chemical family to ensure a comprehensive safety margin.

Primary & Potential Hazards:

N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-reactive reagent used for labeling cysteine residues in proteins.[1] While its specific toxicology is not exhaustively documented, the Safety Data Sheet (SDS) provides a clear starting point.

  • Documented Hazards: The compound is classified with the GHS07 pictogram, indicating it is a skin and eye irritant. It is designated as harmful if swallowed (H302) and causes serious eye irritation (H319). Direct contact and inhalation of vapors or mists should be avoided.[2]

  • Inferred Hazards from Chemical Family: The methanethiosulfonate (MTS) functional group is highly reactive.[3][4] It is structurally related to methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), which are well-known as potent mutagens and potential carcinogens.[5][6][7] Rationale: While MTSEA-Biotin-X is not classified as a carcinogen[2], its reactive nature and the known hazards of analogous compounds demand that we handle it with an elevated level of caution, assuming potential mutagenicity until proven otherwise. This principle of "erring on the side of caution" is a cornerstone of laboratory safety.

  • Physical & Reactivity Hazards: As a crystalline solid, MTSEA-Biotin-X poses a risk of aerosolization and dust inhalation during handling. Furthermore, MTS reagents are known to be hygroscopic and hydrolyze in water or buffers, so they must be stored desiccated at -20°C.[2][3][8] Solutions should be prepared fresh, as the reagent decomposes in aqueous environments.[3][8]

Section 2: Core PPE Protocols - A Risk-Based Framework

The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific task and associated risks. The following table summarizes the recommended PPE for distinct operational stages.

Operational Stage Risk Level Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Receiving/Storage LowGeneral VentilationNitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing Solid HighChemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesChemical Splash Goggles & Face ShieldN95 Respirator (minimum)Fully-buttoned Lab Coat
Preparing Solutions HighChemical Fume HoodChemical-Resistant Gloves (Nitrile)Chemical Splash GogglesNot required if in fume hoodFully-buttoned Lab Coat
Biotinylation Reaction ModerateChemical Fume HoodNitrile GlovesSafety Glasses with Side ShieldsNot required if in fume hoodLab Coat
Post-Reaction Cleanup ModerateChemical Fume HoodNitrile GlovesSafety Glasses with Side ShieldsNot required if in fume hoodLab Coat

Section 3: Procedural Deep Dive - Step-by-Step Guidance

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible results.

Workflow 1: Safe Weighing of Solid MTSEA-Biotin-X

This procedure carries the highest risk of exposure due to the potential for generating fine dust.

  • Preparation: Before retrieving the reagent from its -20°C storage, prepare the workspace. Ensure the chemical fume hood or ventilated balance enclosure is operational and the sash is at the appropriate height.

  • Don PPE: Following the sequence in Workflow 2, don a lab coat, N95 respirator, double nitrile gloves, and chemical splash goggles followed by a face shield.

  • Equilibration: Allow the sealed vial of MTSEA-Biotin-X to warm to room temperature before opening. Rationale: This prevents atmospheric moisture from condensing on the hygroscopic solid, which would cause hydrolysis and inactivation.[3][8]

  • Weighing: Perform all manipulations deep within the fume hood. Use a dedicated spatula. Weigh the desired amount into a tared, appropriate container.

  • Cleanup: Tightly cap the reagent vial and wipe it down with a damp cloth before returning to storage. Carefully clean the spatula and weighing area. Dispose of the outer gloves in the designated hazardous waste container.

Workflow 2: Donning and Doffing PPE Sequence

The order of donning and doffing PPE is a self-validating system designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • N95 Respirator (if required)

  • Safety Goggles or Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove technique, turning them inside out.

  • Lab Coat: Remove by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: Remove by handling the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]

Section 4: Visualization - PPE Selection Workflow

The following decision tree illustrates the logical process for selecting the appropriate PPE based on the task at hand.

PPE_Workflow cluster_form Physical Form cluster_solid Solid Handling cluster_liquid Liquid Handling start Start: Handling MTSEA-Biotin-X form_q Solid or Liquid? start->form_q solid_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator form_q->solid_ppe Solid (Weighing) liquid_q Risk of Splash/ Aerosol? form_q->liquid_q Liquid (Solution) high_risk_ppe Required PPE: - Chemical Fume Hood - Nitrile Gloves - Chemical Splash Goggles liquid_q->high_risk_ppe Yes (e.g., vortexing, sonicating) low_risk_ppe Required PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Glasses liquid_q->low_risk_ppe No (e.g., pipetting)

Caption: Decision workflow for selecting appropriate PPE when handling MTSEA-Biotin-X.

Section 5: Emergency and Disposal Plans

Spill Management: In the event of a small spill, immediately alert others in the area. Wearing your full PPE ensemble, cover the spill with an inert absorbent material.[2][5] Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

Waste Disposal: All materials that come into contact with MTSEA-Biotin-X, including gloves, pipette tips, absorbent pads, and excess reagent, must be considered hazardous waste.[9]

  • Solid Waste: Collect in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect unused or waste solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9]

  • Consult Local Regulations: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols, as regulations can vary.

Your commitment to these safety protocols is a direct investment in the longevity and success of your research career. Handle every chemical with the respect its reactivity demands.

References

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